3-Phenyl-3-piperidinol HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylpiperidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;/h1-3,5-6,12-13H,4,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVASVBNMGKOUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105558-52-9 | |
| Record name | 3-phenylpiperidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Phenyl-3-piperidinol Hydrochloride
This guide provides a comprehensive technical overview of 3-Phenyl-3-piperidinol Hydrochloride, a key heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who utilize or are investigating piperidine-based scaffolds. This document delves into the core physicochemical properties, synthesis, analytical characterization, and pharmacological context of this molecule, offering both foundational knowledge and practical insights.
Chemical Identity and Structure
3-Phenyl-3-piperidinol belongs to the phenylpiperidine class of compounds, which are pivotal structural motifs in medicinal chemistry.[1][2] The presence of a hydroxyl group and a phenyl ring at the 3-position of the piperidine core creates a chiral center, rendering the molecule a valuable building block for stereospecific synthesis. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various experimental and pharmaceutical applications.
Nomenclature and Identifiers
A clear identification of the compound is crucial for reproducibility in research. The key identifiers for 3-Phenyl-3-piperidinol and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | 3-Phenyl-3-piperidinol Hydrochloride | IUPAC Nomenclature |
| Synonyms | 3-Hydroxy-3-phenylpiperidine HCl | - |
| Molecular Formula | C₁₁H₁₆ClNO | Calculated |
| Molecular Weight | 213.70 g/mol | Calculated |
| CAS Number | 13479-63-5 | Not explicitly confirmed in search results |
| Parent Compound (Free Base) | 3-Phenyl-3-piperidinol | - |
| Parent Formula | C₁₁H₁₅NO | Calculated |
| Parent Molecular Weight | 177.24 g/mol | Calculated |
Molecular Structure
The structure of 3-Phenyl-3-piperidinol comprises a central six-membered piperidine ring. A phenyl group and a hydroxyl group are attached to the same carbon atom at the 3-position, creating a tertiary alcohol. This substitution pattern is fundamental to its chemical reactivity and potential biological activity.
Caption: Molecular structure of 3-Phenyl-3-piperidinol Hydrochloride.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. While specific experimental data for 3-Phenyl-3-piperidinol HCl is sparse in readily available literature, properties can be inferred from related structures and general chemical principles.
| Property | Estimated Value / Description | Rationale / Related Compound Data |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines.[3] |
| Melting Point | >200 °C (decomposes) | The related Piperidine HCl melts at 245-248 °C.[4] The addition of the bulky phenyl and polar hydroxyl groups would alter this, but a high melting point is expected. |
| Solubility | Soluble in water, methanol, ethanol. Sparingly soluble in acetone, dichloromethane. Insoluble in non-polar solvents like hexanes. | The hydrochloride salt form significantly increases polarity and water solubility compared to the free base.[5] |
| pKa (of Piperidinium ion) | ~8.5 - 9.5 | The pKa of the parent piperidinium ion is ~11. The electron-withdrawing effect of the C3-phenyl and hydroxyl groups would slightly lower this value. |
Synthesis and Purification
The synthesis of 3-phenyl-3-piperidinol is most commonly achieved via a nucleophilic addition to a piperidone precursor. The Grignard reaction is a robust and well-established method for this type of carbon-carbon bond formation.[6]
Retrosynthetic Analysis & Synthetic Pathway
The key disconnection in a retrosynthetic analysis is the C-C bond between the piperidine ring and the phenyl group. This leads back to an N-protected 3-piperidone and a phenyl organometallic reagent, such as phenylmagnesium bromide.
Caption: General workflow for the synthesis of this compound.
Field-Proven Experimental Protocol
This protocol describes a representative synthesis based on the Grignard reaction with an N-protected piperidone, a common strategy for preparing such derivatives.[6][7]
Objective: To synthesize this compound from N-Boc-3-piperidone.
Pillar of Trustworthiness: This protocol includes anhydrous conditions critical for the success of the Grignard reaction and a standard workup and purification procedure to ensure the isolation of a pure final product.
Methodology:
-
Grignard Reagent Preparation:
-
Causality: The Grignard reagent is highly reactive with protic solvents like water; therefore, all glassware must be rigorously dried (e.g., oven-dried overnight) and the reaction must be run under an inert atmosphere (N₂ or Ar) using anhydrous solvents.[8][9]
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.[8]
-
Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether or THF dropwise via the addition funnel. The initiation of the reaction is indicated by bubble formation and a gentle reflux.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of phenylmagnesium bromide.[10]
-
-
Grignard Addition:
-
Causality: The reaction is typically cooled to control the exothermic addition of the highly nucleophilic Grignard reagent to the ketone carbonyl.
-
Cool the prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
-
Workup and Deprotection:
-
Causality: A careful quench with saturated aqueous ammonium chloride is performed to protonate the resulting alkoxide and neutralize any remaining Grignard reagent without causing violent reactions associated with adding pure water.[11]
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-phenyl-3-piperidinol.
-
Dissolve the crude intermediate in methanol or diethyl ether and add a solution of HCl in ether (e.g., 2M) or bubble HCl gas through the solution. This cleaves the Boc protecting group and precipitates the desired hydrochloride salt.
-
-
Purification:
-
Causality: Recrystallization is an effective method for purifying solid crystalline compounds, removing impurities such as the biphenyl byproduct often formed during Grignard reagent preparation.[9]
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.
-
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final compound.
Caption: A typical analytical workflow for compound characterization.
Spectroscopic & Chromatographic Data
The following table summarizes the expected analytical data for this compound.
| Technique | Expected Observations and Rationale |
| ¹H NMR | Phenyl Protons: Multiplet at ~7.2-7.5 ppm. Piperidine Protons: Complex multiplets from ~1.5-3.5 ppm. The protons adjacent to the nitrogen will be deshielded and appear further downfield. Hydroxyl Proton: A broad singlet, exchangeable with D₂O. Ammonium Proton (N-H₂⁺): A very broad singlet, potentially downfield.[12] |
| ¹³C NMR | Phenyl Carbons: Signals in the aromatic region ~125-145 ppm. C-OH Carbon: A key signal around 70-80 ppm. Piperidine Carbons: Signals in the aliphatic region ~20-60 ppm. The carbons adjacent to the nitrogen will be at the lower end of this range (~40-55 ppm).[13] |
| FT-IR (cm⁻¹) | O-H Stretch: Broad peak around 3200-3400 cm⁻¹. N-H Stretch (as ammonium salt): Broad absorption from 2400-2800 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. Aromatic C=C Bending: Sharp peaks around 1600 and 1450-1500 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺ of Free Base: Expected at m/z 178.12. This corresponds to the protonated free base (C₁₁H₁₅NO + H⁺). The HCl salt will dissociate in the ESI source. |
| RP-HPLC | A single major peak with a retention time dependent on the specific column and mobile phase used, confirming the purity of the compound. |
Pharmacological and Toxicological Context
While the specific pharmacology of 3-Phenyl-3-piperidinol is not extensively documented, the phenylpiperidine scaffold is a well-known pharmacophore found in a vast array of centrally active agents, most notably opioids and psychoactive substances.[14][15][16]
Potential Mechanism of Action
Derivatives of 3-phenylpiperidine are known to interact with various CNS targets. The structural similarity to potent dopamine receptor ligands like 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine) suggests that 3-Phenyl-3-piperidinol could exhibit activity at dopamine and/or sigma receptors. Such interactions are critical in the modulation of neurotransmission involved in motor control, mood, and cognition.
Caption: Postulated mechanism of action via a CNS G-protein coupled receptor.
Structure-Activity Relationship (SAR) Insights
-
Phenyl Group: The phenyl ring is crucial for affinity at many CNS receptors, often engaging in pi-stacking or hydrophobic interactions within the receptor binding pocket.
-
Hydroxyl Group: The tertiary alcohol can act as a hydrogen bond donor or acceptor, potentially increasing binding affinity and altering the molecule's metabolic profile compared to its non-hydroxylated counterpart, 3-phenylpiperidine.[3]
-
Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical. At physiological pH, it is protonated, allowing for a key ionic interaction with acidic residues (e.g., aspartate) in many receptor binding sites.
Toxicological Profile
No specific toxicity data for this compound is available. However, as a piperidine derivative, it should be handled with appropriate care. Compounds of this class can be skin and eye irritants.[17] The hydrochloride salt can be corrosive. It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3-Phenyl-3-piperidinol Hydrochloride is a foundational chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from common starting materials, combined with the pharmacological importance of the phenylpiperidine scaffold, makes it an attractive building block for the development of novel CNS-active agents. This guide has provided a detailed framework for its synthesis, characterization, and scientific context, empowering researchers to utilize this compound with a solid understanding of its core properties. Further investigation into its specific biological activities is a promising area for future research.
References
-
Gudin, J., & Fudin, J. (2020). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Expert Review of Clinical Pharmacology, 13(1), 45-55. Retrieved January 14, 2026, from [Link]
-
Perreault, C., et al. (2018). Asymmetric Synthesis of (2S,3S)-3-Hydroxy-2-phenylpiperidine via Ring Expansion. The Journal of Organic Chemistry, 83(15), 8347-8355. Retrieved January 14, 2026, from [Link]
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
-
PubChem. (n.d.). 3-Piperidinopropiophenone hydrochloride. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved January 14, 2026, from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved January 14, 2026, from [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. Retrieved January 14, 2026, from [Link]
-
University of California, Davis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved January 14, 2026, from [Link]
-
ChemBK. (n.d.). (3S)-3-Piperidinol hydrochloride. Retrieved January 14, 2026, from [Link]
-
ChemBK. (n.d.). (3R)-3-phenyl-Piperidine. Retrieved January 14, 2026, from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved January 14, 2026, from [Link]
-
Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1320-1329. Retrieved January 14, 2026, from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved January 14, 2026, from [Link]
-
YouTube. (2021). Generation and Reaction of a Grignard Reagent. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Piperidine-3-ol hydrochloride. Retrieved January 14, 2026, from [Link]
-
University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). 1H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). SYNTHESIS AND PHARMACOLOGICAL STUDY OF NEW PIPERAZINE DERIVATIVES. I. BENZYLPIPERAZINES. Retrieved January 14, 2026, from [Link]
-
FDA. (n.d.). 3-PIPERIDINOPROPIOPHENONE HYDROCHLORIDE. Retrieved January 14, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13479-54-4 | Product Name : Cupric Glycinate. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Cupric Glycinate. Retrieved January 14, 2026, from [Link]
-
The Good Scents Company. (n.d.). cupric glycinate copper, bis(glycinato-N,O)-. Retrieved January 14, 2026, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 8. cerritos.edu [cerritos.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 11. youtube.com [youtube.com]
- 12. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR [m.chemicalbook.com]
- 14. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Piperidine-3-ol hydrochloride | C5H12ClNO | CID 2723962 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 3-Phenyl-3-piperidinol HCl: A Technical Guide for CNS Drug Discovery
Introduction: The 3-Phenyl-3-piperidinol Scaffold - A Privileged Motif in CNS Drug Discovery
The 3-phenyl-3-piperidinol hydrochloride scaffold represents a cornerstone in the development of centrally acting therapeutic agents. Its inherent structural features, a piperidine ring providing a basic nitrogen atom for crucial receptor interactions and a phenyl ring amenable to a wide array of substitutions, have made it a highly "privileged" structure in medicinal chemistry. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile core, with a focus on its interactions with key central nervous system (CNS) targets, including dopamine D2 autoreceptors, sigma (σ) receptors, and N-methyl-D-aspartate (NMDA) receptors. Understanding the nuanced interplay between chemical structure and biological activity is paramount for researchers, scientists, and drug development professionals seeking to design novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This document will delve into the causality behind experimental choices in analog design, present detailed experimental protocols for assessing biological activity, and visualize the complex signaling pathways modulated by these compounds.
Core Structure-Activity Relationships: Deconstructing the Pharmacophore
The pharmacological profile of 3-phenyl-3-piperidinol analogs can be systematically dissected by considering modifications to three primary regions of the molecule: the phenyl ring, the piperidine nitrogen, and the piperidine ring itself, including the critical hydroxyl group at the 3-position and stereochemistry.
Phenyl Ring Substitutions: Tuning Affinity and Selectivity
The aromatic phenyl ring is a key interaction domain with the target receptors and a prime site for modification to modulate potency and selectivity.
-
Hydroxyl Group Placement: The position of the hydroxyl group on the phenyl ring is a critical determinant of activity, particularly for dopamine D2 autoreceptors. The 3-(3-hydroxyphenyl)piperidine moiety is considered indispensable for high potency and selectivity as a dopamine autoreceptor agonist.[1][2] Shifting the hydroxyl group to the 4-position can lead to a loss of selectivity for autoreceptors, resulting in compounds with a broader dopaminergic activity profile.[2]
-
Other Substitutions: The introduction of other substituents on the phenyl ring can have varied effects depending on the target. For instance, in a series of 4-phenylpiperidine-based opioid antagonists, a hydroxyl group at the 3-position of the phenyl ring was found to be optimal for opioid receptor activity.[3] In the context of NMDA receptor antagonists, substitutions on the phenyl ring of related 4-(phenylethynyl)piperidin-4-ol derivatives, such as a 4-fluoro group, have been shown to influence binding affinity.
Piperidine Nitrogen (N-Substituents): Modulating Potency and Lipophilicity
The basic nitrogen of the piperidine ring is a crucial anchoring point for interactions with acidic residues in the binding pockets of many CNS receptors. The nature of the substituent on this nitrogen atom significantly impacts affinity and lipophilicity.
-
Alkyl and Arylalkyl Chains: For 3-(3-hydroxyphenyl)piperidine derivatives acting as dopamine autoreceptor agonists, the N-substituent plays a pivotal role. The most potent compounds in one study were the N-isopropyl-, N-n-butyl-, N-n-pentyl-, and N-phenethyl-substituted analogs.[1][2] In a series of 4-cyano-4-phenylpiperidine analogs targeting sigma receptors, an N-phenylpropyl substituent was found to be optimal for both σ1 and σ2 receptor affinity, while extending the chain to a four-carbon linker dramatically decreased affinity.[4]
-
Impact on Sigma Receptor Affinity: The lipophilicity of the N-substituent is a major driver of sigma receptor affinity.[5] Generally, increasing the lipophilicity of the N-substituent enhances sigma receptor binding.
Piperidine Ring Modifications and Stereochemistry: The Importance of 3D Architecture
Modifications to the piperidine ring itself, including the stereochemistry at the 3-position, are critical for optimal receptor engagement.
-
The 3-Hydroxyl Group: The hydroxyl group at the 3-position of the piperidine ring is a key feature. Its presence and orientation can influence binding affinity and the overall pharmacological profile.
-
Stereochemistry: The stereochemistry at the C3 position of the piperidine ring is crucial for differentiating activity at various receptors. For example, the (+)-isomer of 3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3-PPP) is known to interact with sigma receptors, while the (S)-enantiomer is a potent dopamine D2 autoreceptor agonist.[5] This stereoselectivity underscores the importance of a precise three-dimensional arrangement of the pharmacophoric elements for specific receptor recognition.
Data Presentation: Quantitative SAR Analysis
To provide a clearer understanding of the SAR, the following tables summarize the binding affinities (Ki) of various 3-phenyl-3-piperidinol analogs and related compounds at dopamine D2 and sigma-1 receptors.
Table 1: Dopamine D2 and D3 Receptor Binding Affinities of Phenylpiperazine Analogs
| Compound | R Group | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |
| 3a | H | 349 | 96 | 3.6 |
| 3b | 2-F | 7522 | 1413 | 5.3 |
| 3c | 3-F | 1018 | 145 | 7.0 |
| 6a | Thiophen-3-yl | 711 | 1.4 | 508 |
| 7a | Thiazol-4-yl | 1479 | 2.5 | 592 |
Data synthesized from studies on N-phenylpiperazine analogs, which share structural similarities with the phenylpiperidine core.[6][7]
Table 2: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of N-Substituted 4-Cyano-4-phenylpiperidines
| Compound | N-Substituent | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| 2 | -CH3 | 5900 | >10000 | - |
| 6 | -isobutyl | 0.35 | 63 | 180 |
| 7 | -benzyl | 0.41 | 657 | 1600 |
| 8 | -phenethyl | 3.3 | 118 | 36 |
| 9 | -phenylpropyl | 0.38 | 46 | 120 |
| 10 | -phenylbutyl | 49 | 1310 | 27 |
Data from a study on nitrile analogs of meperidine, which are 4-phenylpiperidine derivatives.[4]
Signaling Pathways: Visualizing the Mechanism of Action
The therapeutic and adverse effects of 3-phenyl-3-piperidinol derivatives are dictated by their modulation of specific intracellular signaling cascades. The following diagrams, rendered in Graphviz, illustrate the key pathways associated with their primary molecular targets.
Dopamine D2 Autoreceptor Signaling
Dopamine D2 autoreceptors are Gi/o-coupled GPCRs located on the presynaptic terminals and soma of dopaminergic neurons. Their activation leads to an inhibition of dopamine synthesis and release, providing a negative feedback mechanism.
Caption: NMDA receptor-mediated signaling pathway.
Sigma-1 Receptor Signaling
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon stimulation, it can translocate to other cellular compartments to modulate the function of various ion channels and signaling proteins.
Sources
- 1. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Quantitative structure-activity relationships and eudismic analyses of the presynaptic dopaminergic activity and dopamine D2 and sigma receptor affinities of 3-(3-hydroxyphenyl)piperidines and octahydrobenzo[f]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis of 3-Phenyl-3-piperidinol Hydrochloride from 3-Piperidone Derivatives
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthesis of 3-Phenyl-3-piperidinol Hydrochloride, a key intermediate in pharmaceutical research and development. The core of this synthesis is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations, and methods for purification and characterization. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important transformation.
Introduction and Strategic Overview
3-Phenyl-3-piperidinol is a tertiary alcohol containing the piperidine scaffold, a structural motif present in numerous natural alkaloids and pharmaceutical agents.[1] Its utility often lies in its role as a precursor to other valuable compounds, such as 3-phenylpiperidine, which is the parent structure for several pharmacologically active molecules.[2]
The most direct and efficient method for synthesizing 3-Phenyl-3-piperidinol is through the nucleophilic addition of a phenyl organometallic reagent to a 3-piperidone substrate. The Grignard reaction, employing phenylmagnesium bromide (PhMgBr), is the preeminent choice for this transformation due to its high reactivity, commercial availability, and well-understood mechanism.[3]
A critical consideration in this synthesis is the reactivity of the piperidine nitrogen. The N-H proton of an unprotected 3-piperidone is acidic enough to quench the highly basic Grignard reagent, consuming at least one equivalent of the reagent and preventing the desired nucleophilic attack on the carbonyl carbon. Therefore, a robust synthetic strategy necessitates the use of an N-protected 3-piperidone derivative (e.g., N-Boc-3-piperidone or N-benzyl-3-piperidone) as the starting material. This protecting group strategy ensures that the Grignard reagent reacts exclusively at the carbonyl center, maximizing the yield of the desired tertiary alcohol.[4]
The overall synthetic workflow involves three key stages:
-
Grignard Addition: Reaction of an N-protected 3-piperidone with phenylmagnesium bromide to form the N-protected 3-phenyl-3-piperidinol.
-
Deprotection & Purification: Removal of the nitrogen protecting group to yield the free base, followed by purification.
-
Salt Formation: Conversion of the purified 3-Phenyl-3-piperidinol free base to its stable and more easily handled hydrochloride salt.
Synthetic Workflow Diagram
The following diagram illustrates the logical progression of the synthesis from the N-protected starting material to the final hydrochloride salt.
Caption: Workflow for this compound Synthesis.
Reagents and Materials
Proper preparation and handling of reagents are paramount, especially given the moisture-sensitive nature of the Grignard reagent.
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| N-Benzyl-3-piperidone | C₁₂H₁₅NO | 189.25 | 1.0 | Substrate. Must be anhydrous. |
| Phenylmagnesium Bromide | C₆H₅MgBr | 181.31 | 1.2 - 1.5 | 2.0 M solution in THF is typical.[4] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Reaction solvent. Must be anhydrous. |
| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | - | For quenching the reaction. |
| Diethyl Ether / Ethyl Acetate | - | - | - | Extraction solvents. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Drying agent. |
| Palladium on Carbon (10%) | Pd/C | 106.42 | Catalytic | For N-benzyl deprotection (if applicable). |
| Hydrogen Gas (H₂) | H₂ | 2.02 | - | For deprotection (if applicable). |
| Hydrochloric Acid | HCl | 36.46 | - | For salt formation (e.g., 2M in ether). |
Detailed Experimental Protocol
This protocol is based on established procedures for Grignard additions to ketones and is adapted from related syntheses.[3][4] It assumes the use of N-benzyl-3-piperidone as the starting material.
Part A: Synthesis of 1-Benzyl-3-phenyl-3-piperidinol
1. Apparatus Setup and Inert Atmosphere:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a dropping funnel.
-
Thoroughly flame-dry all glassware under vacuum or oven-dry at 120°C for several hours and allow to cool to room temperature under a stream of inert gas.[5][6] This step is critical to remove adsorbed water, which destroys the Grignard reagent.[7][8]
-
Maintain a positive pressure of nitrogen or argon throughout the reaction to prevent atmospheric moisture from entering the system.[9]
2. Reaction Procedure:
-
To the reaction flask, add N-benzyl-3-piperidone (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).
-
Cool the resulting solution to 0°C using an ice-water bath. Effective temperature control is essential as the Grignard addition is highly exothermic.[10]
-
Charge the dropping funnel with a solution of phenylmagnesium bromide (1.2 eq, e.g., 2.0 M in THF).
-
Add the Grignard reagent dropwise to the stirred solution of the piperidone over 60 minutes, ensuring the internal temperature does not exceed 5°C.[4] A rapid addition can lead to a runaway reaction and the formation of byproducts.[9]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
3. Workup and Isolation:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide and hydrolyzes any unreacted Grignard reagent. Caution: This quenching process is exothermic.
-
Transfer the mixture to a separatory funnel and add ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 1-benzyl-3-phenyl-3-piperidinol.
4. Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-protected alcohol.
Part B: Deprotection to 3-Phenyl-3-piperidinol (Free Base)
-
Dissolve the purified 1-benzyl-3-phenyl-3-piperidinol in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake remains wet.
-
Concentrate the filtrate under reduced pressure to obtain 3-Phenyl-3-piperidinol as the free base.
Part C: Formation of 3-Phenyl-3-piperidinol Hydrochloride
-
Dissolve the purified 3-Phenyl-3-piperidinol free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.
-
To this solution, add a solution of HCl in ether (e.g., 2.0 M) dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to yield the final this compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the phenyl group protons, and a series of complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm) for the non-equivalent piperidine ring protons. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: Will show characteristic signals for the aromatic carbons, the quaternary carbon bearing the phenyl and hydroxyl groups (approx. 70-80 ppm), and the aliphatic carbons of the piperidine ring.
-
FT-IR (Infrared Spectroscopy): A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretch of the tertiary alcohol. C-H stretching bands for the aromatic and aliphatic portions will also be present.
-
Melting Point: The pure hydrochloride salt should have a sharp and defined melting point, which can be compared to literature values if available.
-
Mass Spectrometry: Will confirm the molecular weight of the parent ion.
Safety and Hazard Management
The synthesis described involves significant hazards that must be managed with stringent safety protocols.
-
Grignard Reagents: Phenylmagnesium bromide is flammable, corrosive, and reacts violently with water and other protic solvents.[10][11] Some Grignard reagents can be pyrophoric (ignite spontaneously in air).[11] All manipulations must be carried out in a chemical fume hood under an inert atmosphere.[9]
-
Solvents: Diethyl ether and THF are extremely flammable and volatile.[5] Ensure there are no open flames or spark sources in the vicinity. Use a well-ventilated fume hood.
-
Reaction Exotherm: The formation and reaction of Grignard reagents are exothermic and can lead to a runaway reaction if addition rates and cooling are not properly controlled.[10] An ice bath should always be on hand for emergency cooling.
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible) must be worn at all times.[9]
-
Emergency Preparedness: A Class D fire extinguisher (for combustible metals) should be available. Do not use water or CO₂ extinguishers on a Grignard reagent fire.
Conclusion
The synthesis of this compound via the Grignard addition of phenylmagnesium bromide to an N-protected 3-piperidone is a reliable and effective method. The success of this procedure hinges on three core principles: the rigorous exclusion of atmospheric moisture, careful control of the reaction temperature, and a systematic approach to purification and salt formation. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely produce this valuable chemical intermediate for application in further scientific discovery and drug development.
References
-
Quora. (2022-02-19). What are Grignard reagent preparation precautions during preparation?[Link]
-
University of Nebraska-Lincoln. Developing SOPs for Hazardous Chemical Manipulations. [Link]
-
University of Wisconsin-Madison. (2018-07-16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]
-
American Chemical Society. Grignard Reaction - A Laboratory Reaction Safety Summary. [Link]
-
Lab Alley. (2024-10-29). Magnesium Metal Turnings Grignard, Reagent Grade - SAFETY DATA SHEET. [Link]
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Jove. (2012-11-14). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
-
YouTube. (2021-04-22). Generation and Reaction of a Grignard Reagent. [Link]
-
Winthrop University. The Grignard Reaction. [Link]
-
YouTube. (2020-10-28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
National Center for Biotechnology Information. A novel synthesis of 1-aryl-3-piperidone derivatives. [Link]
-
PrepChem.com. Preparation of phenylmagnesium bromide. [Link]
-
PubChem. 3-Piperidinopropiophenone hydrochloride. [Link]
-
SpectraBase. 3-Piperidinol hydrochloride - Optional[FTIR] - Spectrum. [Link]
-
ResearchGate. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. [Link]
-
Wikipedia. 3-Phenylpiperidine. [Link]
Sources
- 1. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. prepchem.com [prepchem.com]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
- 9. dchas.org [dchas.org]
- 10. acs.org [acs.org]
- 11. artscimedia.case.edu [artscimedia.case.edu]
An In-Depth Technical Guide to the Stability and Storage of 3-Phenyl-3-piperidinol HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 3-Phenyl-3-piperidinol Hydrochloride. As a crucial intermediate and structural motif in pharmaceutical development, understanding its chemical behavior under various environmental conditions is paramount for ensuring the integrity, safety, and efficacy of active pharmaceutical ingredients (APIs) and final drug products. This document synthesizes established principles of chemical stability, regulatory guidance, and field-proven methodologies to offer a self-validating framework for handling this compound.
Introduction: The Chemical Nature of 3-Phenyl-3-piperidinol HCl
3-Phenyl-3-piperidinol is a tertiary alcohol containing a piperidine ring and a phenyl group attached to the same carbon. The hydrochloride salt form enhances its solubility in aqueous media, a common practice for amine-containing pharmaceutical compounds. Its stability is intrinsically linked to the reactivity of the tertiary alcohol, the aromatic phenyl ring, and the protonated amine of the piperidine ring. Understanding these functional groups is key to predicting potential degradation pathways and establishing robust storage and handling protocols.
Core Principles of Chemical Stability and Degradation
The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Degradation is the process by which the chemical nature of the substance is altered. For this compound, the primary degradation concerns revolve around hydrolysis, oxidation, thermal stress, and photolysis.
Forced degradation studies, also known as stress testing, are essential for elucidating these potential degradation pathways.[1][2] These studies intentionally expose the compound to conditions more severe than accelerated stability testing to provoke degradation. The International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) and Q1B, provide the regulatory framework for conducting these studies to ensure that analytical methods are "stability-indicating."[3][4][5][6][7] The goal is typically to achieve 5-20% degradation to identify likely degradation products without generating irrelevant secondary products.[7][8]
Recommended Storage and Handling Conditions
Based on the chemical nature of hydrochloride salts of piperidine derivatives, the following storage conditions are recommended to ensure the long-term stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated place.[3][9] | Minimizes the rate of thermally induced degradation reactions. Avoids proximity to heat sources.[9][10] |
| Humidity | Store in a dry environment. Keep container tightly closed.[3][4][9][10] | The compound is expected to be hygroscopic, similar to other piperidine salts.[11][12] Moisture can facilitate hydrolytic degradation and physical changes. |
| Light | Protect from light. Store in an opaque or amber container. | Exposure to UV or visible light can provide the energy to initiate photolytic degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) for long-term storage. | Minimizes the risk of oxidative degradation from atmospheric oxygen. |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[3][12][13] | Prevents chemical reactions that could degrade the compound. Strong bases will deprotonate the hydrochloride salt, forming the free base which may have different stability and solubility profiles. |
Potential Degradation Pathways
While specific degradation studies on this compound are not widely published, logical degradation pathways can be hypothesized based on its functional groups and established chemical principles. These pathways are what forced degradation studies aim to uncover.
Hydrolytic Degradation
Hydrolysis involves the reaction of the compound with water. As a hydrochloride salt, this compound is stable against hydrolysis at the protonated amine. However, extreme pH conditions can be a factor. The tertiary alcohol is generally stable to hydrolysis, but acid-catalyzed dehydration is a plausible pathway, especially at elevated temperatures.
Hypothesized Acid-Catalyzed Dehydration Pathway A potential degradation route under acidic conditions and heat, leading to the formation of an alkene.
Caption: Hypothesized acid-catalyzed dehydration workflow.
Oxidative Degradation
Oxidative stress is a significant threat to stability. The piperidine ring and the tertiary alcohol are susceptible to oxidation.
-
N-Oxidation: The nitrogen atom in the piperidine ring, even when protonated, can be susceptible to oxidation, leading to the formation of an N-oxide.
-
Ring Opening: Stronger oxidative conditions could lead to the cleavage of the piperidine ring.
-
Phenyl Ring Oxidation: While generally stable, the phenyl group can undergo hydroxylation under potent oxidative stress.
Thermal Degradation
In the solid state, high temperatures can provide the energy to overcome activation barriers for decomposition. In addition to the dehydration mentioned above, thermal decomposition can lead to charring and the release of toxic gases such as hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides.[3][6][13]
Photodegradation
The phenyl group in this compound acts as a chromophore, meaning it can absorb light, particularly in the UV range. This absorption can excite the molecule into a higher energy state, leading to photolytic reactions such as radical formation, subsequent oxidation, or molecular rearrangement.
Framework for a Comprehensive Stability Assessment Program
To rigorously define the stability profile of this compound, a forced degradation study should be conducted. This study serves the dual purpose of identifying potential degradants and validating that the chosen analytical method is stability-indicating.
Analytical Methodology: The Central Role of HPLC
A stability-indicating analytical method (SIAM) is a validated procedure that can accurately quantify the decrease of the active substance content due to degradation. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high sensitivity, specificity, and resolving power.[14][15]
General HPLC Method Development Workflow A logical flow for developing a stability-indicating HPLC method.
Caption: Workflow for HPLC stability-indicating method development.
Experimental Protocol: Forced Degradation Studies
The following protocols are based on ICH guidelines and common industry practices.[7][8] A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a water/acetonitrile mixture.
Step 1: Acid Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 1N Hydrochloric Acid (HCl).
-
Incubate the solution at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 2, 8, 24 hours).[8]
-
At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1N Sodium Hydroxide (NaOH).
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Step 2: Base Hydrolysis
-
To an aliquot of the stock solution, add an equal volume of 1N Sodium Hydroxide (NaOH).
-
Incubate at room temperature or a moderately elevated temperature (e.g., 40-60°C). Basic hydrolysis is often faster than acidic hydrolysis.
-
At each time point, withdraw a sample, cool, and neutralize with an equivalent amount of 1N HCl.
-
Dilute with the mobile phase for HPLC analysis.
Step 3: Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of 3-30% Hydrogen Peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for up to 7 days.[8]
-
Monitor the reaction periodically. Once sufficient degradation is observed, dilute the sample with the mobile phase for immediate HPLC analysis.
Step 4: Thermal Degradation
-
Solid State: Place a known quantity of solid this compound in a controlled temperature/humidity chamber (e.g., 80°C or 60°C/75% RH).
-
Solution State: Heat an aliquot of the stock solution (at neutral pH) at an elevated temperature (e.g., 80°C).
-
Analyze samples at various time points. For the solid sample, dissolve in a suitable solvent before dilution and analysis.
Step 5: Photostability Testing
-
Expose the solid compound and a solution of the compound to a light source that conforms to ICH Q1B guidelines.[3][11]
-
The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the light-exposed and control samples by HPLC.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and pharmaceutical development. As a hydrochloride salt of a tertiary alcohol, it is susceptible to degradation via oxidation, acid-catalyzed dehydration, and photolysis. Adherence to strict storage conditions—cool, dry, dark, and inert—is essential for preserving its chemical integrity. A systematic stability assessment program, guided by ICH principles and centered around a validated, stability-indicating HPLC method, provides the necessary framework to understand its degradation profile. This knowledge is not merely a regulatory requirement but a foundational component of robust and reliable drug development.
References
- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Regulatory Affairs Professionals Society (RAPS). (2025, April 17).
- Atlas Material Testing Technology. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- International Council for Harmonisation. (n.d.). Q1A(R2) Guideline.
- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
- ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions.
- Scribd. (n.d.).
- ResolveMass Laboratories. (2025, November 5).
- MedCrave online. (2016, December 14).
- Scribd. (n.d.). Forced Degradation Study in Pharmaceutical Stability - Pharmaguideline.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- National Center for Biotechnology Information. (n.d.). 3-[(Phenylacetyl)
- Indian Journal of Pharmaceutical Education and Research. (2020, September 7).
- Pharmacognosy Research. (2022, April 4). A Novel Stability Indicating Method for Determination of Major Alkaloid in Black Pepper by RP-HPLC in Different Pharmaceutical Dosage Forms.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scribd.com [scribd.com]
- 9. fda.gov [fda.gov]
- 10. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 12. jordilabs.com [jordilabs.com]
- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ijper.org [ijper.org]
- 15. chromatographyonline.com [chromatographyonline.com]
3-Phenyl-3-piperidinol HCl spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Phenyl-3-piperidinol HCl
Abstract
This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 3-Phenyl-3-piperidinol hydrochloride. As a crucial intermediate in synthetic chemistry and a scaffold of interest for drug development, unambiguous structural confirmation is paramount. This document moves beyond a simple presentation of data, focusing on the causal relationships between molecular structure and spectral output. It is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to interpret this data for identity, purity, and structural verification.
Introduction and Scientific Context
3-Phenyl-3-piperidinol, particularly as its hydrochloride salt for improved stability and handling, is a tertiary alcohol derivative of the piperidine heterocyclic system. Its structure, featuring a chiral center at the C3 position, a hydroxyl group, a secondary amine, and a phenyl ring, presents a rich landscape for spectroscopic analysis. Each functional group provides a distinct signature, and a multi-technique approach is essential for unequivocal characterization.
The rationale for employing NMR, IR, and MS is rooted in their complementary nature:
-
NMR (¹H and ¹³C) maps the carbon-hydrogen framework, providing detailed information about the connectivity and chemical environment of each atom.
-
IR spectroscopy serves as a rapid and effective tool for identifying the key functional groups present (O-H, N-H, C-O, aromatic C=C).
-
Mass Spectrometry determines the molecular weight of the parent molecule (as the free base) and offers structural insights through predictable fragmentation patterns.
This guide will detail the expected spectral data for each technique, grounded in established principles and data from closely related structural analogs.
Molecular Structure and Atom Numbering
A clear atom numbering system is fundamental for unambiguous spectral assignment. The structure of 3-Phenyl-3-piperidinol is presented below, with numbering that will be used throughout this guide.
Caption: Molecular structure of 3-Phenyl-3-piperidinol with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, analysis in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is typical. The hydrochloride form means the piperidine nitrogen is protonated (-NH₂⁺-), which influences the chemical shifts of adjacent protons.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) or reference the residual solvent peak.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Obtain a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. DEPT-135 or DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR data. These predictions are based on established chemical shift principles and data from analogous compounds such as 3-phenylpiperidine and 3-hydroxypiperidine hydrochloride.[1][2][3]
| Assignment | Predicted δ (ppm) | Multiplicity | Notes |
| Phenyl H (H2', H6') | 7.5 - 7.6 | m | Ortho protons, expected to be the most downfield of the aromatic signals. |
| Phenyl H (H3', H4', H5') | 7.2 - 7.4 | m | Meta and para protons, complex multiplet. |
| OH | 5.0 - 5.5 | br s | Exchangeable with D₂O. Position and shape are concentration and temperature dependent. |
| Piperidine H (C2, C4, C5, C6) | 1.8 - 3.5 | m | A series of complex, overlapping multiplets. Protons closer to the N⁺ atom (C2, C6) will be further downfield. Protons are diastereotopic, leading to complex splitting. |
| NH₂⁺ | 8.5 - 9.5 | br s | Exchangeable with D₂O. Broad due to quadrupole coupling with nitrogen and exchange. |
Causality and Interpretation:
-
The aromatic protons (7.2-7.6 ppm) appear in their characteristic region. The electron-withdrawing nature of the C3 substituent causes a slight downfield shift.
-
The piperidine ring protons exhibit complex signals due to restricted conformational mobility and diastereotopicity. The protons on C2 and C6 are adjacent to the electron-withdrawing ammonium cation and are shifted downfield compared to the protons on C4 and C5.
-
The hydroxyl (OH) and ammonium (NH₂⁺) protons are acidic and exchangeable. In DMSO-d₆, they appear as broad singlets; in D₂O, they would exchange with deuterium and their signals would disappear.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data is derived from substituent effects on benzene and piperidine rings.[4][5][6]
| Assignment | Predicted δ (ppm) | DEPT-135 | Notes |
| C1' (ipso) | 145 - 148 | None | Quaternary carbon attached to the piperidine ring. |
| C4' (para) | 128 - 129 | CH (+) | |
| C2'/C6' (ortho) | 126 - 127 | CH (+) | |
| C3'/C5' (meta) | 125 - 126 | CH (+) | |
| C3 (C-OH) | 70 - 75 | None | Quaternary carbon bearing the hydroxyl and phenyl groups. |
| C2, C6 | 45 - 50 | CH₂ (-) | Carbons adjacent to the nitrogen atom. |
| C5 | 35 - 40 | CH₂ (-) | |
| C4 | 20 - 25 | CH₂ (-) |
Causality and Interpretation:
-
The two quaternary carbons (C1' and C3) are readily identified by their lack of a signal in a DEPT-135 spectrum. The ipso-carbon of the phenyl ring (C1') is significantly downfield.
-
The carbon bearing the hydroxyl group (C3) is shifted significantly downfield to ~70-75 ppm due to the deshielding effect of the oxygen atom.
-
The piperidine carbons adjacent to the nitrogen (C2, C6) appear around 45-50 ppm, while the more remote carbons (C4, C5) are found further upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for confirming the presence of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal is collected first and automatically subtracted.
Characteristic IR Absorption Bands
The expected IR frequencies are based on well-established group frequencies, with reference to similar structures like 3-piperidinol hydrochloride.[7]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200 - 3400 | Strong, Broad | O-H stretch | Alcohol |
| 2700 - 3000 | Strong, Broad | N-H⁺ stretch | Secondary Ammonium Salt |
| 3000 - 3100 | Medium | C-H stretch | Aromatic |
| 2850 - 2960 | Medium | C-H stretch | Aliphatic (Piperidine) |
| 1580 - 1600, 1450-1500 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1050 - 1150 | Strong | C-O stretch | Tertiary Alcohol |
Causality and Interpretation:
-
The spectrum is expected to be dominated by two very broad, strong absorptions. The band centered around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the alcohol.
-
A second broad, complex band centered around 2800 cm⁻¹ arises from the N-H⁺ stretching of the secondary ammonium hydrochloride salt.
-
The presence of the phenyl group is confirmed by the aromatic C-H stretches just above 3000 cm⁻¹ and the C=C ring stretching bands around 1600 and 1500 cm⁻¹.
-
A strong C-O stretching band for the tertiary alcohol is expected around 1100 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight and structural information from fragmentation. The analysis is performed on the free base (C₁₁H₁₅NO, MW = 177.12 g/mol ), which is generated in-situ in the mass spectrometer's ion source.[8][9]
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Ionization Mode: Use positive ion mode to detect the protonated molecule, [M+H]⁺.
-
Analysis: Acquire a full scan mass spectrum to identify the parent ion. Perform a tandem MS (MS/MS) experiment on the parent ion to induce fragmentation and obtain a product ion spectrum.
Predicted Molecular Ion and Fragmentation Pattern
The analysis will detect the protonated free base.
-
Parent Ion: [M+H]⁺ = m/z 178.1
-
Major Fragments: Fragmentation is driven by the stability of the resulting ions, typically involving the nitrogen atom and the loss of small neutral molecules.[10][11]
| m/z | Proposed Fragment | Notes |
| 178.1 | [C₁₁H₁₆NO]⁺ | Protonated molecular ion ([M+H]⁺). |
| 160.1 | [C₁₁H₁₄N]⁺ | Loss of water (H₂O) from the [M+H]⁺ ion. A very common loss for alcohols. |
| 105.1 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the C3-C4 and C2-C3 bonds. |
| 100.1 | [C₆H₁₄N]⁺ | Alpha-cleavage at C2-C3, retaining the nitrogen portion of the ring. |
| 77.1 | [C₆H₅]⁺ | Phenyl cation. |
Primary Fragmentation Pathway:
Caption: Predicted primary fragmentation pathway for 3-Phenyl-3-piperidinol.
Integrated Spectroscopic Analysis Workflow
Confirming the structure of a molecule like this compound is a process of accumulating and synthesizing evidence. No single technique is sufficient. The logical workflow below illustrates how the data are integrated for a confident assignment.
Caption: Workflow for the integrated spectroscopic confirmation of the target molecule.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS. IR spectroscopy confirms the requisite functional groups, Mass Spectrometry verifies the molecular weight of the core structure and provides fragmentation clues, while ¹H and ¹³C NMR deliver the definitive map of the atomic framework. The predicted data and interpretations within this guide provide a robust framework for researchers to verify the identity, purity, and structure of this important chemical entity.
References
-
PubChem, National Center for Biotechnology Information. Piperidine-3-ol hydrochloride. [Online] Available at: [Link] (Accessed: January 14, 2026).
-
Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Online] Available at: [Link] (Accessed: January 14, 2026).
-
SpectraBase. 3-Piperidinol hydrochloride, 13C NMR. [Online] Available at: [Link] (Accessed: January 14, 2026).
-
SpectraBase. 3-Piperidinol hydrochloride, FTIR. [Online] Available at: [Link] (Accessed: January 14, 2026).
-
PubChem, National Center for Biotechnology Information. 3-Hydroxypiperidine. [Online] Available at: [Link] (Accessed: January 14, 2026).
-
PubChem, National Center for Biotechnology Information. (3R)-3-phenylpiperidin-3-ol. [Online] Available at: [Link] (Accessed: January 14, 2026).
-
Clark, J. The Mass Spectra of Organic Compounds. Chemguide. [Online] Available at: [Link] (Accessed: January 14, 2026).
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link] (Accessed: January 14, 2026).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Phenylpiperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Piperidine-3-ol hydrochloride | C5H12ClNO | CID 2723962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-Hydroxypiperidine | C5H11NO | CID 23293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. (3R)-3-phenylpiperidin-3-ol | C11H15NO | CID 26597922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Potential therapeutic applications of 3-Phenyl-3-piperidinol HCl
An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-Phenyl-3-piperidinol HCl
Abstract
3-Phenyl-3-piperidinol hydrochloride is a synthetic compound belonging to the phenylpiperidine class of molecules. While direct research on its therapeutic applications is limited, its structural features—specifically the presence of a tertiary alcohol on a phenyl-substituted piperidine ring—suggest a rich potential for pharmacological activity. This guide provides a comprehensive exploration of this compound, from its synthesis to its hypothesized mechanisms of action and potential therapeutic uses. We will delve into the scientific rationale for its investigation in neuropathic pain, psychiatric disorders, and neurodegenerative diseases, drawing parallels with structurally related compounds. Furthermore, this document furnishes detailed experimental protocols for researchers to validate these therapeutic hypotheses, aiming to catalyze further investigation into this promising molecule.
Introduction: Unveiling a Molecule of Potential
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals targeting the central nervous system (CNS).[1] The addition of a phenyl group to the piperidine ring, creating the phenylpiperidine motif, has given rise to important drug classes, including opioid analgesics and antipsychotics.[2][3] this compound introduces a tertiary hydroxyl group at the 3-position, a modification that can significantly alter its physicochemical properties and pharmacological profile compared to its parent compound, 3-phenylpiperidine. This hydroxyl group can introduce new hydrogen bonding capabilities, potentially influencing receptor binding and metabolic stability.
Given that the parent compound, 3-phenylpiperidine, is a structural component of several psychoactive substances, including sigma receptor agonists, it is plausible that this compound may exhibit similar activities.[4] This guide will, therefore, focus on the potential of this molecule as a modulator of key CNS targets, such as sigma receptors and dopamine transporters, and explore the therapeutic avenues this could open.
Synthesis and Chemical Profile
The synthesis of 3-Phenyl-3-piperidinol is achievable through established organic chemistry principles. A practical route involves the Grignard reaction, a robust method for forming carbon-carbon bonds.
Synthesis Pathway
A likely synthetic route starts with an N-protected 3-piperidone. The protection of the piperidine nitrogen is crucial to prevent side reactions. This is followed by a Grignard reaction with a phenyl magnesium halide (e.g., phenylmagnesium bromide) to introduce the phenyl group at the 3-position and form the tertiary alcohol. The final step would be the deprotection of the nitrogen and subsequent treatment with hydrochloric acid to yield the hydrochloride salt.[5]
Caption: Synthesis of this compound.
Chemical Properties
A summary of the key chemical properties of the core molecule, 3-hydroxy-3-phenyl-piperidine, is presented below.
| Property | Value | Source |
| CAS Number | 23396-50-1 | [6] |
| Molecular Formula | C₁₁H₁₅NO | [6] |
| Molecular Weight | 177.24 g/mol | [6] |
| Appearance | Predicted to be a solid at room temp. |
The hydrochloride salt form is typically used to improve the compound's solubility and stability for research and potential pharmaceutical applications.
Potential Mechanisms of Action
The therapeutic potential of this compound can be inferred from the pharmacology of its structural relatives. The 3-phenylpiperidine scaffold is a known pharmacophore for dopamine receptor ligands and sigma receptor modulators.[4][7]
Sigma Receptor Modulation
Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins that play a crucial role in cellular stress responses and neuronal signaling.[8] They are implicated in a variety of CNS disorders, and their modulation has shown therapeutic promise.[9][10] Many psychoactive drugs, including some with a phenylpiperidine structure, exhibit affinity for sigma receptors.[11]
Hypothesized Signaling Pathway:
Caption: Hypothesized Sigma-1 Receptor Activation.
Dopamine Transporter (DAT) Inhibition
Certain hydroxypiperidine analogues have demonstrated high affinity for the dopamine transporter.[12] The phenylpiperidine structure is also a key feature of many dopamine reuptake inhibitors. Therefore, it is plausible that this compound could interact with DAT, leading to an increase in synaptic dopamine levels.
Potential Therapeutic Applications
Based on the hypothesized mechanisms of action, this compound could be investigated for the following therapeutic applications:
-
Neuropathic Pain: Sigma-1 receptor modulators have shown analgesic effects in preclinical models of neuropathic pain.[13] By potentially acting on this target, this compound could offer a novel treatment for this challenging condition.
-
Psychiatric Disorders: The dopaminergic system is a key target for antipsychotic medications.[14][15] Compounds that selectively modulate dopamine autoreceptors, a property of some 3-phenylpiperidines, may have utility in treating disorders like schizophrenia with a lower risk of motor side effects.[16]
-
Neurodegenerative Diseases: Sigma-1 receptor activation is associated with neuroprotective effects, making ligands for this receptor potential therapeutics for conditions like Alzheimer's and Parkinson's disease.[9][10]
Experimental Protocols for Investigation
To validate the therapeutic potential of this compound, a systematic experimental approach is required.
In Vitro Assays
This protocol determines the affinity of this compound for sigma-1 and sigma-2 receptors.
Objective: To determine the inhibition constant (Ki) of the test compound for sigma-1 and sigma-2 receptors.
Materials:
-
Guinea pig liver membranes (for sigma-1) or rat liver membranes (for sigma-2).[17]
-
[³H]-(+)-pentazocine (for sigma-1) or [³H]-DTG (for sigma-2).[18]
-
(+)-pentazocine (for masking sigma-1 sites in the sigma-2 assay).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. For the sigma-2 assay, include a saturating concentration of (+)-pentazocine to block sigma-1 sites.
-
Incubate at the appropriate temperature and duration (e.g., 25°C for 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
This protocol assesses the functional inhibition of dopamine uptake by this compound.
Objective: To determine the IC50 value of the test compound for inhibiting dopamine uptake.
Materials:
-
Rat striatal synaptosomes or cells expressing human DAT.
-
[³H]-dopamine.
-
Test compound (this compound).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and vials.
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the synaptosomes or cells with the test compound.
-
Initiate the uptake by adding [³H]-dopamine.
-
Incubate for a short period (e.g., 10 minutes at 37°C).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity in the cells/synaptosomes.
-
Calculate the IC50 value.
In Vivo Models
Objective: To evaluate the anti-allodynic effects of this compound in a rat model of neuropathic pain.
Procedure:
-
Induce chronic constriction injury (CCI) in rats by loosely ligating the sciatic nerve.[19]
-
Allow the animals to recover and for neuropathic pain behaviors to develop (typically 7-14 days).
-
Assess baseline mechanical allodynia using von Frey filaments.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Measure the withdrawal threshold to von Frey filaments at multiple time points post-administration.
-
Compare the withdrawal thresholds between the treated and vehicle groups.
Objective: To assess the potential antipsychotic-like effects of this compound.
Procedure:
-
Acclimate rodents to open-field arenas.
-
Administer this compound or vehicle.
-
After a pre-treatment period, administer a psychostimulant such as amphetamine to induce hyperlocomotion, a model for psychotic agitation.[14]
-
Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.
-
Compare the locomotor activity between the different treatment groups.
Experimental Workflow:
Caption: A structured workflow for investigating this compound.
Conclusion and Future Directions
This compound represents an intriguing yet understudied molecule with significant therapeutic potential. Its structural similarity to known CNS-active compounds, particularly sigma receptor modulators and dopamine transporter ligands, provides a strong rationale for its investigation in neuropathic pain, psychiatric disorders, and neurodegenerative diseases. The experimental protocols outlined in this guide offer a clear path for researchers to explore and validate these hypotheses. Future work should focus on elucidating its precise molecular targets, understanding its structure-activity relationships, and evaluating its safety and efficacy in a broader range of preclinical models. Such research will be pivotal in determining whether this compound can be developed into a novel therapeutic agent.
References
-
Animal Models of Psychosis: Current State and Future Directions. PMC - PubMed Central. [Link]
-
Animal Models of Neuropathic Pain Due to Nerve Injury. Springer Nature Experiments. [Link]
-
Animal models of neuropathic pain. PubMed. [Link]
-
An overview of animal models for neuropathic pain. Cambridge University Press. [Link]
-
ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. [Link]
-
ANIMAL MODELS OF NEUROPATHIC PAIN. J-Stage. [Link]
-
An animal model of neuropathic pain: a review. PubMed. [Link]
-
Animal model of schizophrenia. Wikipedia. [Link]
-
Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers. [Link]
-
Advantages and Limitations of Animal Schizophrenia Models. MDPI. [Link]
-
Sigma receptors as potential therapeutic targets for neuroprotection. PMC. [Link]
-
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. painphysicianjournal.com. [Link]
-
Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease. ACS Publications. [Link]
-
The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. [Link]
-
In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed. [Link]
-
Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. [Link]
- Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
-
Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. PubMed. [Link]
-
3-Phenylpiperidine. Wikipedia. [Link]
-
Phenylpiperidines. Wikipedia. [Link]
-
Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combination with the Anti-PD-1 Antibody for the Treatment of Colorectal Cancer. ACS Publications. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. PubMed. [Link]
-
3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. PubMed. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Piperidine-3-ol hydrochloride. PubChem. [Link]
-
High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. PubMed. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 4. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 5. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
- 7. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sigma receptors as potential therapeutic targets for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 16. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cambridge.org [cambridge.org]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 3-Phenyl-3-piperidinol HCl via Grignard Reaction
Introduction and Significance
The 3-aryl-3-piperidinol scaffold is a privileged structural motif integral to numerous biologically active compounds and approved pharmaceuticals. Its rigid framework and the specific spatial orientation of the phenyl and hydroxyl groups make it a valuable pharmacophore for targeting various receptors and enzymes. Derivatives of this core structure have demonstrated efficacy in areas such as neuroscience, oncology, and infectious diseases.[1][2]
This application note provides a robust, step-by-step protocol for the synthesis of 3-Phenyl-3-piperidinol hydrochloride. The synthesis hinges on the classic yet powerful Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[3] The target audience for this document includes researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and development. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and troubleshooting strategies to ensure a successful and reproducible synthesis.
Reaction Principle and Mechanism
The synthesis is accomplished in a multi-step sequence, beginning with the formation of a Grignard reagent, followed by its nucleophilic addition to a protected piperidone ketone, and concluding with deprotection and salt formation.
Overall Synthetic Scheme:
Caption: Core mechanism of the Grignard addition to the protected piperidone.
Detailed Experimental Protocol
Safety First: This protocol involves highly reactive and flammable substances. Phenylmagnesium bromide is air and moisture-sensitive. [4]Diethyl ether and THF are extremely flammable. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) using appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Equiv. | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.92 g | 120 mmol | 1.2 | Must be dry. |
| Iodine | I₂ | 253.81 | 1 crystal | - | Catalytic | To activate Mg surface. |
| Bromobenzene | C₆H₅Br | 157.01 | 10.5 mL | 100 mmol | 1.0 | Anhydrous grade. |
| N-Boc-3-Piperidone | C₁₀H₁₇NO₃ | 199.25 | 19.93 g | 100 mmol | 1.0 | - |
| Anhydrous THF | C₄H₈O | 72.11 | 400 mL | - | - | From a solvent purification system or freshly distilled. |
| Sat. aq. NH₄Cl | NH₄Cl | 53.49 | 150 mL | - | - | For quenching. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~500 mL | - | - | For extraction. |
| Brine | NaCl (aq) | 58.44 | ~100 mL | - | - | For washing. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | - | For drying. |
| 4M HCl in Dioxane | HCl | 36.46 | ~50 mL | 200 mmol | 2.0 | For deprotection/salt formation. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ~200 mL | - | - | For washing final product. |
Stage 1: Preparation of Phenylmagnesium Bromide (in situ)
-
Glassware Preparation: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. Seal all openings. Flame-dry the entire apparatus under a stream of inert gas (or oven-dry overnight at 120 °C and assemble hot) and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Initiation: Place the magnesium turnings (2.92 g) and a single crystal of iodine into the reaction flask.
-
Reactant Loading: In the dropping funnel, prepare a solution of bromobenzene (10.5 mL) in 100 mL of anhydrous THF.
-
Reaction Start: Add approximately 10-15 mL of the bromobenzene/THF solution from the dropping funnel to the magnesium turnings. The brownish-purple color of the iodine should fade. The reaction is initiated when gentle bubbling from the magnesium surface is observed and the solution becomes cloudy and greyish-brown. [5] * Troubleshooting: If the reaction does not start, gently warm the flask with a heat gun or immerse it in a warm water bath. Sonication for 5-10 minutes is also a highly effective initiation method. [5]5. Grignard Formation: Once the reaction has initiated (evidenced by self-sustaining reflux), add the remaining bromobenzene/THF solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the dark brown solution for an additional 60 minutes to ensure complete consumption of the magnesium. The resulting phenylmagnesium bromide solution is used directly in the next stage.
Stage 2: Grignard Addition to N-Boc-3-Piperidone
-
Substrate Preparation: In a separate 1 L three-necked, round-bottomed flask under an inert atmosphere, dissolve N-Boc-3-piperidone (19.93 g) in 300 mL of anhydrous THF.
-
Cooling: Cool this solution to 0 °C using an ice-water bath.
-
Addition: Slowly add the freshly prepared phenylmagnesium bromide solution to the cooled piperidone solution via cannula transfer over approximately 45-60 minutes. Maintain the internal temperature below 10 °C throughout the addition to minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Very slowly and carefully add 150 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Significant gas evolution and precipitation may occur. Stir vigorously for 20 minutes.
Stage 3: Work-up and Isolation of the Intermediate
-
Extraction: Transfer the quenched reaction mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash them sequentially with water (1 x 100 mL) and then brine (1 x 100 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Boc-3-Phenyl-3-piperidinol, typically as a viscous oil or waxy solid.
-
Purification (Optional but Recommended): The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure intermediate.
Stage 4: Deprotection and HCl Salt Formation
-
Deprotection: Dissolve the crude (or purified) N-Boc-3-Phenyl-3-piperidinol in a minimal amount of diethyl ether or methanol (~50 mL) in an Erlenmeyer flask.
-
Acidification: While stirring, slowly add 4M HCl in dioxane (50 mL, 2.0 eq). A thick white precipitate of 3-Phenyl-3-piperidinol hydrochloride should form immediately.
-
Precipitation and Isolation: Continue stirring for 60 minutes at room temperature to ensure complete deprotection and precipitation. Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold diethyl ether (2 x 50 mL) to remove dioxane and any non-polar impurities.
-
Drying: Dry the resulting white crystalline solid under high vacuum to a constant weight.
Overall Synthesis Workflow
The diagram below outlines the complete synthetic sequence from starting materials to the final, purified product.
Caption: Step-by-step workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.3-8.9 (br s, 2H, -NH₂⁺-), 7.5-7.2 (m, 5H, Ar-H), 5.5-5.3 (br s, 1H, -OH), 3.5-2.8 (m, 4H, piperidine H2/H6), 2.2-1.6 (m, 4H, piperidine H4/H5).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 146.0 (Ar C-ipso), 128.3 (Ar C-ortho), 127.0 (Ar C-para), 125.5 (Ar C-meta), 71.5 (C-OH), 48.0 (C2), 44.5 (C6), 35.0 (C4), 25.0 (C5).
-
FT-IR (ATR, cm⁻¹): 3400-3200 (broad, O-H stretch), 3200-2800 (broad, N-H⁺ stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600, 1495 (aromatic C=C stretch), 1100 (C-O stretch).
-
Mass Spectrometry (ESI+): Calculated for C₁₁H₁₅NO [M+H]⁺: 178.12; Found: 178.1.
References
-
Chen, Y., et al. (2012). A novel synthesis of 1-aryl-3-piperidone derivatives. Molecules. Available at: [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
-
ResearchGate. (1990). An efficient synthesis of 3-arylpiperidines. Available at: [Link]
-
Wikipedia. (n.d.). Phenylmagnesium bromide. Available at: [Link]
-
Bull, J. A., et al. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2022). Synthesis, Spectroscopic, Computational, Biological and Molecular docking studies on 3‐allyl 2,6‐diaryl piperidin‐4‐ones. Available at: [Link]
- Google Patents. (n.d.). CN103204828B - Preparation method of 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride.
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Available at: [Link]
-
PubChem. (n.d.). Piperidine-3-ol hydrochloride. Available at: [Link]
-
PubMed. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Available at: [Link]
-
PubMed. (2012). Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors. Available at: [Link]
-
LookChem. (n.d.). Cas 100-58-3, PHENYLMAGNESIUM BROMIDE. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]
-
SpectraBase. (n.d.). 3-Piperidinol hydrochloride - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Diva-Portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. Available at: [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available at: [Link]
Sources
- 1. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-piperidinol-3-(arylsulfonyl)quinoxalines as phosphoinositide 3-kinase α (PI3Kα) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
Application Note: A Validated HPLC-MS Method for the Purity Analysis of 3-Phenyl-3-piperidinol HCl
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of purity and the analysis of related substances for 3-Phenyl-3-piperidinol Hydrochloride. As a critical intermediate in the synthesis of various pharmaceutical agents, ensuring its purity is paramount.[1] This document provides a comprehensive, rationale-driven guide to method development, a detailed analytical protocol, and a validation strategy aligned with international regulatory standards. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and sensitive analytical solution.
Introduction and Analyte Properties
3-Phenyl-3-piperidinol is a heterocyclic compound featuring a piperidine ring, a phenyl group, and a hydroxyl group, making it a valuable building block in medicinal chemistry.[2] The hydrochloride salt form enhances its stability and solubility in aqueous media. The purity of such intermediates directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).
A successful analytical method hinges on understanding the analyte's physicochemical properties.
-
Structure:
Chemical Formula: C₁₁H₁₅NO · HCl
Molecular Weight: 213.70 g/mol
-
Physicochemical Characteristics: The presence of a tertiary alcohol and a secondary amine (which is protonated in the salt form) renders the molecule polar and readily soluble in water and polar organic solvents. Its basic piperidine nitrogen (pKa ≈ 9-10) and the hydroxyl group are key interaction points in chromatographic separation and ionization. The challenge in reversed-phase chromatography is to achieve adequate retention for such a polar compound, which can otherwise elute near the solvent front, compromising resolution from potential impurities.[3][4]
Method Development Strategy: A Rationale-Driven Approach
The goal is to develop a stability-indicating method capable of separating 3-Phenyl-3-piperidinol from its potential process-related impurities and degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) was selected for its wide applicability, high resolving power, and the definitive identification capabilities of MS.[5][6]
Chromatographic Mode and Stationary Phase Selection
Given the polar nature of the analyte, a standard C18 column might provide insufficient retention.[7] Therefore, a modern reversed-phase column with enhanced polar retention is the logical choice. A column with polar-embedded or polar-endcapped functionalities is recommended. These stationary phases contain groups that promote interaction with polar analytes, preventing "dewetting" in highly aqueous mobile phases and improving peak shape and retention.
Mobile Phase Optimization
The mobile phase composition is critical for achieving optimal separation.
-
Aqueous Phase: A volatile buffer system is required for MS compatibility. A solution of 0.1% formic acid in water (pH ≈ 2.7) is an excellent choice. At this acidic pH, the piperidine nitrogen of the analyte and related basic impurities will be consistently protonated, ensuring good peak shape and predictable retention behavior.
-
Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior UV transparency.
-
Elution Mode: A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime. The gradient starts with a high aqueous percentage to retain the main analyte and then increases the organic content to elute more hydrophobic impurities.
Mass Spectrometric Detection
Mass spectrometry provides mass-to-charge (m/z) information, which is invaluable for peak tracking during method development and for the identification of unknown impurities.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is ideal, as the secondary amine is readily protonated. The expected protonated molecule [M+H]⁺ for the free base (C₁₁H₁₅NO, MW=177.24) is at m/z 178.12.
-
Detection: Data is acquired in full scan mode to detect all potential impurities. A scan range of m/z 50-400 is appropriate to capture the parent ion and a wide range of potential related substances.
Experimental Workflow and Protocol Visualization
The development and execution of the analytical method follow a structured workflow to ensure robustness and reproducibility.
Caption: High-level workflow for method development and routine analysis.
Detailed Analytical Method and Protocols
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | UHPLC/HPLC system with a binary pump, autosampler, and column oven. |
| Mass Spectrometer | Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an ESI source. |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent polar-retentive column) |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2.0 µL |
| MS Ionization Mode | ESI Positive |
| MS Scan Range | m/z 50 - 400 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
Protocol: Preparation of Solutions
-
Diluent Preparation: Prepare a mixture of Water:Acetonitrile (90:10 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (0.05 mg/mL): Pipette 0.5 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Protocol: System Suitability Testing (SST)
In accordance with USP <621> guidelines, system suitability must be verified before sample analysis.[8][9]
-
Equilibrate the HPLC-MS system with the mobile phase conditions for at least 30 minutes.
-
Make five replicate injections of the Working Standard Solution (0.05 mg/mL).
-
Evaluate the results against the criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, indicating good column performance. |
| %RSD for Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injector and detector response. |
| %RSD for Retention Time | ≤ 1.0% (for n=5 injections) | Confirms the stability and precision of the pumping system. |
Protocol: Analytical Procedure
-
Once SST criteria are met, inject the Diluent (as a blank) to ensure no system contamination.
-
Inject the Working Standard Solution (0.05 mg/mL) for quantitation reference.
-
Inject the Sample Solution (1.0 mg/mL) in duplicate.
-
Identify the principal peak in the sample chromatogram based on the retention time of the standard.
-
Integrate all peaks in the sample chromatogram with an area greater than the reporting threshold (typically 0.05%).
-
Calculate the percentage of each impurity using the area normalization method below:
% Impurity = (Area_impurity / Total_Area_all_peaks) * 100
Method Validation Protocol (per ICH Q2(R1))
The analytical method must be validated to demonstrate its suitability for the intended purpose.[10][11][12] The following is a summary of the required validation experiments.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. fda.gov [fda.gov]
Protocol for assessing 3-Phenyl-3-piperidinol HCl cytotoxicity in SH-SY5Y cells
An Application Note and Protocol for the Comprehensive Assessment of 3-Phenyl-3-piperidinol HCl Cytotoxicity in the SH-SY5Y Human Neuroblastoma Cell Line
Introduction
The evaluation of neurotoxicity is a critical step in the drug development pipeline, as adverse effects on the nervous system are a significant cause of compound attrition.[1] The human neuroblastoma cell line, SH-SY5Y, serves as a widely utilized and relevant in vitro model for such assessments.[2][3] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, exhibit neuroblast-like characteristics and can be differentiated into a more mature neuronal phenotype, making them an invaluable tool for screening potential neurotoxicants.[4][5][6]
This document provides a detailed, multi-parametric protocol for assessing the cytotoxicity of this compound, a compound featuring the piperidine scaffold common in centrally active pharmaceuticals.[7] The specific mechanism of action for this compound is not extensively characterized; therefore, a comprehensive approach is necessary to not only quantify cell death but also to elucidate the underlying cytotoxic mechanisms.
Here, we present an integrated workflow employing three distinct, well-established assays to build a robust cytotoxicity profile:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To quantify changes in metabolic activity, a hallmark of cell viability.[8][9]
-
Lactate Dehydrogenase (LDH) Release Assay: To measure the loss of plasma membrane integrity, a primary indicator of necrosis or late-stage apoptosis.[10][11]
-
Caspase-3/7 Activity Assay: To specifically detect the activation of executioner caspases, providing a direct measure of apoptosis.[12][13]
By correlating the data from these three orthogonal assays, researchers can move beyond a simple determination of an IC50 value to a more nuanced understanding of whether a compound induces cell death via necrosis, apoptosis, or a reduction in metabolic function.
Scientific Principles
The SH-SY5Y Cell Model
The SH-SY5Y cell line is a subclone of the SK-N-SH line and is favored in neurobiology for several reasons.[6] Undifferentiated SH-SY5Y cells proliferate continuously, expressing markers characteristic of immature catecholaminergic neurons, such as dopamine-β-hydroxylase.[4] Their human origin ensures the expression of human-specific proteins, offering a more relevant system than many rodent models.[5] While differentiation with agents like retinoic acid can produce a more mature neuron-like phenotype, the use of undifferentiated, proliferating cells is ideal for initial high-throughput cytotoxicity screening due to their robust growth.[14]
A Multi-Assay Rationale for Mechanistic Insight
Relying on a single cytotoxicity assay can be misleading. For example, a compound might inhibit mitochondrial function without immediately rupturing the cell membrane, a distinction a single assay might miss.[15] Our protocol integrates three assays to provide a clearer picture:
-
Metabolic Viability (MTT): This colorimetric assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in signal indicates a loss of viability, which could be due to apoptosis, necrosis, or metabolic inhibition.
-
Membrane Integrity (LDH): Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11][16] Measuring extracellular LDH activity provides a reliable marker for cytotoxicity resulting from cell lysis.[10]
-
Apoptosis (Caspase-3/7): Caspases-3 and -7 are key executioner proteases that are activated during the final stages of apoptosis.[13][17] Their activity is detected using a proluminescent substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a light signal proportional to the amount of caspase activity.[12]
By combining these endpoints, we can effectively differentiate between cytotoxic mechanisms, as illustrated in the data interpretation section.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| SH-SY5Y Human Neuroblastoma Cells | ATCC | CRL-2266 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Ham's F-12 Nutrient Mix | Gibco | 11765054 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| 0.25% Trypsin-EDTA | Gibco | 25200056 |
| DPBS, no Calcium, no Magnesium | Gibco | 14190144 |
| This compound | (Specify Source) | (Specify) |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| CytoTox 96® Non-Radioactive Cytotoxicity Assay (LDH) | Promega | G1780 |
| Caspase-Glo® 3/7 Assay System | Promega | G8090 |
| 96-well Clear, Flat-Bottom Tissue Culture Plates | Corning | 3596 |
| 96-well White, Opaque, Flat-Bottom Plates (for Luminescence) | Corning | 3917 |
Core Protocol: SH-SY5Y Cell Culture and Maintenance
Maintaining a healthy, consistent cell culture is paramount for reproducible assay results.[18] SH-SY5Y cells can grow as both adherent cells and floating clumps, both of which are viable.[19] For consistency, this protocol utilizes the adherent population.
1. Thawing Cryopreserved Cells: a. Prepare a T-75 flask with 12 mL of complete growth medium (DMEM/F-12 (1:1), 10% FBS, 1% Penicillin-Streptomycin). b. Quickly thaw the vial of cells in a 37°C water bath until a small ice crystal remains. c. Transfer the cell suspension dropwise into a 15 mL conical tube containing 5 mL of pre-warmed complete growth medium. d. Centrifuge at 1000 rpm (~200 x g) for 3-5 minutes.[14][20] e. Aspirate the supernatant and gently resuspend the cell pellet in 12 mL of fresh complete growth medium. f. Transfer the cell suspension to the prepared T-75 flask and incubate at 37°C, 5% CO2. g. Change the medium the following day to remove residual cryoprotectant.
2. Routine Passaging: a. Passage cells when they reach 80-85% confluency to maintain them in the logarithmic growth phase.[14][21] b. Aspirate the culture medium. c. Wash the cell monolayer once with 5 mL of sterile DPBS. d. Add 3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells begin to detach.[14] e. Neutralize the trypsin by adding 6 mL of complete growth medium. f. Gently pipette the cell suspension up and down to create a single-cell suspension. g. Centrifuge at 1000 rpm for 3 minutes. h. Resuspend the cell pellet in fresh medium and split at a ratio of 1:10 into new T-75 flasks.[14] It is recommended not to use cells beyond passage 20, as their characteristics may change.[19]
Experimental Workflow: A Step-by-Step Overview
The overall process involves seeding the cells, treating them with the test compound, and then performing the specific cytotoxicity assays in parallel.
Caption: Overall experimental workflow.
Detailed Experimental Protocols
Protocol 1: Cell Seeding and Compound Treatment
-
Cell Seeding: a. Harvest SH-SY5Y cells as described in the passaging protocol. b. Perform a cell count using a hemocytometer or automated cell counter. c. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete growth medium. This corresponds to a seeding density of 1 x 10^4 cells/well.[22] d. Dispense 100 µL of the cell suspension into each well of three separate 96-well plates (one for each assay type). For the Caspase-Glo assay, use a white-walled plate. e. Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.
-
Compound Preparation and Treatment: a. Prepare a 100 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations of the desired final test concentrations (e.g., from 0.1 µM to 100 µM). c. After the 24-hour incubation, carefully remove the medium from the cell plates. d. Add 100 µL of the appropriate 2X compound dilution to each well. Include "vehicle control" wells treated with the same final concentration of DMSO as the highest compound concentration, and "untreated control" wells with fresh medium only. e. Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours). A time-course experiment is recommended for initial characterization.
Protocol 2: MTT Assay for Cell Viability
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.[8]
-
Assay Procedure: a. Following the compound incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[23] b. Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to convert the MTT to formazan crystals.[22] c. After incubation, add 100 µL of Detergent Reagent (e.g., a solution of 10% SDS in 0.01 M HCl) to each well to solubilize the formazan crystals.[23] d. Leave the plate at room temperature in the dark for 2-4 hours, or until all crystals are dissolved. e. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to reduce background.[8]
Protocol 3: LDH Release Assay for Cytotoxicity
-
Assay Controls: For the LDH assay, additional controls are required on the same plate:[16][24]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with 10 µL of the kit's Lysis Solution for 45 minutes prior to the assay.
-
Medium Background: Medium only, no cells.
-
-
Assay Procedure: a. Following the compound incubation period, centrifuge the plate at 1000 rpm for 5 minutes to pellet any detached cells.[15] b. Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate. c. Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., CytoTox 96®).[16] d. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant. e. Incubate for 30 minutes at room temperature, protected from light. f. Add 50 µL of Stop Solution. g. Measure the absorbance at 490 nm within one hour.[10]
Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis
-
Assay Procedure: a. Following the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[12] c. Add 100 µL of the prepared reagent to each well of the white-walled plate containing the cells. d. Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. e. Incubate at room temperature for 1 to 3 hours, protected from light. f. Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
Calculations
-
MTT Assay (% Viability):
-
% Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
Abs_Blank refers to media-only wells.
-
-
LDH Assay (% Cytotoxicity):
-
% Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
Caspase-3/7 Assay (Fold Induction):
-
Fold Induction = Lum_Sample / Lum_Vehicle
-
Data Presentation
Results should be summarized in a table and plotted as dose-response curves to determine the IC50 (for MTT) or EC50 (for LDH and Caspase) values.
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Fold Induction |
| Vehicle (0) | 100 ± 5.2 | 0 ± 2.1 | 1.0 ± 0.1 |
| 0.1 | 98 ± 4.8 | 2 ± 1.5 | 1.1 ± 0.2 |
| 1 | 85 ± 6.1 | 10 ± 3.0 | 2.5 ± 0.4 |
| 10 | 52 ± 7.3 | 25 ± 4.5 | 5.8 ± 0.9 |
| 100 | 15 ± 3.9 | 80 ± 6.7 | 2.1 ± 0.3 |
Data are representative examples (Mean ± SD).
Interpreting Cytotoxic Mechanisms
By comparing the results of the three assays, a probable mechanism of cell death can be inferred.
Caption: Logic for interpreting cytotoxicity mechanisms.
-
Apoptosis: Characterized by a significant decrease in MTT signal and a strong increase in Caspase-3/7 activity, often followed by a later-stage increase in LDH release (secondary necrosis).
-
Necrosis: Characterized by a rapid and significant increase in LDH release, accompanied by a proportional decrease in MTT signal, with little to no Caspase-3/7 activation.
-
Metabolic Inhibition (Cytostatic): A decrease in the MTT signal with no significant increase in either LDH or Caspase-3/7 suggests the compound is inhibiting cellular metabolism or proliferation without directly killing the cells within the tested timeframe.
Conclusion
This application note provides a robust and comprehensive framework for evaluating the cytotoxic potential of this compound on SH-SY5Y neuroblastoma cells. By integrating assays that probe metabolic activity, membrane integrity, and apoptotic pathways, researchers can obtain a detailed and mechanistic understanding of a compound's neurotoxic profile. This multi-parametric approach is essential for making informed decisions during early-stage drug discovery and safety assessment.
References
-
Kovalevich, J., & Langford, D. (2013). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Methods in Molecular Biology, 1078, 9–21. Available at: [Link]
-
EURL ECVAM DataBase on Alternative Methods. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Available at: [Link]
-
Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Available at: [Link]
-
Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, G. W. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Available at: [Link]
-
Procell. (2024). How to Successfully Culture SH-SY5Y Cells: Key Details to Consider. Available at: [Link]
-
Alaylıoğlu, M., Keskin, E., Şengül Yediel, B., Dursun, E., & Gezen-Ak, D. (2024). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. Archives of Neuropsychiatry, 61, 255-264. Available at: [Link]
-
protocols.io. (2022). SH-SY5Y culturing. Available at: [Link]
-
Wikipedia. (n.d.). SH-SY5Y. Available at: [Link]
-
Cytion. (n.d.). Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells. Available at: [Link]
-
SciSpace. (n.d.). Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology. Available at: [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
-
protocols.io. (2023). MTT assay. Available at: [Link]
-
The Healthcare Guys. (2023). 6 Considerations for Successful Cell-Based Assays. Available at: [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Available at: [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available at: [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Available at: [Link]
-
Visikol. (2023). Neurotoxicity Assay. Available at: [Link]
-
Forsby, A. (2009). In vitro cellular models for neurotoxicity studies. Diva-portal.org. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (n.d.). Cell viability evaluation of SH-SY5Y using the MTT assay. Available at: [Link]
-
NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Available at: [Link]
-
Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]
-
Axion Biosystems. (n.d.). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Available at: [Link]
-
Bal-Price, A., & Meek, M. E. (2017). In vitro techniques for the assessment of neurotoxicity. Neurotoxicology, 60, 108–123. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. Available at: [Link]
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-82. Available at: [Link]
-
Hjorth, S. (1983). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. Acta Physiologica Scandinavica Supplementum, 517, 1-52. Available at: [Link]
-
Dimmock, J. R., et al. (2012). 3,5-Bis(benzylidene)-1-[4-2-(morpholin-4-yl)ethoxyphenylcarbonyl]-4-piperidone hydrochloride: A lead tumor-specific cytotoxin which induces apoptosis and autophagy. European Journal of Medicinal Chemistry, 57, 373-383. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Available at: [Link]
-
PubChem. (n.d.). Piperidine-3-ol hydrochloride. Available at: [Link]
-
Wikipedia. (n.d.). 3-Phenylpiperidine. Available at: [Link]
-
PubMed. (2024). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study. Available at: [Link]
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
ACS Publications. (n.d.). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Available at: [Link]
Sources
- 1. Neurotoxicity Assay [visikol.com]
- 2. cyagen.com [cyagen.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 6. scispace.com [scispace.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. stemcell.com [stemcell.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. SH-SY5Y - Wikipedia [en.wikipedia.org]
- 20. SH-SY5Y culturing [protocols.io]
- 21. How to Successfully Culture SH-SY5Y Cells: Key Details to Consider [procellsystem.com]
- 22. researchgate.net [researchgate.net]
- 23. atcc.org [atcc.org]
- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
The Strategic Role of 3-Phenyl-3-piperidinol HCl in Opioid Analgesic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Phenylpiperidine Scaffold and the Significance of a Key Intermediate
The phenylpiperidine scaffold is a cornerstone in the architecture of numerous synthetic opioid analgesics. Its inherent structural features provide a crucial pharmacophore for interaction with opioid receptors, leading to potent pain relief. Within the synthetic pathways to these vital medicines, 3-Phenyl-3-piperidinol hydrochloride stands out as a pivotal intermediate. Its strategic importance lies in the tertiary alcohol functionality positioned on the piperidine ring, which serves as a versatile handle for subsequent chemical transformations. This guide provides an in-depth exploration of the synthesis of 3-Phenyl-3-piperidinol HCl and its application in the multi-step synthesis of prominent analgesics such as Pethidine and Phenoperidine. The protocols detailed herein are designed to offer both a theoretical understanding of the reaction mechanisms and a practical framework for laboratory execution, grounded in established chemical principles.
I. Synthesis of the Keystone Intermediate: this compound
The journey begins with the construction of the 3-Phenyl-3-piperidinol core. The most direct and efficient method to achieve this is through the Grignard reaction, a classic and powerful tool for carbon-carbon bond formation. This approach involves the nucleophilic addition of a phenylmagnesium halide to a protected 3-piperidone.
Causality of Experimental Choices:
-
N-Protection: The piperidine nitrogen is a secondary amine and is nucleophilic. To prevent it from reacting with the Grignard reagent, it must be protected. A common and effective protecting group is the benzyl (Bn) group, which is stable under the basic conditions of the Grignard reaction and can be readily removed later via hydrogenolysis.
-
Grignard Reagent: Phenylmagnesium bromide is the Grignard reagent of choice due to the commercial availability and relative ease of preparation of bromobenzene.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, the reaction must be carried out under strictly anhydrous conditions to prevent quenching of the reagent and ensure a high yield.
Experimental Workflow: Grignard Reaction for 3-Phenyl-3-piperidinol Synthesis
Cell-based assays for measuring the efficacy of 3-Phenyl-3-piperidinol HCl
A Systematic Approach to Characterizing the Efficacy of Novel Neuroactive Compounds: Cell-Based Assays for 3-Phenyl-3-piperidinol HCl
Authored by: Senior Application Scientist, Gemini Labs
Introduction
The discovery and characterization of novel neuroactive compounds are pivotal in the development of new therapeutics for a wide range of neurological and psychiatric disorders. This compound is a novel chemical entity featuring a phenylpiperidine scaffold. This structural motif is present in numerous centrally acting agents, suggesting a potential interaction with key neurological targets such as monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][2]
This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to systematically evaluate the efficacy and preliminary mechanism of action of this compound using a suite of robust cell-based assays. Our approach prioritizes scientific integrity by building a logical experimental cascade, beginning with foundational cytotoxicity assessments, progressing to primary target engagement and functional screening, and culminating in secondary assays that probe downstream neuronal effects. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data is both reliable and interpretable.
Diagram 1: Overall Experimental Workflow
The following diagram outlines the logical progression of assays for characterizing a novel compound like this compound.
Caption: A tiered workflow for compound characterization.
Phase 1: Foundational Assays - Assessing Cytotoxicity
Expert Rationale: Before evaluating the specific efficacy of a compound, it is imperative to determine its inherent cytotoxicity. A compound that induces cell death can produce misleading results in functional assays, appearing potent not because it modulates a target, but because it compromises cell health.[3][4] These foundational assays establish a safe concentration range for all subsequent experiments.
1.1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle of the Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture supernatant.[4][5] A compromised plasma membrane, a hallmark of necrosis or late-stage apoptosis, allows LDH to leak out. The amount of LDH released is directly proportional to the number of dead cells.
-
Protocol:
-
Cell Plating: Seed a neuronal cell line (e.g., SH-SY5Y) in a 96-well, clear-bottom plate at a density of 20,000-40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium.
-
Controls:
-
Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., DMSO) used for the compound.
-
Spontaneous Release Control: Untreated cells.
-
Maximum Release Control: Treat cells with a lysis buffer (provided in most commercial kits) 45 minutes before the endpoint.
-
-
Incubation: Incubate the plate for a relevant period (e.g., 24 hours).
-
Assay Procedure:
-
Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions, e.g., Abcam ab65393).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Phase 2: Primary Functional Screening - Monoamine Transporter Uptake Assays
Expert Rationale: The phenylpiperidine structure strongly suggests that this compound may interact with monoamine transporters.[1] Neurotransmitter transporter uptake assays provide a direct functional measure of a compound's ability to inhibit the reuptake of dopamine, serotonin, or norepinephrine.[6][7] We recommend using a fluorescence-based assay, which offers a safer and higher-throughput alternative to traditional radiolabeled methods.[8][9]
Diagram 2: Principle of the Fluorescence-Based Transporter Assay
Caption: Inhibition of fluorescent substrate uptake by a test compound.
2.1. Recommended Cellular Models
The choice of cell model is critical for obtaining relevant and reproducible data.
| Cell Model | Advantages | Disadvantages | Recommended Use |
| HEK-293 or CHO cells | Easy to transfect and culture; allow for isolated study of a single human transporter (hDAT, hSERT, or hNET).[10][11] | Lack native neuronal machinery; results may not fully translate to neuronal contexts. | Primary Screening: To determine potency (IC₅₀) and selectivity for each transporter individually. |
| SH-SY5Y cells | Human neuroblastoma line; endogenously express DAT and NET.[12][13] Can be differentiated into a more mature neuronal phenotype. | Lower expression levels than transfected cells; may have compensatory mechanisms. | Secondary Validation: To confirm activity in a more physiologically relevant neuronal model. |
| PC12 cells | Rat pheochromocytoma line; differentiate into neuron-like cells and are a good model for dopaminergic systems.[13][14] | Non-human origin. | Secondary Validation: Particularly useful for studying dopaminergic and noradrenergic pathways. |
2.2. Protocol: Fluorescence-Based Neurotransmitter Uptake Assay
This protocol is adapted from commercially available kits (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[8][15] It is designed for a 96-well format using transfected HEK-293 cells.
-
Materials:
-
HEK-293 cells stably expressing hDAT, hSERT, or hNET.
-
Parental (non-transfected) HEK-293 cells.
-
96-well black, clear-bottom microplates, Poly-D-lysine coated.
-
Fluorescent Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).
-
Assay Buffer (e.g., 1X HBSS with 20 mM HEPES).
-
Positive control inhibitors: GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET.[11][16]
-
-
Step-by-Step Procedure:
-
Cell Plating: Seed cells at 40,000–60,000 cells/well in 100 µL of culture medium. Plate transfected cells in designated wells and parental cells in separate wells for non-specific uptake control. Incubate overnight.[15]
-
Reagent Preparation:
-
Prepare a 2X working solution of the fluorescent substrate/masking dye mix in Assay Buffer as per the kit's instructions.
-
Prepare 2X serial dilutions of this compound and positive controls in Assay Buffer.
-
-
Assay Execution:
-
On the day of the experiment, gently aspirate the culture medium from the wells.
-
Add 50 µL of Assay Buffer to each well.
-
Add 50 µL of the 2X compound/control dilutions to the appropriate wells. For total uptake wells, add 50 µL of Assay Buffer with vehicle.
-
Incubate for 10-20 minutes at 37°C.[11]
-
Initiate the uptake reaction by adding 100 µL of the 2X fluorescent substrate solution to all wells. The final volume is 200 µL.
-
-
Data Acquisition: Immediately place the plate in a bottom-read fluorescence microplate reader. Measure the kinetic increase in fluorescence over 30-60 minutes at the appropriate excitation/emission wavelengths.
-
-
Data Analysis and Presentation:
-
Calculate the rate of uptake (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average rate of the parental cells (non-specific uptake) from all other values.
-
Normalize the data: % Inhibition = [1 - (Rate_Compound / Rate_Vehicle)] * 100.
-
Plot % Inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
2.3. Expected Data Output
The results should be summarized to clearly show the potency and selectivity of the compound.
| Transporter Target | Positive Control | IC₅₀ of Positive Control (nM) | IC₅₀ of this compound (nM) |
| hDAT | GBR-12909 | [Example: 15.2] | [To be determined] |
| hSERT | Fluoxetine | [Example: 8.5] | [To be determined] |
| hNET | Desipramine | [Example: 3.1] | [To be determined] |
Phase 3: Secondary Functional Assays - Downstream Effects
Expert Rationale: Once a primary target has been identified (e.g., DAT inhibition), secondary assays are crucial to understand the compound's downstream functional consequences on neuronal activity.[17] An inhibitor of DAT is expected to increase extracellular dopamine, leading to enhanced dopaminergic signaling and neuronal excitation. This can be measured by changes in membrane potential and intracellular calcium levels.[18][19]
Diagram 3: Post-Synaptic Signaling Cascade
Caption: Hypothesized cascade from transporter inhibition to neuronal activity.
3.1. Membrane Potential Assay
-
Principle of the Assay: These assays use voltage-sensitive fluorescent dyes that redistribute across the plasma membrane in response to changes in membrane potential. Depolarization causes the dye to enter the cell, resulting in an increased fluorescence signal. This provides a direct readout of changes in overall cellular excitability.[18]
-
Abbreviated Protocol:
-
Plate a suitable neuronal cell line (e.g., differentiated SH-SY5Y) in a 96- or 384-well plate.
-
Load cells with a membrane potential dye (e.g., from a FLIPR Membrane Potential Assay Kit) for 30-60 minutes at 37°C.[18]
-
Acquire a baseline fluorescence reading using a FLIPR or FlexStation system.
-
Add this compound at various concentrations (informed by IC₅₀ and cytotoxicity data).
-
Immediately monitor the change in fluorescence intensity over time. A potent DAT inhibitor is expected to cause depolarization and thus an increase in fluorescence.
-
3.2. Calcium Imaging Assay
-
Principle of the Assay: Neuronal depolarization leads to the opening of voltage-gated calcium channels, causing an influx of extracellular calcium (Ca²⁺).[20] Calcium imaging uses fluorescent indicators (e.g., Fluo-4 AM) that exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺. This technique allows for real-time visualization of neuronal activity at the single-cell and network level.[19][21][22]
-
Abbreviated Protocol:
-
Culture primary neurons or a neuronal cell line (e.g., iPSC-derived neurons for highest relevance[23]) on glass-bottom plates.
-
Load cells with a calcium indicator dye (e.g., Fluo-4 AM) for 30-45 minutes.
-
Wash cells and replace with a physiological buffer (e.g., HBSS).
-
Mount the plate on a fluorescence microscope equipped for live-cell imaging.
-
Acquire a baseline recording of spontaneous calcium transients.
-
Perfuse the cells with a solution containing this compound.
-
Record the changes in the frequency, amplitude, and duration of calcium transients in response to the compound.
-
References
-
FLIPR Membrane Potential Assay Kit Guide. (n.d.). Molecular Devices. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]
-
Calcium Imaging Assay Service. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]
-
Neuronal Cell Lines for Neurodegenerative Research. (n.d.). 2BScientific. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Retrieved from [Link]
-
Target and pathway engagement assays. (n.d.). Concept Life Sciences. Retrieved from [Link]
-
SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). DiscoverX. Retrieved from [Link]
-
Calcium imaging. (n.d.). Neurotar. Retrieved from [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
TMRE Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences. Retrieved from [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ayaz, D., et al. (2024). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. Scientific Reports. Retrieved from [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Calcium imaging and measuring behavior. (2023). Noldus. Retrieved from [Link]
-
Calcium Imaging Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. Retrieved from [Link]
-
Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. (2025). Abbexa. Retrieved from [Link]
-
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH. Retrieved from [Link]
-
Cultured Neuronal Cell Lines. (n.d.). Creative Bioarray. Retrieved from [Link]
-
St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. PubMed. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit Product Insert. (n.d.). Molecular Devices. Retrieved from [Link]
-
Neurotransmitter Transporter Uptake Assay Kit Datasheet. (n.d.). Molecular Devices. Retrieved from [Link]
-
Deventer, K., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]
-
Montalvo-Salort, M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]
-
Neuroscience Cell Culture Models. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
DAT Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]
-
Stansley, B., Post, J., & Hensler, J. (2012). General overview of neuronal cell culture. Methods in molecular biology. Retrieved from [Link]
-
Grimm, I., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods. Retrieved from [Link]
-
NET Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]
-
Carboni, E., et al. (2001). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience. Retrieved from [Link]
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
-
3-Phenylpiperidine. (n.d.). Wikipedia. Retrieved from [Link]
-
de Freitas, T. S., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Molecules. Retrieved from [Link]
-
Klopfenstein, N., et al. (2006). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Hjorth, S., et al. (1983). On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system. Journal of Neural Transmission. Retrieved from [Link]
Sources
- 1. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 6. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 14. General overview of neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. bioivt.com [bioivt.com]
- 17. Target Engagement Assay Services [conceptlifesciences.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. neurotar.com [neurotar.com]
- 20. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcium Imaging Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 22. noldus.com [noldus.com]
- 23. criver.com [criver.com]
Application of 3-Phenyl-3-piperidinol HCl in neurodegenerative disease research
Application Notes & Protocols
Topic: The 3-Phenylpiperidine Scaffold: A Privileged Structure in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Foreword: From Chemical Intermediate to Therapeutic Blueprint
The landscape of neurodegenerative disease research is a quest for molecular keys to unlock complex pathological locks. Within this landscape, certain chemical structures emerge not as cures themselves, but as foundational blueprints—privileged scaffolds from which therapeutic candidates can be built. The 3-phenylpiperidine core is one such structure. While 3-Phenyl-3-piperidinol HCl is primarily recognized as a versatile chemical intermediate in the synthesis of bioactive molecules, its foundational scaffold is central to the exploration of neuropharmacological agents.[1][]
This document moves beyond a narrow focus on a single compound and instead illuminates the strategic application of the 3-phenylpiperidine scaffold in neurodegeneration research. We will explore its relevance in modeling neurotoxicity, its role as a building block for novel neuroprotective agents, and provide detailed protocols for leveraging this chemical motif in both cellular and animal models of disease.
Part 1: The Chemical and Pharmacological Significance of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in the pharmaceutical industry, present in numerous classes of drugs.[3][4] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, making it ideal for interacting with complex biological targets like G-protein coupled receptors (GPCRs) and enzymes.
The addition of a phenyl group at the 3-position creates a cyclized phenethylamine structure, a motif present in many neuroactive compounds.[5] This specific arrangement is a cornerstone for developing ligands targeting key neurotransmitter systems implicated in neurodegenerative disorders. For instance, derivatives of N-phenylpiperazine, a related structure, are actively being investigated as selective ligands for D2 and D3 dopamine receptors, which are critical targets in managing Parkinson's disease and the levodopa-induced dyskinesia that often accompanies long-term treatment.[6][7]
The true value of the 3-phenylpiperidine scaffold lies in its utility as a starting point for medicinal chemistry campaigns. Its structure can be systematically modified to enhance pharmacological properties, improve blood-brain barrier permeability, and fine-tune activity at specific neuronal targets.[1]
Part 2: Mechanism of Action - A Focus on Dopaminergic Neuroprotection
While this compound itself is not a therapeutic agent, its structural analogs, particularly derivatives of piperine, have demonstrated significant neuroprotective effects in models of Parkinson's disease.[8][9] The primary mechanism of action for these compounds revolves around mitigating the downstream effects of neurotoxins that target dopaminergic neurons.
A key experimental model for Parkinson's disease involves the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). In the brain, MPTP is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+), which is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). Once inside, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to a cascade of catastrophic events:
-
ATP Depletion: Inhibition of mitochondrial respiration cripples the neuron's energy supply.
-
Oxidative Stress: The dysfunctional mitochondria produce excessive reactive oxygen species (ROS).
-
Neuroinflammation: ROS and cellular damage trigger the activation of microglia, the brain's resident immune cells, leading to the release of pro-inflammatory cytokines like IL-1β.[9]
-
Apoptosis: The combination of energy failure, oxidative damage, and inflammation activates programmed cell death pathways, characterized by an altered Bcl-2/Bax ratio.[9]
Piperidine-based compounds, such as piperine and its synthetic analogs, have been shown to interrupt this process at multiple points. They exert antioxidant, anti-inflammatory, and anti-apoptotic effects, ultimately protecting dopaminergic neurons from MPP+-induced death.[8][9] Some derivatives achieve this by activating the Nrf2/Keap1 pathway, a master regulator of the cellular antioxidant response.[8]
Caption: Neuroprotective mechanism of piperidine analogs in an MPTP model.
Part 3: In Vitro Application Protocol - Assessing Neuroprotection in a Cellular Model of Parkinson's Disease
This protocol describes how to evaluate the neuroprotective potential of a novel 3-phenylpiperidine derivative against MPP+-induced toxicity in the human neuroblastoma SH-SY5Y cell line, a common in vitro model for dopaminergic neurons.
Objective: To determine if pre-treatment with a test compound (e.g., a derivative of 3-phenylpiperidine) can prevent cell death induced by the neurotoxin MPP+.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
MPP+ iodide
-
Test Compound (TC), dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Protocol Steps:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Pre-treatment: Prepare serial dilutions of the Test Compound (TC) in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of medium containing the desired concentration of TC. Incubate for 2 hours.
-
Rationale: Pre-incubation allows the compound to enter the cells and potentially activate protective pathways before the toxic insult.[8]
-
-
Neurotoxin Challenge: Prepare a 2 mM solution of MPP+ in culture medium. Add 50 µL of this solution to the wells already containing 100 µL of TC medium, resulting in a final MPP+ concentration of ~0.67 mM (Note: The optimal toxic concentration should be determined empirically via a dose-response curve).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Add 15 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control group. Compare the viability of cells treated with MPP+ alone to those pre-treated with the TC.
Experimental Groups:
| Group | Description | Purpose |
| Control | Cells + Medium only | Baseline for 100% cell viability |
| Vehicle Control | Cells + Medium with 0.1% DMSO | To control for any solvent toxicity |
| Toxin Control | Cells + MPP+ | Establishes the level of neurotoxin-induced death |
| Test Compound | Cells + Test Compound at various concentrations (e.g., 0.1, 1, 10 µM) + MPP+ | To evaluate the dose-dependent protective effect |
| TC Alone Control | Cells + Test Compound at highest concentration | To check for any intrinsic toxicity of the compound |
Part 4: In Vivo Workflow - Evaluating a Piperidine Derivative in an MPTP Mouse Model
This workflow outlines the key steps for assessing the neuroprotective efficacy of a lead compound in the MPTP-induced mouse model of Parkinson's disease, a gold-standard preclinical model.
Caption: Workflow for testing a neuroprotective compound in a mouse model.
Protocol Synopsis:
-
Animal Model: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Treatment Groups:
-
Group 1: Saline (Vehicle) + Saline (Sham Toxin)
-
Group 2: Saline (Vehicle) + MPTP
-
Group 3: Test Compound (e.g., 10 mg/kg, oral gavage) + MPTP
-
-
Pre-treatment & Induction: As described in a study by Ren et al. (2020), animals receive the test compound or vehicle orally for a period (e.g., 15 days) that includes a pre-treatment phase (e.g., 8 days) before and during the MPTP administration phase.[9] MPTP is administered via intraperitoneal (i.p.) injection (e.g., 30 mg/kg) for several consecutive days.[9]
-
Behavioral Assessment:
-
Motor Coordination: The Rotarod test is used to assess motor balance and coordination, which are impaired in parkinsonian mice. Treatment with an effective compound is expected to improve the time the mice can stay on the rotating rod.[9]
-
Cognitive Function: The Morris Water Maze can be used to assess spatial learning and memory, addressing the non-motor cognitive deficits sometimes observed.[9]
-
-
Post-Mortem Analysis: After behavioral testing, animals are euthanized, and brain tissue is harvested.
-
Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH) in the substantia nigra and striatum is performed. A successful neuroprotective agent will prevent the loss of these TH-positive dopaminergic neurons.[8][9]
-
Biochemical Assays: Brain homogenates can be analyzed via ELISA or Western Blot to quantify levels of inflammatory markers (e.g., IL-1β) and apoptotic proteins (e.g., Bcl-2, Bax), providing mechanistic insight into the compound's action.[9]
-
Representative Data Table (Hypothetical):
| Group | Rotarod Latency (s) | TH+ Cell Count (Substantia Nigra) |
| Vehicle + Saline | 185 ± 15 | 100% ± 8% |
| Vehicle + MPTP | 65 ± 10 | 45% ± 7% |
| Test Cmpd + MPTP | 140 ± 12 | 82% ± 9% |
Conclusion
This compound, while primarily a chemical intermediate, belongs to a class of compounds built upon the privileged 3-phenylpiperidine scaffold. This scaffold is a cornerstone in the rational design of novel neuroprotective agents. By understanding its role in the context of neurotoxic insults and leveraging it in validated in vitro and in vivo models, researchers can effectively explore new therapeutic avenues for devastating neurodegenerative diseases like Parkinson's. The protocols and workflows described herein provide a robust framework for advancing such compounds from chemical synthesis to preclinical validation.
References
- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (n.d.). American Chemical Society.
- Mao, Q. Q., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PubMed Central.
- Li, G., et al. (n.d.). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. PubMed.
- Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023). ResearchGate.
- 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. (2022). PubMed.
- He, X., et al. (2020). Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway. PubMed.
- 3-Phenylpiperidine hydrochloride. (n.d.). Chem-Impex.
- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central.
- Ren, F., et al. (n.d.). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.
- Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. (n.d.). Google Patents.
- 3-Phenylpiperidine. (n.d.). Wikipedia.
- Neuroprotective properties of arylpiperazine-sulphonamides in in vitro models of Parkinson's disease. (n.d.). University of Hertfordshire Research Profiles.
- Systematic Review on Parkinson's Disease Medications, Emphasizing on Three Recently Approved Drugs to Control Parkinson's Symptoms. (n.d.). MDPI.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.
- Pharmaceutical Intermediates in Drug Synthesis. (n.d.). BOC Sciences.
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Review on Parkinson’s Disease Medications, Emphasizing on Three Recently Approved Drugs to Control Parkinson’s Symptoms [mdpi.com]
- 8. Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Grignard Synthesis of 3-Phenyl-3-piperidinol
Welcome to the technical support center for the synthesis of 3-Phenyl-3-piperidinol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Grignard reaction to synthesize this important piperidine derivative. Piperidine and its derivatives are crucial scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] The Grignard reaction, a powerful tool for C-C bond formation, is a common method to produce tertiary alcohols like 3-Phenyl-3-piperidinol from a suitable ketone precursor.[3][4][5]
This document provides in-depth, experience-driven troubleshooting advice in a practical question-and-answer format. It goes beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve common issues encountered during this synthesis.
I. Grignard Reagent Formation: Phenylmagnesium Bromide
The quality of your Grignard reagent is paramount to the success of the overall synthesis. Phenylmagnesium bromide (C₆H₅MgBr) is typically prepared from bromobenzene and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[6]
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't initiate. The solution remains colorless, and there's no sign of an exotherm. What's wrong?
A1: Failure to initiate is one of the most common hurdles. Several factors can be at play:
-
Magnesium Passivation: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction.[7][8]
-
Solution: Activate the magnesium surface. Mechanical methods like crushing the turnings with a glass rod can expose fresh metal.[9][10] Chemical activation is also highly effective. Adding a small crystal of iodine is a classic method; the iodine reacts with the magnesium, and the color will fade as the Grignard reaction begins.[9][11][12][13] 1,2-Dibromoethane is another excellent activating agent, producing ethylene gas which is a visual indicator of activation.[8]
-
-
Presence of Water: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[9][14][15]
-
Solution: Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere.[13][16][17] Use anhydrous solvents. Diethyl ether and THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased as anhydrous grade and used from a sealed bottle.
-
-
Impure Reagents: Impurities in the bromobenzene or magnesium can inhibit the reaction.
-
Solution: Use high-purity reagents. Distilling the bromobenzene can remove impurities.
-
Q2: My reaction started but then stopped, and the solution turned cloudy or dark brown/black.
A2: This often indicates reagent decomposition or side reactions.
-
Wurtz Coupling: A significant side reaction is the coupling of two phenyl groups to form biphenyl (Ph-Ph).[7][10] This is favored at higher concentrations of bromobenzene and elevated temperatures.[10]
-
Air (Oxygen) Exposure: Grignard reagents react with oxygen in the air, leading to oxidation byproducts and a darkened solution.[18]
-
Solvent Issues: While THF is often a good solvent for Grignard formation due to its superior solvating ability, diethyl ether can sometimes be preferable.[13][19]
-
Solution: If you are experiencing issues with THF, consider switching to or using a mixture with diethyl ether.
-
Table 1: Key Parameters for Phenylmagnesium Bromide Formation
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent; must be aprotic.[6][19] |
| Magnesium Activation | Iodine crystal or 1,2-dibromoethane | Removes the passivating MgO layer.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with water and oxygen.[18] |
| Addition Rate | Slow, dropwise addition of bromobenzene | Minimizes Wurtz coupling side reaction.[10] |
| Temperature | Gentle reflux | Provides sufficient energy for reaction without promoting side reactions. |
II. Grignard Addition to N-Protected 3-Piperidone
The core of the synthesis is the nucleophilic addition of the phenyl Grignard reagent to the carbonyl carbon of an N-protected 3-piperidone. The choice of the nitrogen protecting group is critical.
Frequently Asked Questions (FAQs)
Q3: Why is an N-protected 3-piperidone necessary? Can't I use 3-piperidone directly?
A3: No, you cannot. The secondary amine (N-H) in 3-piperidone has an acidic proton. The Grignard reagent is a strong base and will preferentially deprotonate the amine rather than attacking the carbonyl.[9][15] This acid-base reaction is much faster than the desired C-C bond formation and will consume your Grignard reagent, leading to no product.
-
Solution: The nitrogen must be protected with a group that is stable to the basic Grignard conditions and can be removed later. Common protecting groups include Benzyl (Bn) or Boc (tert-butyloxycarbonyl). The choice depends on the desired final product and the deprotection strategy.
Q4: I am getting very low yields of 3-Phenyl-3-piperidinol, and I'm recovering a lot of my starting piperidone. What's happening?
A4: Low conversion is a frequent problem and can stem from several sources:
-
Inactive Grignard Reagent: As discussed in Part I, if the Grignard reagent was not successfully formed or was quenched, it will not react.
-
Solution: It is good practice to titrate a small aliquot of your Grignard reagent before use to determine its exact concentration. This ensures you are adding the correct stoichiometric amount.
-
-
Enolization of the Piperidone: The α-protons (at the C2 and C4 positions) of the piperidone are acidic. The Grignard reagent can act as a base and deprotonate at these positions to form an enolate.[4] This consumes the Grignard reagent and regenerates the starting ketone upon workup.
-
Steric Hindrance: A bulky N-protecting group or substituents on the piperidine ring can sterically hinder the approach of the Grignard reagent to the carbonyl.
-
Solution: If possible, select a less sterically demanding protecting group.
-
Q5: My reaction is producing a significant amount of a side product that appears to be benzene. Why?
A5: The formation of benzene is a clear indication that your Grignard reagent is being protonated.[14] This happens when it encounters an acidic proton source.
-
Potential Proton Sources:
-
Water: As mentioned, any moisture in the reaction will quench the Grignard.
-
Acidic α-Protons: Enolization of the piperidone (see Q4).
-
Improperly Protected Piperidone: If the N-H is not fully protected, it will be the primary source of protons.
-
-
Solution: Re-evaluate all potential sources of moisture and acidic protons. Ensure your starting N-protected piperidone is pure and fully protected.
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired Grignard addition versus the common side reactions of enolization and quenching.
Caption: Competing reaction pathways for the Grignard reagent.
III. Workup and Purification
The workup procedure is critical for isolating the desired tertiary alcohol and removing byproducts and inorganic salts.
Frequently Asked Questions (FAQs)
Q6: What is the correct procedure for quenching the reaction?
A6: After the reaction is complete, the magnesium alkoxide intermediate must be protonated to yield the final alcohol.
-
Standard Quench: The reaction is typically quenched by slowly and carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[22] This is a weakly acidic solution that will protonate the alkoxide without causing side reactions that can occur with strong acids, such as elimination of the newly formed tertiary alcohol. The addition should be done in an ice bath, as it can be exothermic.
-
Alternative Quench: Dilute acids like HCl or H₂SO₄ can also be used, but care must be taken to avoid dehydration of the tertiary alcohol product, especially if the reaction is allowed to warm.[9][10][23]
Q7: I have a persistent emulsion during the aqueous workup. How can I break it?
A7: Emulsions are common due to the formation of magnesium salts.
-
Solutions:
-
Add more of the organic extraction solvent (e.g., diethyl ether, ethyl acetate).
-
Add a small amount of brine (saturated NaCl solution).
-
Allow the mixture to stand for an extended period.
-
In difficult cases, filtering the entire mixture through a pad of Celite can help break up the emulsion.
-
Q8: How do I remove the biphenyl byproduct?
A8: Biphenyl is a common, non-polar byproduct that can co-crystallize with the product.
-
Solution: Purification can often be achieved by column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes is typically effective. Alternatively, recrystallization or trituration with a solvent in which biphenyl is soluble but the desired product is not (e.g., petroleum ether) can be effective.[9][10]
Diagram 2: General Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
By carefully considering these common pitfalls and implementing the suggested solutions, researchers can significantly improve the yield, purity, and reproducibility of their 3-Phenyl-3-piperidinol synthesis via the Grignard reaction.
References
-
Reddit. (2017). Grignard decomposition. [Link]
-
Wikipedia. (n.d.). Phenylmagnesium bromide. [Link]
-
Organic Syntheses. (n.d.). phenylmagnesium bromide. [Link]
-
PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. [Link]
-
University Website. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]
-
Sciencemadness.org. (2008). Synthesis of Phenylmagnesium bromide. [Link]
-
ResearchGate. (2025). Side Reactions in a Grignard Synthesis. [Link]
-
University Handout. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
-
University Handout. (n.d.). Grignard Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Wikipedia. (n.d.). Grignard reagent. [Link]
-
Sciencemadness.org. (2011). Grignard reagent problem. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
University Handout. (n.d.). 14 Formation and reaction of a Grignard reagent. [Link]
-
PubMed Central. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Journal of Chemical and Pharmaceutical Research. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. [Link]
-
University Web Pages. (n.d.). 6. Grignard Reaction. [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
-
Diva-Portal.org. (n.d.). Reaction Between Grignard Reagents and Heterocyclic N-oxides. [Link]
-
Sciencemadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video). [Link]
- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. [Link]
-
PubMed Central. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]
-
NIH. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Bentham Science. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
ScienceDirect. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
NIH. (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
PubMed Central. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Khan Academy [khanacademy.org]
- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. cerritos.edu [cerritos.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. reddit.com [reddit.com]
- 14. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. reddit.com [reddit.com]
- 19. leah4sci.com [leah4sci.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. diva-portal.org [diva-portal.org]
- 22. researchgate.net [researchgate.net]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Purification and Crystallization of 3-Phenyl-3-piperidinol HCl
Welcome to the technical support center for 3-Phenyl-3-piperidinol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification and crystallization of this compound. The information herein is curated to address common challenges and provide a framework for robust and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification and crystallization of this compound.
Q1: My this compound fails to crystallize and instead "oils out." What causes this and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates as a liquid instead of a solid. This typically occurs when the solution is supersaturated to a degree that favors liquid-liquid phase separation over nucleation and crystal growth.[1]
-
Causality: The high concentration of the solute lowers its melting point to below the temperature of the solution. Rapid cooling also exacerbates this issue by not allowing sufficient time for crystal lattice formation.
-
Troubleshooting Steps:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator. Slow cooling is crucial for forming large, pure crystals.[2]
-
Increase Solvent Volume: Add a small amount of additional hot solvent to slightly decrease the saturation level. While this may marginally reduce the yield, it can significantly improve crystal quality.[3]
-
Change the Solvent System: Experiment with different solvent systems. If you are using a single solvent, try a binary system (a "good" solvent in which the compound is soluble and an "anti-solvent" in which it is not). For hydrochloride salts, alcohols like isopropanol or ethanol are often good starting points, with anti-solvents like diethyl ether or ethyl acetate.[4]
-
Q2: The yield of my recrystallized this compound is consistently low. What are the likely reasons?
A2: Low yield is often a result of the compound's high solubility in the mother liquor or incomplete precipitation.[1]
-
Causality: Using an excessive amount of solvent is a primary cause, as a significant portion of your product will remain dissolved even after cooling.[1] Additionally, premature filtration before crystallization is complete will lead to product loss.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath can be used after initial cooling to room temperature.
-
Solvent Evaporation: If too much solvent was used, carefully evaporate a portion of it and attempt to recrystallize.[1]
-
Check pH: Ensure the solution is sufficiently acidic to maintain the hydrochloride salt form, as the free base may be more soluble in organic solvents.
-
Q3: How do I choose the best solvent system for recrystallizing this compound?
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine hydrochlorides, polar protic solvents are often effective.
-
Solvent Selection Strategy:
-
Good Solvents (High Temperature): Alcohols such as methanol, ethanol, and isopropanol are good starting points for dissolving amine salts.[2]
-
Anti-Solvents (Low Temperature): Less polar solvents like ethyl acetate, diethyl ether, or acetone can be used to induce precipitation when added to a solution of the compound in a "good" solvent.[4]
-
Solvent Pairs: A common technique is to dissolve the crude salt in a minimal amount of a hot "good" solvent and then slowly add a "anti-solvent" until the solution becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to redissolve the precipitate and allow for slow cooling.[1]
-
| Solvent System | Polarity Index | Boiling Point (°C) | Notes |
| Isopropanol (IPA) | 3.9 | 82.6 | A preferred solvent for many hydrochloride salts as it often provides a good solubility differential.[4] |
| Ethanol (EtOH) | 4.3 | 78.4 | Similar to IPA, but some HCl salts can be too soluble, leading to lower yields.[4] |
| Methanol (MeOH) | 5.1 | 64.7 | Often too good of a solvent, but can be used in a solvent/anti-solvent system. |
| Acetone | 5.1 | 56.0 | Can be useful as a wash to remove impurities or as an anti-solvent.[4] |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | A common anti-solvent to use with alcohols. |
| Diethyl Ether (Et2O) | 2.8 | 34.6 | A highly effective anti-solvent, but its high volatility and flammability require careful handling.[4] |
Q4: My final product has a gummy or sticky consistency. How can I obtain a crystalline solid?
A4: A gummy or sticky product often indicates the presence of residual solvent, impurities, or that the material is amorphous rather than crystalline.
-
Causality: Impurities can disrupt the crystal lattice formation. Trapped solvent can also lead to a non-crystalline solid.
-
Troubleshooting Steps:
-
Solvent Trituration: Try triturating the gummy material with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexane or ethyl acetate can be effective for washing away non-polar impurities.[4]
-
Re-dissolve and Re-precipitate: Dissolve the material in a good solvent and precipitate it by slowly adding an anti-solvent. This can sometimes shock the system into forming a solid.
-
Vacuum Drying: Ensure the product is thoroughly dried under vacuum, possibly with gentle heating, to remove any residual solvent.
-
II. Troubleshooting Guide
This guide provides a more detailed, problem-oriented approach to resolving specific issues during the purification and crystallization workflow.
Problem 1: No Crystal Formation Upon Cooling
Even after extended cooling, no solid precipitates from the solution.
-
Possible Causes & Solutions:
-
Solution is not supersaturated: The concentration of the compound may be too low.
-
Solution: Gently evaporate some of the solvent to increase the concentration and attempt to cool again.
-
-
Nucleation is inhibited: The solution may require a trigger to initiate crystal formation.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic imperfections that act as nucleation sites.[3]
-
Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled solution. This provides a template for crystal growth.[1]
-
-
-
Problem 2: Impurities are Present in the Final Product
Analysis (e.g., by HPLC or NMR) shows that the crystallized product is not pure.
-
Possible Causes & Solutions:
-
Crystallization occurred too quickly: Rapid crystal formation can trap impurities within the crystal lattice.[3]
-
Solution: Re-dissolve the product in a slightly larger volume of hot solvent to slow down the cooling and crystallization process.[3]
-
-
Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the product and the impurities (i.e., both are either too soluble or too insoluble).
-
Solution: Experiment with different recrystallization solvents or solvent pairs.
-
-
Incomplete initial purification: The crude material may contain a high level of impurities that cannot be removed by a single recrystallization.
-
Solution:
-
Acid-Base Extraction: Convert the hydrochloride salt back to the free base, extract it into an organic solvent, wash with water to remove polar impurities, and then reform the HCl salt.[2]
-
Activated Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtration to adsorb them.[4]
-
-
-
III. Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification via Acid-Base Extraction
This protocol is useful for removing non-basic impurities from the crude product.
-
Dissolution: Dissolve the crude this compound in water.
-
Basification: Slowly add a base (e.g., aqueous NaOH) while stirring until the pH is basic (e.g., pH 10-12). This will convert the hydrochloride salt to the free base.
-
Extraction: Extract the aqueous solution with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. The free base will move into the organic layer.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), then filter.
-
Salt Formation: To the dried organic solution, slowly add a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol) until precipitation of the hydrochloride salt is complete.
-
Isolation and Drying: Collect the precipitated this compound by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.[5]
IV. Visualized Workflows
General Purification and Crystallization Workflow
Caption: Decision Tree for Crystallization Problems.
V. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts. Retrieved from Benchchem website.
-
Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.
-
Sciencemadness.org. (2009). Forming oxalate salts of amines.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
-
ResearchGate. (2017). Purification of organic hydrochloride salt?.
-
Reddit. (2018). Ways of crashing out amines.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
-
European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
-
Paw et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
ChemBK. (2024). (3S)-3-Piperidinol hydrochloride.
-
chemBlink. (n.d.). *CAS # 62414-68-0, (R)-3-Piperidinol, (+) *.
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
-
Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications.
-
OPUS at UTS. (2013). Analytical Methods.
-
Wikipedia. (n.d.). 3-Phenylpiperidine.
-
Google Patents. (n.d.). US6040316A - 3-alkyl-3-phenyl-piperidines.
-
Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
-
ResearchGate. (2025). A Facile Synthesis of 3-(Substituted benzyl)piperidines.
-
ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
-
PubChem - NIH. (n.d.). Piperidine-3-ol hydrochloride.
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
-
PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one.
-
Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
-
ChemicalBook. (2025). 3-Hydroxypiperidine.
-
Google Patents. (n.d.). CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine.
-
World Journal of Pharmaceutical Research. (n.d.). [Article on impurities in pharmaceuticals].
-
ChemBK. (2024). 1-BENZYL-3-HYDROXY PIPERIDINE HCL.
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
-
ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
-
Google Patents. (n.d.). CN113603630B - Synthesis method of 4-phenylpiperidine hydrochloride.
-
Eureka | Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine.
-
Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 3-Phenyl-3-piperidinol HCl
Welcome to the technical support center for the synthesis of 3-Phenyl-3-piperidinol HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of your target compound.
Introduction to the Synthesis
The most prevalent synthetic route to 3-Phenyl-3-piperidinol is the Grignard reaction, where a phenylmagnesium halide (typically phenylmagnesium bromide) is reacted with an N-protected 3-piperidone. The resulting tertiary alcohol is then deprotected and salified with hydrochloric acid. While seemingly straightforward, this synthesis is prone to the formation of several byproducts that can complicate purification and compromise the final product's purity. This guide will address these challenges head-on, providing both theoretical understanding and practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Question: My reaction has a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields can stem from several factors, primarily related to the Grignard reagent's reactivity and the reaction conditions.
-
Degradation of Grignard Reagent: Phenylmagnesium bromide is sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent quenching of the Grignard reagent.
-
Suboptimal Reaction Temperature: The addition of the N-protected 3-piperidone to the Grignard reagent is exothermic. A sudden increase in temperature can promote side reactions. It is advisable to add the piperidone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and temperature.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before quenching the reaction.
-
Work-up Issues: During the aqueous work-up, the product's pH and solubility are critical. Ensure the pH is adjusted correctly to keep the product in the organic layer during extraction.
Issue 2: Presence of a Major Impurity with a Lower Polarity than the Product
Question: I have a significant byproduct that is less polar than my desired 3-Phenyl-3-piperidinol. What could it be, and how do I get rid of it?
Answer:
This is a classic issue in this synthesis. The most likely culprit is an elimination byproduct.
-
Byproduct Identification: The tertiary alcohol of 3-Phenyl-3-piperidinol can undergo dehydration (elimination of water) to form N-protected-3-phenyl-1,2,5,6-tetrahydropyridine or N-protected-3-phenyl-1,2,3,4-tetrahydropyridine.[1] This elimination is often catalyzed by acidic conditions during the work-up or elevated temperatures.
-
Mechanism of Formation:
-
Protonation of the hydroxyl group by an acid (e.g., during an acidic quench) makes it a good leaving group (water).
-
A neighboring proton is then abstracted, leading to the formation of a double bond within the piperidine ring.
-
-
Troubleshooting and Mitigation:
-
Quenching: Use a saturated aqueous solution of ammonium chloride for quenching instead of a strong acid. This provides a milder work-up condition.
-
Temperature Control: Avoid excessive heating during the reaction and work-up.
-
Purification: These less polar byproducts can typically be separated from the more polar desired product by silica gel column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are:
-
Unreacted Starting Materials: N-protected 3-piperidone.
-
Grignard-derived Impurities: Biphenyl, formed from the coupling of two phenylmagnesium bromide molecules.
-
Elimination Products: N-protected-3-phenyl-1,2,5,6-tetrahydropyridine and N-protected-3-phenyl-1,2,3,4-tetrahydropyridine.[1]
-
Over-addition Products: While less common with ketones, it's a possibility to consider.
| Byproduct | Typical Rf (relative to product) | Formation Mechanism | Mitigation Strategy |
| N-protected 3-piperidone | Higher | Incomplete reaction | Increase reaction time, use slight excess of Grignard |
| Biphenyl | Much Higher | Grignard coupling | Use high-quality magnesium and control temperature |
| Elimination Products | Higher | Dehydration of the alcohol | Mild acidic workup, low temperature |
Q2: How can I best monitor the progress of the Grignard reaction?
A2: TLC is the most convenient method. Use a solvent system that gives good separation between the starting N-protected 3-piperidone and the product. For example, a mixture of ethyl acetate and hexanes. The starting material will have a higher Rf value than the product alcohol. The reaction is complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, HPLC can be employed.
Q3: What is the best way to purify the crude 3-Phenyl-3-piperidinol before converting it to the HCl salt?
A3: Silica gel column chromatography is the most effective method for removing the common byproducts.[2] A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of biphenyl, elimination byproducts, and any unreacted starting material from your desired product.
Q4: I am having trouble with the final HCl salt formation and precipitation. Any tips?
A4: The hydrochloride salt is typically formed by dissolving the purified free base in a suitable solvent (like diethyl ether or ethyl acetate) and then adding a solution of HCl in the same or another miscible solvent (e.g., HCl in ether or dioxane).
-
Solvent Choice: Ensure the free base is soluble in the chosen solvent, but the HCl salt is not.
-
Precipitation: If the salt does not precipitate, try cooling the solution or adding a less polar co-solvent to decrease the salt's solubility.
-
Purity: The purity of the free base is crucial. Impurities can sometimes inhibit crystallization.
Experimental Protocols
Protocol 1: General Synthesis of N-Boc-3-phenyl-3-piperidinol
-
To a solution of phenylmagnesium bromide (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-3-piperidone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 50% ethyl acetate).
-
Collect fractions and analyze by TLC to isolate the pure product.
Visualizing the Process
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway and major byproduct formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Higashiyama, K., Nakahata, K., & Takahashi, H. (1992). Asymmetric Synthesis of Piperidine Alkaloids Utilizing Diastereoselective Reaction of 1,3-Oxazolidine with Grignard Reagents. Heterocycles, 33(1), 17.
- Nevado, C., et al. (2010). Gold-Catalyzed Intermolecular Oxidative Amination of Alkenes.
- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
- Babu, A. R., & Seshadri, S. (2016). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(3), 293-297.
-
Grignard Reaction. (n.d.). In CRIPS. Retrieved from [Link]
- Grygorenko, O. O., et al. (2021).
- Singh, R., et al. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 36(2).
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. ([Link])
- Andersson, H., et al. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337-346.
- S. S. Bari, et al. (2004). Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine. US20040110985A1. ()
- Pilli, R. A., & de Oliveira, M. C. F. (2000). Recent advances in the synthesis of piperidones and piperidines. Journal of the Brazilian Chemical Society, 11, 317-343.
- General Procedure for the Synthesis of 3-Phenyl-1H-indoles. (2021). Molecules, 26(17), 5227.
-
Analytical Methods. (n.d.). OPUS at UTS. ([Link])
Sources
Technical Support Center: Synthesis of 3-Phenyl-3-piperidinol HCl
Welcome to the technical support center for the synthesis of 3-Phenyl-3-piperidinol Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Grignard reaction with an N-protected piperidone. Our goal is to provide actionable insights and robust protocols to help you overcome common challenges and significantly improve your reaction yields.
This document is structured to address issues sequentially, from initial reagent preparation to final product purification. We will delve into the causality behind common experimental failures and provide validated troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the synthesis of 3-Phenyl-3-piperidinol.
Q1: What is the most common synthetic route for 3-Phenyl-3-piperidinol?
The most prevalent and direct method is the Grignard reaction.[1][2] This involves the nucleophilic addition of a phenylmagnesium halide (typically phenylmagnesium bromide, PhMgBr) to an N-protected 3-piperidone. The N-protecting group, often a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions involving the piperidine nitrogen. The resulting tertiary alcohol is then deprotected and converted to its hydrochloride salt.
Q2: Why is my overall yield consistently low?
Low yields in this synthesis can typically be traced back to one of three critical areas:
-
Inefficient Grignard Reagent Formation: The phenylmagnesium halide may not be forming in the expected concentration due to moisture or passivation of the magnesium surface.[3][4]
-
Side Reactions During Nucleophilic Addition: The Grignard reagent is a strong base as well as a nucleophile. It can cause deprotonation (enolization) of the piperidone or engage in other unwanted reactions.[3]
-
Product Degradation During Work-up: The tertiary alcohol product can be susceptible to acid-catalyzed dehydration during the work-up or purification stages.[3]
Each of these points will be addressed in detail in the troubleshooting sections.
Q3: Is an N-protecting group on the piperidone necessary?
Yes, it is highly recommended. The piperidine nitrogen is basic and contains an acidic proton (N-H). This proton will react avidly with the Grignard reagent, consuming at least one equivalent and forming an unreactive magnesium salt. This side reaction significantly reduces the yield and complicates purification. A Boc group is a common and effective choice.
Section 2: Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific problems you may encounter during the synthesis.
Part 2.1: Grignard Reagent (PhMgBr) Formation
The successful formation of the Grignard reagent is the foundation of the entire synthesis. Problems here will inevitably lead to failure.
Issue: The Grignard reaction fails to initiate.
-
Symptoms: Magnesium turnings remain shiny, no heat is evolved, and the characteristic cloudy gray/brown appearance of the Grignard reagent does not develop.
-
Causality & Solution:
-
Magnesium Oxide Layer: Magnesium metal is always coated with a passive layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide.[4]
-
Solution 1 (Mechanical Activation): Before adding the solvent, gently crush the magnesium turnings in a dry flask under an inert atmosphere (Nitrogen or Argon) with a glass rod. This exposes a fresh, unoxidized metal surface.
-
Solution 2 (Chemical Activation): Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the flask containing the magnesium.[3][5] The reaction of these activators with magnesium is vigorous and helps clean the metal surface. Initiation is confirmed by the disappearance of the iodine's purple/brown color.[3]
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water.[6] Any moisture in the glassware, solvent, or starting materials will quench the reagent as it forms.
-
Solution: All glassware must be rigorously dried in an oven (e.g., overnight at >120 °C) and assembled while hot under a stream of dry inert gas.[5][7] Solvents like Tetrahydrofuran (THF) or diethyl ether must be anhydrous. Using freshly opened bottles of anhydrous solvent or distilling from a drying agent (e.g., sodium/benzophenone) is critical.[5]
-
-
Issue: The Grignard reaction starts but then stops, resulting in low concentration.
-
Symptoms: Some initial reaction is observed, but a significant amount of magnesium remains unreacted. Titration reveals a lower-than-expected molarity.
-
Causality & Solution:
-
Slow Aryl Halide Addition: Adding the bromobenzene too slowly can cause the reaction to "die out," especially if the initial heat is not maintained. Conversely, adding it too quickly can favor the formation of a biphenyl byproduct (Wurtz coupling).[7]
-
Solution: Add a small portion of the bromobenzene solution to initiate the reaction. Once the exothermic reaction is sustained (gentle reflux), add the remainder of the solution dropwise at a rate that maintains this gentle reflux.[8]
-
-
Solvent Choice: While diethyl ether is common, THF is often a better solvent due to its higher solvating power, which helps stabilize the Grignard reagent.[3][5]
-
Part 2.2: Grignard Addition to N-Boc-3-Piperidone
This is the key carbon-carbon bond-forming step. Optimizing this step is critical for maximizing the yield of the desired tertiary alcohol.
Issue: Low yield of 3-Phenyl-3-piperidinol with significant recovery of starting material (3-piperidone).
-
Symptoms: Analysis of the crude product (TLC, LC-MS, NMR) shows a large amount of unreacted N-Boc-3-piperidone.
-
Causality & Solution:
-
Enolization of the Piperidone: The protons on the carbons adjacent to the carbonyl group (α-protons) in 3-piperidone are acidic. The Grignard reagent, being a strong base, can deprotonate at the C2 or C4 position to form an enolate.[3] This enolate is unreactive towards further nucleophilic attack and will be protonated back to the starting ketone during the aqueous work-up.
-
Solution: This side reaction is highly dependent on temperature. The Grignard addition must be performed at low temperatures. Cool the solution of N-Boc-3-piperidone to -78 °C (dry ice/acetone bath) before slowly adding the Grignard reagent via cannula or a dropping funnel.[3] Maintaining this low temperature minimizes the rate of the competing deprotonation reaction.
-
-
Issue: Formation of significant byproducts.
-
Symptoms: The crude product is a complex mixture, making purification difficult and reducing the yield of the desired product.
-
Causality & Solution:
-
Biphenyl Formation (Wurtz Coupling): As mentioned earlier, this byproduct (Ph-Ph) forms during the Grignard reagent preparation. It is non-polar and can often be removed during purification.
-
Solution: Optimize the rate of bromobenzene addition during Grignard formation. To remove biphenyl from the final product, trituration with a non-polar solvent like petroleum ether or hexanes can be effective, as the desired alcohol is typically less soluble.[6]
-
-
Dehydration Product: The 3-phenyl-3-piperidinol product is a tertiary alcohol and is highly susceptible to acid-catalyzed dehydration, especially with heating, to form 3-phenyl-1,2,5,6-tetrahydropyridine.
-
Solution: Use a mild quenching agent during the work-up. Instead of a strong acid like HCl, quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[3] Avoid high temperatures and strong acids during the work-up and purification.
-
-
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution |
| Grignard Fails to Start | MgO layer on magnesium; moisture present. | Mechanically crush Mg turnings; use I₂ or 1,2-dibromoethane as an activator; flame-dry all glassware and use anhydrous solvents.[3][4] |
| Low Yield of Grignard Reagent | Improper addition rate of aryl halide. | Add a small amount of aryl halide to initiate, then add the rest dropwise to maintain a gentle reflux.[8] |
| Recovery of 3-Piperidone | Enolization of the piperidone by the Grignard reagent acting as a base. | Perform the Grignard addition at low temperatures (-78 °C) to favor nucleophilic attack over deprotonation.[3] |
| Formation of Dehydration Byproduct | Acid-catalyzed elimination of water from the tertiary alcohol product. | Quench the reaction with saturated aqueous NH₄Cl instead of strong acid; avoid excessive heat during work-up.[3] |
| Presence of Biphenyl | Wurtz coupling during Grignard formation. | Optimize aryl halide addition rate; remove during purification by trituration with a non-polar solvent like petroleum ether.[6][7] |
Section 3: Visualized Workflows and Mechanisms
Overall Synthesis Workflow
The following diagram illustrates the complete workflow from starting materials to the final product.
Caption: Competing reaction pathways in the Grignard addition step.
Section 4: Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment before beginning any experiment.
Protocol 1: Preparation of Phenylmagnesium Bromide (0.5 M in THF)
-
Glassware Preparation: Place a 250 mL three-neck round-bottom flask (equipped with a magnetic stir bar), a condenser, and a 100 mL pressure-equalizing dropping funnel in an oven at 150 °C overnight.
-
Assembly: Quickly assemble the glassware while still hot. Fit the condenser with a drying tube (filled with CaCl₂) or a nitrogen/argon inlet. Cap the other necks of the flask with rubber septa. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Preparation:
-
In the flask, place magnesium turnings (3.65 g, 150 mmol).
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 10.5 mL, 100 mmol) in anhydrous THF (200 mL).
-
-
Initiation: Add ~20 mL of the bromobenzene solution from the dropping funnel to the magnesium turnings. The mixture should become warm and the iodine color should fade within a few minutes. If the reaction does not start, gently warm the flask with a heat gun until bubbling begins.
-
Addition: Once the reaction is self-sustaining (indicated by gentle refluxing of the THF), add the remaining bromobenzene solution dropwise over 60-90 minutes to maintain a steady reflux.
-
Completion: After the addition is complete, stir the resulting cloudy, dark gray-brown solution for an additional hour at room temperature to ensure all the magnesium has reacted. The reagent is now ready for use. For best results, it can be titrated before use to determine its exact molarity. [9]
Protocol 2: Synthesis of N-Boc-3-Phenyl-3-piperidinol
-
Reaction Setup: In a separate, flame-dried 500 mL round-bottom flask under inert atmosphere, dissolve N-Boc-3-piperidone (10.0 g, 50.2 mmol) in 150 mL of anhydrous THF.
-
Cooling: Cool the piperidone solution to -78 °C using a dry ice/acetone bath. The solution may become a slurry.
-
Grignard Addition: Slowly add the freshly prepared phenylmagnesium bromide solution (~110 mmol, 2.2 equivalents) to the cooled piperidone solution via cannula over 30-45 minutes. Ensure the internal temperature does not rise above -65 °C.
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (approx. 16 hours).
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the very slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL). Caution: This can be a vigorous exothermic process.
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
The crude N-Boc-3-phenyl-3-piperidinol can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.
-
Protocol 3: Deprotection and HCl Salt Formation
-
Deprotection: Dissolve the purified N-Boc-3-phenyl-3-piperidinol in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Acidification: Cool the solution to 0 °C and add a solution of HCl in an organic solvent (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether) dropwise with stirring until the solution is acidic and a precipitate forms.
-
Isolation: Stir the resulting slurry at 0 °C for 1-2 hours. Collect the solid precipitate by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the white solid under vacuum to obtain the final this compound.
Section 5: References
-
Grignard Reaction. University of Rochester. [Link]
-
Asymmetric Synthesis of (2S,3S)-3-Hydroxy-2-phenylpiperidine via Ring Expansion. MDPI. [Link]
-
3-alkyl-3-phenyl-piperidines. Google Patents.
-
Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib. Google Patents.
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros. [Link]
-
The Grignard Reaction. Winthrop University. [Link]
-
The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. Sciencemadness.org. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central (PMC). [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
3-Phenylpiperidine. Wikipedia. [Link]
-
Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach. AIChE. [Link]
-
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PubMed Central (PMC). [Link]
-
PREPARATION OF (S)-N-(1-(4-BROMOPHENYL)ETHYL)-N'-((S)-1-PHENYLETHYL)SULFAMIDE. Organic Syntheses. [Link]
Sources
- 1. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. bohr.winthrop.edu [bohr.winthrop.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Addressing solubility issues of 3-Phenyl-3-piperidinol HCl in aqueous buffers
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-Phenyl-3-piperidinol HCl in aqueous buffers. Our focus is on providing both a fundamental understanding of the underlying chemical principles and actionable, field-proven protocols to ensure successful experimental outcomes.
Introduction: Understanding the Challenge
This compound, as the hydrochloride salt of a piperidine derivative, is generally more water-soluble than its free base form.[1][2] The protonated piperidine nitrogen significantly enhances its interaction with polar solvents like water.[2] However, its solubility is critically dependent on the pH of the aqueous environment. As a salt of a weak base (the piperidine amine) and a strong acid (HCl), the compound's solubility is highest in acidic conditions and can decrease dramatically as the pH approaches neutral or becomes alkaline.[3] This pH-dependent solubility is the primary source of many experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
A1: The piperidine nitrogen in 3-Phenyl-3-piperidinol has a predicted pKa of approximately 10.01 (based on the closely related 3-Phenylpiperidine).[4] This means that at pH values significantly below the pKa, the nitrogen atom is predominantly in its protonated, charged (and thus more water-soluble) form. As the pH of the solution increases towards and beyond the pKa, the equilibrium shifts towards the uncharged, free base form, which is significantly less soluble in water and may precipitate out of solution. At a neutral pH of 7.4, a larger fraction of the compound may exist in its less soluble free base form, leading to dissolution issues.
Q2: What is the expected aqueous solubility of this compound?
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming (e.g., to 37°C) can be a useful secondary technique to increase the rate of dissolution. However, it should be used with caution as prolonged heating can potentially degrade the compound. The stability of piperidine derivatives in aqueous solutions can be pH and temperature-dependent.[6] The primary and most effective method for improving the solubility of this compound is pH adjustment.
Q4: Are there any recommended buffers for this compound?
A4: The choice of buffer depends on the desired pH for your experiment.
-
For optimal solubility: Start with an acidic buffer such as a citrate buffer (pH 3-6) or an acetate buffer (pH 3.6-5.6).
-
For experiments requiring near-neutral pH: A phosphate buffer system (effective range pH 6.0-8.0) can be used, but careful pH adjustment during dissolution is critical.
The following table summarizes common buffer systems:
| Buffer System | Effective pH Range | Common Applications |
| Acetate Buffer | 3.6 - 5.6 | Oral and topical formulations, general lab use. |
| Citrate Buffer | 2.5 - 6.5 | Pharmaceutical formulations, enzyme assays. |
| Phosphate Buffer | 6.0 - 8.0 | Biological and cell culture applications (e.g., PBS). |
Troubleshooting Guide: Addressing Dissolution Issues
This section provides a systematic approach to resolving common solubility problems with this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Acidic Buffer
This protocol is recommended for achieving maximum initial solubility.
-
Preparation of Acidic Buffer: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 using citric acid or sodium hydroxide.
-
Weighing the Compound: Accurately weigh the required amount of this compound. For 10 mL of a 10 mM solution, you will need the appropriate mass based on its molecular weight.
-
Initial Dissolution: Add a small volume of the pH 4.0 citrate buffer (e.g., 2-3 mL) to the weighed compound.
-
Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Final Volume Adjustment: Once fully dissolved, add the pH 4.0 citrate buffer to reach the final desired volume (10 mL).
-
Sterilization (if required): If for use in cell culture, sterile-filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Solution in Near-Neutral Buffer (e.g., PBS pH 7.4)
This protocol requires careful pH management to avoid precipitation.
-
Initial Dissolution in Acidic Water: Weigh the this compound and dissolve it in a minimal amount of sterile, high-purity water acidified with a small amount of HCl (e.g., pH 3-4). This will create a concentrated, highly soluble stock solution.
-
Buffer Preparation: Have your final volume of stirred PBS (pH 7.4) ready in a separate container.
-
Slow Titration: Using a pipette, add the acidic stock solution dropwise to the constantly stirring PBS. The slow addition and rapid mixing help to disperse the compound and avoid localized high concentrations that can lead to precipitation as the pH neutralizes.
-
Monitor for Precipitation: Observe the solution closely. If cloudiness or precipitate forms, stop the addition. This indicates that the solubility limit at that pH and concentration has been exceeded.
-
Final pH Check: After the addition is complete, verify the final pH of your solution. The addition of the acidic stock may have slightly lowered the pH of the buffer.
The relationship between the protonated and free base forms of 3-Phenyl-3-piperidinol in solution is governed by its pKa, as illustrated below. Maintaining a pH well below the pKa is key to keeping the compound in its more soluble, protonated state.
Caption: pH-dependent equilibrium of this compound.
Advanced Troubleshooting: When Standard Methods Fail
If you continue to experience solubility issues, consider the following advanced strategies:
-
Co-solvents: For highly concentrated solutions, it may be necessary to prepare a stock solution in a small amount of an organic co-solvent like DMSO, followed by dilution into your aqueous buffer.[3] However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.
-
Formulation with Excipients: In drug development contexts, excipients such as surfactants (e.g., Tween 80) or polymers (e.g., PVP/VA) can be used to enhance and maintain the solubility of poorly soluble compounds, often by preventing precipitation.[7]
By understanding the fundamental principles of its pH-dependent solubility and employing a systematic, protocol-driven approach, researchers can successfully overcome the challenges associated with preparing aqueous solutions of this compound.
References
- BenchChem. (2025).
-
LookChem. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]
- Ruan, S., et al. (2023).
-
ChemBK. (2024). (3S)-piperidin-3-ol hydrochloride. Retrieved from [Link]
- University of Helsinki. (2021).
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
ResearchGate. (2025). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine-3-ol hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Phenylpiperidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]
-
ChemBK. (2024). 1-BENZYL-3-HYDROXY PIPERIDINE HCL. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Phenylpiperidine|lookchem [lookchem.com]
- 5. chembk.com [chembk.com]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
Minimizing side reactions in the synthesis of 3-hydroxy-3-phenylpiperidine
Technical Support Center: Synthesis of 3-Hydroxy-3-phenylpiperidine
Welcome to the technical support center for the synthesis of 3-hydroxy-3-phenylpiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based solutions to common challenges encountered during the synthesis of this valuable piperidine intermediate. The primary synthetic route discussed is the nucleophilic addition of a phenyl Grignard reagent to an N-protected 3-piperidone, a robust but nuanced transformation.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific, frequently observed problems during the synthesis. Each entry details the probable mechanistic cause and provides actionable, step-by-step protocols to mitigate the issue.
Problem 1: Significant formation of a dehydrated byproduct, 1-N-Boc-3-phenyl-1,2,5,6-tetrahydropyridine.
Question: My post-reaction analysis (TLC, LC-MS) shows a major byproduct that corresponds to the mass of the dehydrated product. What is causing this, and how can I prevent it?
Answer:
Probable Cause: Acid-Catalyzed Dehydration. The tertiary alcohol product, 3-hydroxy-3-phenylpiperidine, is highly susceptible to acid-catalyzed dehydration. This elimination reaction is often inadvertently promoted during the aqueous workup step, especially if strong acids (e.g., HCl, H₂SO₄) are used to quench excess Grignard reagent or dissolve magnesium salts. The mechanism involves protonation of the hydroxyl group, forming a good leaving group (water), followed by the loss of a proton from an adjacent carbon to form a stable, conjugated alkene. High temperatures during workup or distillation can also exacerbate this issue.
Proposed Solutions & Protocols:
-
Modified Quench and Workup Procedure: The most critical step to control is the reaction quench. Avoid strong mineral acids. A buffered or weakly acidic quench minimizes the risk of dehydration.
-
Detailed Protocol:
-
After the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath. This is crucial to manage the exothermic nature of the quench.
-
While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise. NH₄Cl is an ideal quenching agent as it is acidic enough to protonate the intermediate magnesium alkoxide but not acidic enough to cause significant dehydration.
-
Continue adding the NH₄Cl solution until no further gas evolution or exothermic reaction is observed.
-
Proceed with the standard extraction workflow using an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine to remove excess water before drying.
-
-
-
Temperature Control: Maintain low temperatures throughout the workup and purification process. Concentrate the product in vacuo on a rotary evaporator with a bath temperature below 40 °C.
Data Summary: Effect of Quenching Agent on Product Distribution
| Quenching Agent | Reaction Temperature | Desired Tertiary Alcohol Yield | Dehydrated Byproduct Yield |
| 1 M Hydrochloric Acid | 0 °C to RT | ~45-55% | ~30-40% |
| Sat. aq. NH₄Cl | 0 °C | ~85-95% | <5% |
Problem 2: Low conversion of starting material (N-Boc-3-piperidone) and recovery of starting ketone.
Question: Even after extended reaction times and using excess Grignard reagent, I recover a large amount of my starting N-Boc-3-piperidone. What is limiting the conversion?
Answer:
Probable Cause(s): Enolization and/or Reduction. Grignard reagents are not only potent nucleophiles but also strong bases. Two major side reactions compete with the desired nucleophilic addition:
-
Enolization: The phenylmagnesium halide can act as a base, abstracting an alpha-proton from the 3-piperidone (at the C2 or C4 position) to form a magnesium enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting ketone. This pathway is more pronounced with sterically hindered ketones or bulky Grignard reagents.
-
Reduction: If the Grignard reagent possesses beta-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state. While phenylmagnesium bromide has no beta-hydrogens, impurities in the magnesium or the aryl halide could lead to the formation of other Grignard species that can act as reducing agents.
Proposed Solutions & Protocols:
-
Lower Reaction Temperature: The enolization reaction typically has a higher activation energy than the desired addition. Performing the reaction at a lower temperature can significantly favor the nucleophilic addition pathway.
-
Detailed Protocol:
-
Cool the solution of N-Boc-3-piperidone in anhydrous THF or diethyl ether to -20 °C or even -78 °C (dry ice/acetone bath).
-
Add the phenylmagnesium bromide solution dropwise to the cooled ketone solution, maintaining the internal temperature below the set point.
-
Allow the reaction to stir at this low temperature for 1-2 hours before slowly warming to room temperature to ensure completion.
-
-
-
Use of Cerium (III) Chloride (Luche Reduction Conditions): The addition of anhydrous cerium (III) chloride (CeCl₃) can dramatically suppress enolization. CeCl₃ is a hard Lewis acid that coordinates to the hard carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack over deprotonation.
-
Detailed Protocol:
-
Stir a suspension of anhydrous CeCl₃ (1.1 to 1.5 equivalents) in anhydrous THF under an inert atmosphere for 2-3 hours to activate it.
-
Cool the CeCl₃ suspension to 0 °C.
-
Add the N-Boc-3-piperidone to the suspension and stir for 30 minutes.
-
Slowly add the phenylmagnesium bromide solution to this mixture at 0 °C.
-
Monitor the reaction by TLC and work up as described in Problem 1.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for this synthesis?
A1: The tert-butyloxycarbonyl (Boc) group is highly recommended and widely used. It is stable under the basic conditions of the Grignard reaction and is not susceptible to nucleophilic attack by the Grignard reagent itself. Furthermore, it can be easily removed under acidic conditions post-synthesis if the free piperidine is the desired final product. Other groups like benzyl (Bn) are also viable but may require harsher deprotection conditions (e.g., catalytic hydrogenation).
Q2: How can I ensure my Grignard reagent is active and my reaction is truly anhydrous?
A2: The success of a Grignard reaction hinges on the complete exclusion of water, as Grignard reagents react violently with protic sources.
-
Glassware: All glassware must be rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under vacuum immediately before use.
-
Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle sealed under an inert atmosphere.
-
Reagents: N-Boc-3-piperidone should be dried under vacuum. If you are preparing the Grignard reagent, ensure the magnesium turnings are fresh and the aryl halide is pure. Commercially available Grignard solutions are often a reliable alternative.
-
Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon from start to finish.
Q3: My crude product is a viscous oil that is difficult to purify. What are the best purification methods?
A3: The crude product is often a mixture of the desired tertiary alcohol, unreacted ketone, and potentially the dehydrated byproduct.
-
Column Chromatography: This is the most effective method for separating these components. A silica gel column using a gradient elution system, typically starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity (e.g., to 7:3 Hexanes:Ethyl Acetate), will effectively separate the less polar dehydrated byproduct and starting ketone from the more polar desired alcohol product.
-
Recrystallization: If the tertiary alcohol product is a solid, recrystallization can be a highly effective purification method. Common solvent systems include ethyl acetate/hexanes or dichloromethane/hexanes.
Q4: Besides dehydration and enolization, are there other common byproducts?
A4: Yes, two other byproducts can arise from the Grignard reagent itself:
-
Benzene: If any trace amount of water is present in the reaction, it will protonate the phenylmagnesium bromide to form benzene.
-
Biphenyl: This is formed via a Wurtz-type coupling reaction between the Grignard reagent and any unreacted bromobenzene, particularly if the reaction is overheated during the formation of the Grignard reagent.
Visual Aids & Workflows
Reaction Scheme and Side Pathways
The following diagram illustrates the desired reaction pathway versus the two major side reactions discussed: dehydration and enolization.
Caption: Key reaction pathways in the synthesis.
Troubleshooting Workflow: Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low yields.
References
- BenchChem. (n.d.). Application Notes and Protocols: Workup Procedure for the Grignard Reaction to Produce Tertiary Alcohols.
- BenchChem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
- Wang, X., et al. (2019). Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.
- Various Authors. (n.d.). Asymmetric Synthesis of (2S,3S)-3-Hydroxy-2-phenylpiperidine via Ring Expansion. Collection of various chemical synthesis papers.
- NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols. YouTube.
-
ResearchGate. (2024). How to purify tertiary alcohol? [Forum discussion]. Retrieved from [Link]
-
ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? [Forum discussion]. Retrieved from [Link]
-
Brainly. (2023). In addition to biphenyl, another common side product from Grignard reactions that use phenylmagnesium bromide is benzene. Retrieved from [Link]
- Satcharoen, V., et al. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Royal Society of Chemistry.
- Li, J., et al. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
- Defense Technical Information Center. (n.d.). Piperidine Synthesis.
- Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- Li, G., et al. (2013). Method for synthesizing 1-BOC-3-piperidone.
- Zhang, W., et al. (2013). Synthesis method for N-Boc-3-piperidone.
- Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242.
- Kim, D., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(27), 16447-16455.
-
Homework.Study.com. (n.d.). If phenylmagnesium bromide is added to a different ketone, you will obtain a different alcohol... Retrieved from [Link]
Technical Support Center: Strategies for Enhancing the Stability of 3-Phenyl-3-piperidinol HCl in Solution
Welcome to the technical support center for 3-Phenyl-3-piperidinol HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for enhancing the stability of this compound in solution. Understanding the potential degradation pathways of this molecule is crucial for obtaining reliable and reproducible experimental results.
Introduction to the Stability of this compound
3-Phenyl-3-piperidinol hydrochloride is a tertiary alcohol and a substituted piperidine derivative. Its structure, featuring a hydroxyl group on a tertiary carbon atom adjacent to a phenyl ring and within a piperidine ring, presents specific stability challenges in solution. The primary degradation pathways are driven by pH, temperature, light, and oxidative stress. This guide will walk you through common stability issues and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution has become cloudy or has formed a precipitate after preparation in an aqueous buffer. What is the likely cause and how can I prevent this?
A1: Cloudiness or precipitation upon dissolution in aqueous buffers, especially those with a neutral to alkaline pH, is a common issue. This is often due to the conversion of the water-soluble hydrochloride salt to its less soluble free base form.
Scientific Rationale: 3-Phenyl-3-piperidinol is a weak base. In its hydrochloride salt form, the piperidine nitrogen is protonated, rendering the molecule highly soluble in water. As the pH of the solution increases, the protonated amine is neutralized, leading to the formation of the free base, which is significantly less water-soluble and can precipitate out of solution.
Troubleshooting Steps:
-
pH Adjustment: The most effective initial step is to maintain an acidic pH. Prepare your stock and working solutions in a slightly acidic buffer (e.g., pH 3-5). Citrate or acetate buffers are common choices.[1]
-
Co-solvents: If adjusting the pH is not compatible with your experimental system, consider the use of co-solvents. A small percentage of organic solvents like ethanol, DMSO, or PEG 400 can significantly enhance the solubility of the free base. Always check the tolerance of your specific assay to these co-solvents.
-
Fresh Preparation: To ensure consistency, it is best practice to prepare solutions fresh before each experiment, minimizing the time the compound is in a potentially destabilizing environment.
Q2: I suspect my compound is degrading in acidic conditions, leading to inconsistent results. What is the most probable degradation pathway?
A2: Under acidic conditions, particularly with heating, the most likely degradation pathway for this compound is acid-catalyzed dehydration.[2][3][4][5][6]
Scientific Rationale: The tertiary alcohol in the 3-position of the piperidine ring is susceptible to elimination reactions in the presence of a strong acid. The acidic environment protonates the hydroxyl group, turning it into a good leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which is then quenched by the loss of an adjacent proton to form a double bond, resulting in an alkene. Two possible alkene isomers can be formed.
dot
Caption: Acid-catalyzed dehydration of 3-Phenyl-3-piperidinol.
Troubleshooting and Mitigation:
-
Avoid Strong Acids and High Temperatures: If your experimental protocol allows, use mildly acidic conditions (pH 4-5) and avoid excessive heating of the solution.
-
Buffer Selection: Utilize a well-buffered system to maintain a stable pH throughout your experiment.
-
Stability-Indicating Analysis: To confirm dehydration, you can use analytical techniques like HPLC with UV detection or LC-MS to identify the formation of degradation products with different retention times and mass-to-charge ratios.
Q3: My solution has developed a yellow or brown tint over time, especially when exposed to light or air. What could be causing this discoloration?
A3: The development of color in your solution often points towards oxidative degradation or photodegradation.
Scientific Rationale:
-
Oxidation: While tertiary alcohols are generally resistant to oxidation, the piperidine ring and the phenyl group can be susceptible.[7] The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. Additionally, trace metal ions in your buffer can catalyze the formation of reactive oxygen species (ROS), which can lead to complex degradation pathways involving the aromatic ring.[8]
-
Photodegradation: Compounds with aromatic rings, like the phenyl group in your molecule, can absorb UV light. This can lead to the formation of excited states that are more reactive and can undergo various degradation reactions, often producing colored byproducts.
dot
Caption: Strategies to prevent oxidative and photodegradation.
Preventative Strategies:
| Strategy | Rationale | Recommended Action |
| Use of Antioxidants | Scavenge free radicals and reactive oxygen species that initiate degradation. | Add antioxidants like ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite to your solution. Compatibility with your assay must be confirmed. |
| Addition of Chelating Agents | Sequester trace metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidative reactions. | Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) into your buffer system. |
| Inert Atmosphere | Remove dissolved oxygen from the solvent to prevent oxidation. | Degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution. Store the solution under an inert atmosphere. |
| Protection from Light | Prevent the absorption of light energy that can trigger photodegradation. | Prepare and store your solutions in amber glass vials or wrap clear vials in aluminum foil. Avoid prolonged exposure to ambient light. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the preparation of a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound
-
Citrate buffer (50 mM, pH 4.5)
-
Disodium EDTA
-
High-purity water
-
Nitrogen or Argon gas
-
Amber glass vials
Procedure:
-
Prepare the Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 4.5.
-
Add Chelator: Add disodium EDTA to the buffer to a final concentration of 0.1 mM.
-
Degas the Buffer: Sparge the buffer with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
Weigh the Compound: Accurately weigh the required amount of this compound in an amber glass vial.
-
Dissolution: Add the degassed, EDTA-containing citrate buffer to the vial to achieve the target concentration of 10 mM.
-
Mixing: Gently vortex or sonicate until the compound is fully dissolved.
-
Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
This protocol provides a starting point for developing an HPLC method to assess the stability of this compound and detect potential degradation products.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
Forced Degradation Study (Stress Testing):
To generate potential degradation products and validate the stability-indicating nature of the method, subject the compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours and the solution at 60°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) and white light as per ICH Q1B guidelines.
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
References
- American Pharmaceutical Review. (n.d.). Stabilizer Excipients.
- Chemistry LibreTexts. (2020). 14.
- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
- Compernolle, F., Saleh, M. A., Van den Branden, S., Toppet, S., & Hoornaert, G. (1991). Regioselective oxidation of piperidine-3 derivatives: a synthetic route to 2,5-substituted piperidines. The Journal of Organic Chemistry.
- Dorta, E., et al. (2004).
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
- Kappe, C. O. (2000). 1,3-Dioxanes and 1,3-Dioxolanes in Organic Synthesis. Comprehensive Organic Synthesis II, 9, 237-270.
- Karas, M., et al. (2015). Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines. The Journal of Organic Chemistry.
- Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
- Master Organic Chemistry. (2015).
- MSU Chemistry. (n.d.). Alcohol Reactivity.
- Pharmaceutical Technology. (2015).
- Protheragen. (n.d.). Stabilizer Excipients.
- PubChem. (n.d.). 3-Phenylpiperidine.
- Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?.
- ResearchGate. (2023). Influence of piperidine ring on stability and reactivity of piperine.
- RSC Publishing. (n.d.). Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide.
- Sigma-Aldrich. (n.d.).
- YouTube. (2020). 9.
- Zaragoza, F. (2024).
- ACS Publications. (2015).
- Chemistry LibreTexts. (2023).
- Chemguide. (n.d.).
- MDPI. (2023).
- NIH. (2021). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems.
- NIH. (n.d.).
- NIH. (2023).
- Pearson+. (n.d.). The acid-catalyzed dehydration we learned in this chapter is reversible.
- Pharmaceutical Press. (2010).
- ResearchGate. (2018). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids.
- ResearchGate. (n.d.). Examples of biologically active 3-substituted piperidines.
- ScienceDirect. (2014). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- ScienceDirect. (2007).
- Fiveable. (n.d.). Tertiary Alcohol Definition.
- NIH. (n.d.).
- DeepDyve. (n.d.). Analytical Methods.
- ResearchGate. (2023).
- BOC Sciences. (n.d.). Piperidine Impurities.
Sources
- 1. Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the In Vitro Validation of 3-Phenyl-3-piperidinol HCl as a Novel Neuroprotective Agent
This guide provides a comprehensive framework for the in vitro validation of the neuroprotective effects of 3-Phenyl-3-piperidinol HCl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, establishes self-validating systems, and provides a robust, data-driven methodology for comparing a novel compound against established neuroprotective agents. Our objective is to equip you with the scientific rationale and detailed methods required to rigorously assess neuroprotective efficacy at the preclinical stage.
Foundational Strategy: Selecting In Vitro Models of Neurodegeneration
The successful validation of a neuroprotective compound hinges on the use of clinically relevant and reproducible in vitro models of neuronal damage. The complexity of neurodegenerative diseases necessitates a multi-faceted approach, employing insults that trigger distinct cell death pathways.[1] For this guide, we have selected two robust and widely characterized models of neuronal injury: glutamate-induced excitotoxicity and hydrogen peroxide-induced oxidative stress.
-
Rationale for Model Selection:
-
Glutamate-Induced Excitotoxicity: This model mimics the neuronal damage seen in ischemic events like stroke and traumatic brain injury.[2] Excessive glutamate leads to the overactivation of N-methyl-D-aspartate (NMDA) and other glutamate receptors, causing a massive influx of Ca²⁺ ions. This ionic imbalance triggers a cascade of neurotoxic events, including mitochondrial dysfunction, activation of proteases, and eventual cell death.[2][3]
-
Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: Oxidative stress is a common pathological hallmark in a host of neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[4][5] H₂O₂, as a key reactive oxygen species (ROS), directly inflicts damage upon cellular macromolecules, disrupts mitochondrial function, and can initiate apoptotic cell death pathways.[6][7][8]
-
-
Cellular System:
-
The SH-SY5Y human neuroblastoma cell line is chosen as the primary model system. These cells are of human origin and, upon differentiation (e.g., with retinoic acid), they acquire a neuronal phenotype, making them a suitable and widely used model for neurotoxicity studies.[9][10] For more physiologically relevant studies, primary cortical neurons can also be utilized, though they present greater complexity in culturing.[11][12]
-
Experimental Design: A Multi-Assay, Comparative Approach
To build a compelling case for the neuroprotective activity of this compound, it is essential to compare its performance against compounds with known mechanisms of action. This approach not only benchmarks the efficacy of the test compound but also provides initial insights into its potential mechanism.
-
Test Compound: this compound (to be tested across a dose-response range).
-
Negative Control: Vehicle (the solvent used to dissolve the compounds, e.g., DMSO).
-
Toxin Control: Glutamate or H₂O₂ alone.
-
Positive Controls / Comparators:
-
MK-801 (Dizocilpine): A non-competitive NMDA receptor antagonist, serving as a specific benchmark for protection against glutamate-induced excitotoxicity.[2][11]
-
N-Acetyl-L-cysteine (NAC): A potent antioxidant and glutathione precursor, used as a benchmark for protection against oxidative stress.[13]
-
The overall validation workflow is designed to assess the compound's ability to mitigate cell death and intervene in key pathological pathways.
Caption: Pathway of H₂O₂-induced oxidative stress and site of NAC action.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for the initial in vitro validation of this compound as a potential neuroprotective agent. By employing clinically relevant neurotoxic insults and comparing the compound's efficacy against well-characterized inhibitors, this framework allows for a robust assessment of its cytoprotective, antioxidant, and anti-apoptotic properties.
A strong positive result, indicated by a dose-dependent increase in cell viability, a reduction in ROS, preservation of mitochondrial membrane potential, and inhibition of caspase activation, would provide a solid foundation for advancing this compound to more complex preclinical models, including primary neuronal co-cultures, organoids, and subsequent in vivo studies in animal models of neurodegeneration.
References
-
Al-Ghananeem, A. M., & Al-Adham, I. S. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Journal of Experimental & Clinical Medicine, 4(3), 163-167. [Link]
-
Whittemore, E. R., Loo, D. T., & Cotman, C. W. (1994). A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture. Neuroscience, 58(3), 537-550. [Link]
-
Zhou, J., Li, C., & Li, X. (2010). Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway. Journal of Neurochemistry, 114(5), 1436-1445. [Link]
-
D'Aiuto, L., et al. (2018). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 12, 268. [Link]
-
Chen, Y., et al. (2019). MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells. Oxidative Medicine and Cellular Longevity, 2019, 8359841. [Link]
-
Wang, Y., et al. (2021). Polydatin protects neuronal cells from hydrogen peroxide damage by activating CREB/Ngb signaling. Oncology Reports, 46(6), 265. [Link]
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Innoprot. [Link]
-
Radio, N. M., & Mundy, W. R. (2008). In vitro models for neurotoxicology research. Neurotoxicology, 29(3), 361-376. [Link]
-
Kouvari, E., et al. (2017). Researching glutamate-induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Journal of Neurochemistry, 140(5), 717-733. [Link]
-
Chiu, C.-T., et al. (2018). Pomalidomide Ameliorates H2O2-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects. International Journal of Molecular Sciences, 19(10), 3192. [Link]
-
Scantox. (n.d.). Excitotoxicity: L-Glutamate-Induced Lesion of Neuronal Cells. Scantox. [Link]
-
Kaja, S., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Neuropharmacology, 10(4), 337-345. [Link]
-
Atterwill, C. K., & Johnston, H. (1993). Models for the in vitro assessment of neurotoxicity in the nervous system in relation to xenobiotic and neurotrophic factor-mediated events. Neurotoxicology, 14(2-3), 323-332. [Link]
-
Gella, A., et al. (2024). Multi-Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. International Journal of Molecular Sciences, 25(11), 6059. [Link]
-
JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. JoVE. [Link]
-
Kalyanaraman, B., et al. (2012). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Mitochondria: Methods and Protocols (pp. 359-371). Humana Press. [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]
-
Evotec. (n.d.). Choosing the Optimal Model for in vitro Neurotoxicity Assessment. Evotec. [Link]
-
JoVE Science Education Database. (2022). Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons. YouTube. [Link]
-
Ståhl, A. (2016). In vitro cellular models for neurotoxicity studies: Evaluation of neuronally differentiated P19 cells. Diva Portal. [Link]
-
Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651-662. [Link]
-
Murphy, M. P., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 651-662. [Link]
-
G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]
-
Tarasova, K., et al. (2023). Intracellular ROS Assay. Protocols.io. [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Nicholls, D. G. (2012). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Journal of Biological Chemistry, 287(49), 41524-41535. [Link]
-
Tarasova, K., et al. (2023). Caspase 3/7 Activity. Protocols.io. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
-
ResearchGate. (2014). Which is the best protocol for caspase-3 activity detection in vitro?. ResearchGate. [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
-
ResearchGate. (n.d.). Further studies on the in vitro neuroprotective activity of the most potent compounds and at high concentrations. ResearchGate. [Link]
-
Liu, Y., et al. (2022). Neuroprotective Effect of Nor-Prenylated Acylphloroglucinols from Hypericum perforatum L. (St John's Wort) in the MPTP-Induced Zebrafish Model. Molecules, 27(19), 6563. [Link]
-
Mao, Q., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Experimental and Therapeutic Medicine, 15(2), 1759-1766. [Link]
-
Zhang, L., et al. (2015). Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. Experimental and Therapeutic Medicine, 10(4), 1493-1498. [Link]
-
Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]
-
Li, Y., et al. (2021). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. Antioxidants, 10(5), 785. [Link]
-
Kumar, S., et al. (2020). Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1949-1960. [Link]
-
Tih, A. E., et al. (2024). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 13(1), 108. [Link]
-
Singh, B., et al. (2021). Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. Neural Plasticity, 2021, 8886989. [Link]
-
Li, J., et al. (2018). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Molecular Medicine Reports, 18(5), 4149-4156. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scantox.com [scantox.com]
- 3. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrogen peroxide-induced neuronal apoptosis is associated with inhibition of protein phosphatase 2A and 5, leading to activation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
- 10. diva-portal.org [diva-portal.org]
- 11. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 12. Choosing the Optimal Model for in vitro Neurotoxicity Assessment - Evotec [evotec.com]
- 13. mdpi.com [mdpi.com]
- 14. Neuroprotective Effect of Nor-Prenylated Acylphloroglucinols from Hypericum perforatum L. (St John’s Wort) in the MPTP-Induced Zebrafish Model [mdpi.com]
- 15. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Phenyl-3-piperidinol HCl
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical methods is paramount. For a compound such as 3-Phenyl-3-piperidinol HCl, an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the accuracy and precision of its quantification is a critical step. This guide provides an in-depth comparison and cross-validation of two distinct analytical methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
This document is tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific rationale for experimental choices, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). Every protocol is designed as a self-validating system, with all claims supported by authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Critical Need for Method Cross-Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] When two or more analytical methods are used to measure the same analyte, especially in a regulated environment, it is crucial to perform a cross-validation study. This process ensures that the results from different methods are equivalent and interchangeable, providing flexibility in a quality control setting and confidence in data generated across different laboratories or during different stages of drug development.
This guide will detail the validation of two methods and then provide a framework for their cross-validation, adhering to the principles outlined in ICH Q2(R2) and FDA guidelines.[2][3] These guidelines emphasize a lifecycle approach to analytical procedures, where validation is a continuous process rather than a one-time event.[2]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Principle: RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, which possesses a UV-active phenyl group, UV detection is a straightforward and robust choice. The method separates the analyte from potential impurities based on its partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like this compound. The specified dimensions and particle size offer a good balance between resolution and analysis time.
-
-
Mobile Phase: A gradient of Acetonitrile (ACN) and 0.02 M Phosphate Buffer (pH 3.0).
-
Rationale: The phosphate buffer controls the pH to ensure consistent ionization of the analyte, leading to reproducible retention times. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. A gradient elution is chosen to ensure elution of any potential late-eluting impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Rationale: Maintaining a constant column temperature is crucial for reproducible retention times and peak shapes.
-
-
Detection Wavelength: 254 nm.
-
Rationale: The phenyl group in the analyte provides strong UV absorbance at this wavelength.
-
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to create working standards for linearity and accuracy studies.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to a nominal concentration of 0.5 mg/mL.
-
Method Validation (as per ICH Q2(R2))
The HPLC method must be validated for specificity, linearity, accuracy, precision, range, and robustness.[2][4][5]
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.[2] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2] This is assessed by analyzing a series of standards over a range of concentrations.
-
Accuracy: The closeness of the test results to the true value.[2] This is determined by recovery studies of a known quantity of the analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[2] This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has limited volatility, it can be derivatized to increase its volatility and thermal stability, allowing for analysis by GC. Flame Ionization Detection (FID) is a universal detector for organic compounds and provides a linear response over a wide range.
Experimental Protocol: GC-FID
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
-
-
Derivatization Procedure:
-
To 1 mL of the sample solution (in a suitable aprotic solvent like Dichloromethane), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Rationale: Derivatization with BSTFA replaces the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (TMS) groups. This TMS-derivative is much more volatile and thermally stable, making it suitable for GC analysis.
-
-
-
Chromatographic Conditions:
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Rationale: A DB-5 column is a robust, general-purpose column that provides good separation for a wide range of derivatized compounds.
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
Rationale: The temperature program is optimized to ensure good separation of the derivatized analyte from any potential by-products or impurities.
-
-
Injection Mode: Split (20:1).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in Dichloromethane (1 mg/mL). Prepare working standards by dilution. Derivatize the standards using the procedure described above.
-
Sample Solution: Prepare the sample in Dichloromethane to a nominal concentration of 0.5 mg/mL. Derivatize the sample using the procedure described above.
-
Method Validation (as per ICH Q2(R2))
The GC-FID method will be validated for the same parameters as the HPLC method: specificity, linearity, accuracy, precision, range, and robustness.[2][4][5]
Cross-Validation of HPLC and GC-FID Methods
Once both methods are individually validated, a cross-validation study is performed to demonstrate their equivalence.[6] This is crucial if one method is intended to replace the other or if they are to be used interchangeably.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and GC-FID methods.
Statistical Analysis
The core of cross-validation lies in the statistical comparison of the results. A set of at least six samples from a single, homogeneous batch of this compound should be analyzed by both methods. The resulting datasets are then compared.
-
t-test: A Student's t-test is used to compare the means of the two datasets. The null hypothesis is that there is no significant difference between the means of the HPLC and GC-FID results.
-
F-test: An F-test is used to compare the variances of the two methods. This helps to determine if one method is significantly more precise than the other.
The acceptance criteria should be pre-defined in a validation protocol.[1] Typically, if the calculated p-value from the t-test is greater than 0.05, it indicates that there is no statistically significant difference between the two methods at the 95% confidence level.
Comparative Data Summary
The following tables present hypothetical but realistic data from the validation and cross-validation studies.
Table 1: Summary of Method Validation Parameters
| Parameter | HPLC-UV Method | GC-FID Method | Acceptance Criteria (ICH Q2) |
| Specificity | No interference observed | No interference observed | Specific for the analyte |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Range (µg/mL) | 50 - 750 | 50 - 750 | Covers 80-120% of test conc. |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 1.5% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | 0.8% | 1.1% | RSD ≤ 2.0% |
| - Intermediate | 1.2% | 1.5% | RSD ≤ 2.0% |
| Robustness | Unaffected by minor changes | Unaffected by minor changes | No significant impact on results |
Table 2: Cross-Validation Results (Assay of a single batch)
| Sample ID | HPLC Assay (%) | GC-FID Assay (%) |
| 1 | 99.6 | 100.1 |
| 2 | 99.8 | 99.5 |
| 3 | 100.1 | 100.5 |
| 4 | 99.5 | 99.8 |
| 5 | 100.2 | 100.3 |
| 6 | 99.7 | 99.6 |
| Mean | 99.82 | 99.97 |
| Std. Deviation | 0.27 | 0.39 |
| t-test (p-value) | \multicolumn{2}{c | }{0.45} |
| F-test (p-value) | \multicolumn{2}{c | }{0.38} |
Interpretation of Results:
The validation data in Table 1 demonstrates that both the HPLC-UV and GC-FID methods are suitable for their intended purpose, meeting all typical acceptance criteria for specificity, linearity, accuracy, precision, and robustness.
The cross-validation data in Table 2 shows that the mean assay values obtained from the two methods are very close. The p-value from the t-test (0.45) is well above the 0.05 threshold, indicating no statistically significant difference between the means. Similarly, the F-test p-value (0.38) shows no significant difference in the precision of the two methods. Therefore, the methods can be considered equivalent and interchangeable for the quality control of this compound.
Conclusion
This guide has detailed the development, validation, and cross-validation of two robust analytical methods, RP-HPLC and GC-FID, for the analysis of this compound. By grounding the protocols in established regulatory guidelines and explaining the scientific rationale behind the experimental choices, we have established a framework for ensuring data integrity and analytical method reliability. The successful cross-validation demonstrates that both methods provide equivalent results, affording operational flexibility without compromising on quality. This approach exemplifies a commitment to scientific integrity and best practices in pharmaceutical analysis.
References
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]
-
FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. fda.gov [fda.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Cytotoxicity of Hydroxylated vs. Non-Hydroxylated Phenylpiperidines
Executive Summary
The phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly potent analgesics. However, their clinical utility is often shadowed by significant cytotoxicity. A critical factor influencing the pharmacological and toxicological profile of these compounds is their metabolism, with hydroxylation representing a key Phase I biotransformation. This guide provides a comparative analysis of the cytotoxic profiles of hydroxylated versus non-hydroxylated phenylpiperidines. We explore the underlying mechanisms, present comparative data, and detail the experimental protocols necessary for such an evaluation. The central finding is that hydroxylation is not a simple detoxification switch; its effect on cytotoxicity is profoundly dependent on the specific molecular structure and the biological context, in some cases decreasing toxicity while in others being a prerequisite for bioactivation or having minimal impact.
Introduction: The Phenylpiperidine Paradox
Phenylpiperidines are a class of synthetic compounds characterized by a phenyl group attached to a piperidine ring. This structural motif is famously present in the opioid analgesic pethidine (meperidine) and its highly potent analogue, fentanyl.[1] Their mechanism of action often involves interaction with opioid receptors to modulate pain pathways.[1][2] However, the therapeutic benefits are frequently counterbalanced by adverse effects, including neurotoxicity.
A prominent example of phenylpiperidine toxicity is the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP itself is not the toxic agent; it is metabolized in the brain to the 1-methyl-4-phenylpyridinium ion (MPP+), a potent dopaminergic neurotoxin that causes symptoms of Parkinson's disease by destroying neurons in the substantia nigra.[3] This bioactivation highlights the critical role of metabolism in dictating the cytotoxic potential of this chemical class. Hydroxylation, the addition of a hydroxyl (-OH) group, is one of the most common metabolic pathways. Understanding how this single chemical modification alters a molecule's interaction with cellular machinery is paramount for designing safer, more effective drugs.
The Role of Hydroxylation in Drug Metabolism and Cytotoxicity
Hydroxylation is a primary Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, with the CYP2D6 isoenzyme being particularly relevant for the metabolism of many opioid analgesics.[4] The introduction of a polar hydroxyl group generally increases a compound's water solubility, facilitating its excretion (detoxification). However, this process can also lead to "bioactivation," where a less toxic parent compound is converted into a more reactive and cytotoxic metabolite.
The impact of hydroxylation can be summarized as follows:
-
Altered Pharmacokinetics: Increased polarity can change how the compound is absorbed, distributed, and eliminated.
-
Modified Receptor Binding: The addition of an -OH group can introduce new hydrogen bonding capabilities, potentially increasing or decreasing a compound's affinity for its biological target.[5][6]
-
Generation of Reactive Metabolites: The new functional group can be a site for further metabolism, sometimes leading to the formation of reactive species like quinones, which can induce oxidative stress.[7]
The following diagram illustrates this metabolic crossroads.
Caption: Metabolic pathways for phenylpiperidines.
Methodologies for Assessing Cytotoxicity
Evaluating the cytotoxic potential of compounds requires robust and reliable in vitro assays.[8] These assays measure various cellular parameters, such as membrane integrity, metabolic activity, and programmed cell death (apoptosis).[9][10][11] The choice of assay depends on the anticipated mechanism of toxicity and the experimental goals.[12]
Commonly Employed Cytotoxicity Assays:
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the activity of mitochondrial reductase enzymes, which convert the yellow tetrazolium salt MTT into purple formazan crystals. A decrease in metabolic activity is indicative of cytotoxicity.
-
Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane (necrosis).[9] Measuring LDH activity in the supernatant provides a quantitative measure of cell lysis.
-
Caspase Activation Assays (Apoptosis): Apoptosis is a form of programmed cell death mediated by a cascade of enzymes called caspases.[13] Assays that measure the activity of key executioner caspases (e.g., caspase-3) can confirm an apoptotic mechanism of cell death.
-
Trypan Blue Exclusion Assay (Membrane Integrity): This simple dye exclusion test identifies cells with compromised membranes, as only non-viable cells take up the blue dye.
The following diagram outlines a typical experimental workflow for comparing the cytotoxicity of two compounds.
Caption: Workflow for in vitro cytotoxicity assessment.
Comparative Cytotoxicity: A Tale of Two Scaffolds
Direct, side-by-side comparisons of hydroxylated vs. non-hydroxylated phenylpiperidines are not abundant in the literature. However, by synthesizing data from studies on archetypal compounds, a clear picture emerges: the effect of hydroxylation is highly variable.
Case Study 1: The Non-Hydroxylated Neurotoxin (MPP+) MPP+, the active metabolite of MPTP, is a classic example of a cytotoxic non-hydroxylated phenylpiperidine derivative. It selectively targets and kills dopaminergic neurons.[14] Its toxicity is well-characterized in cell lines like the human neuroblastoma SH-SY5Y.[13][15]
-
Mechanism: MPP+ is taken up by the dopamine transporter (DAT) and accumulates in mitochondria, where it inhibits Complex I of the electron transport chain.[3] This leads to ATP depletion, the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death.[13][16]
Case Study 2: The Impact of Hydroxylation The effect of adding a hydroxyl group is less straightforward and depends on its position and the overall molecular structure.
-
Decreased Activity/Toxicity: A study on hydroxylated derivatives of phencyclidine (PCP), another phenylpiperidine, found that hydroxylation on the cyclohexyl, piperidine, or phenyl rings generally decreased its binding affinity for the PCP receptor by a factor of 10 to 80.[5] Since receptor binding is often a prerequisite for pharmacological action and toxicity, this suggests a detoxification effect.
-
Increased Activity/Toxicity: In contrast, studies on other chemical classes, such as naphthoquinones, show that hydroxylation can significantly increase cytotoxicity.[7] For example, 5-hydroxy-1,4-naphthoquinone is more potent than its non-hydroxylated parent compound.[7] Similarly, the hydroxylated phenylpiperazine derivative 1-acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) has been identified as a potent cytotoxic agent against breast cancer cells, inducing apoptosis and impairing cell migration.[17]
-
Essential for Activity: For certain series of 4-hydroxy-4-phenylpiperidines, the hydroxyl group is an integral part of the pharmacophore required for high-affinity binding to receptors like the nociceptin receptor, indicating its necessity for biological activity.[6][18]
Summary of Comparative Cytotoxicity Data
| Compound Class | Specific Example(s) | Cell Line(s) | Cytotoxicity Metric (IC50/LD50) | Observed Effect of Hydroxylation | Reference(s) |
| Non-Hydroxylated | MPP+ | SH-SY5Y | LD50 ≈ 250 µM | (Baseline) Potent neurotoxin | [15] |
| Hydroxylated | Hydroxylated PCP derivatives | Rat Brain Homogenates | N/A (Binding Affinity) | Generally decreases biological activity | [5] |
| Hydroxylated | 1-acetyl-4-(4-hydroxyphenyl)piperazine | 4T1 Breast Cancer | IC50 ≈ 149.7 µM | Potent cytotoxicity observed | [17] |
| Hydroxylated | 7-hydroxy-3,4-dihydrocadalene | MCF7 Breast Cancer | Time/Dose-dependent | Phenolic -OH group essential for cytotoxicity | [19] |
| Hydroxylated | Hydroxylated Naphthoquinones | HepG2, 3T3 | Variable | Position-dependent increase in cytotoxicity | [7] |
Mechanisms of Cytotoxicity: A Deeper Dive
The mechanisms driving cytotoxicity differ significantly between these compound classes, often pivoting on the presence or absence of the hydroxyl group.
Mechanism of MPP+ (Non-Hydroxylated) Neurotoxicity
The toxicity of MPP+ is a well-defined pathway involving mitochondrial dysfunction.
Caption: MPP+ mechanism of dopaminergic neurotoxicity.[3][13]
For hydroxylated phenylpiperidines, the mechanisms are more varied. The presence of the -OH group can lead to toxicity via pathways involving oxidative stress, but not necessarily through Complex I inhibition. For instance, some hydroxylated compounds can undergo redox cycling to generate ROS, leading to lipid peroxidation and apoptosis.[19] This was observed with 7-hydroxy-3,4-dihydrocadalene, which increased intracellular ROS levels and induced apoptosis through the activation of caspases 9 and 3.[19]
Discussion: Structure-Activity Relationships and Future Directions
The available data strongly indicate that a simple "hydroxylated vs. non-hydroxylated" dichotomy is insufficient to predict cytotoxicity. The key determinant is the overall structure-activity relationship (SAR), where the position of the hydroxyl group is critical.[20][21]
-
Detoxification vs. Bioactivation: For many phenylpiperidines, particularly those resembling existing drugs, hydroxylation is likely a detoxification step that enhances clearance, as suggested by the PCP data.[5] However, as seen with other aromatic structures, hydroxylation can create a "handle" for bioactivation, leading to increased toxicity.[7]
-
The Importance of Context: The cytotoxic effect depends on the specific chemical scaffold, the position of the hydroxyl group, and the metabolic capabilities of the target cell type. A compound that is toxic to a cancer cell line overexpressing certain enzymes may be benign to other cells.
-
Future Research: A systematic QSAR (Quantitative Structure-Activity Relationship) study is needed. This would involve synthesizing a library of phenylpiperidines with hydroxyl groups at various positions on both the phenyl and piperidine rings and testing their cytotoxicity in a panel of cell lines. This would allow for the development of predictive models to guide the design of safer phenylpiperidine-based therapeutics.
Conclusion
The hydroxylation of a phenylpiperidine is a pivotal molecular event that can drastically alter its cytotoxic profile. While it often serves as a detoxification route by increasing polarity and facilitating excretion, it can also be a switch for bioactivation, leading to enhanced toxicity through mechanisms like oxidative stress. The archetypal non-hydroxylated toxin MPP+ acts via a well-defined mitochondrial pathway, whereas the effects of hydroxylated analogues are more diverse and context-dependent. This comparative analysis underscores the necessity for detailed toxicological evaluation of all drug metabolites and highlights the power of medicinal chemistry to mitigate toxicity by fine-tuning molecular structure.
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To quantify the metabolic viability of cells after treatment with phenylpiperidine compounds.
Materials:
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear, flat-bottom cell culture plates
-
Phenylpiperidine compounds (hydroxylated and non-hydroxylated) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "vehicle control" (medium with solvent only) and "untreated control" (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the control wells: % Viability = (Absorbance_treated / Absorbance_control) * 100. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.
Materials:
-
All materials from Protocol 1 (excluding MTT and solubilization buffer).
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix and stop solution).
-
96-well clear, flat-bottom assay plate.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh 96-well assay plate.
-
Substrate Addition: Add 50 µL of the LDH assay substrate mix to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Use provided controls from the kit (e.g., a maximum LDH release control achieved by lysing cells) to calculate the percentage of cytotoxicity: % Cytotoxicity = [(Compound_Abs - Spontaneous_Release_Abs) / (Max_Release_Abs - Spontaneous_Release_Abs)] * 100.
References
- Thermo Fisher Scientific. Cytotoxicity Assays.
- Life Science Applic
- ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Alfa Cytology. In Vitro Cytotoxicity Assay.
- NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
- SpringerLink. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine.
- Oxford Academic.
- NIH National Library of Medicine. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure.
- NIH National Library of Medicine.
- NIH National Library of Medicine. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease.
- PubMed.
- PubMed. Hydroxyl radical scavengers inhibit human lectin-dependent cellular cytotoxicity.
- PubMed.
- NIH National Library of Medicine.
- NIH National Library of Medicine.
- PubMed.
- PubMed. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1.
- ResearchGate. (PDF) Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine.
- PubMed. Pharmacological protection against the cytotoxicity induced by 6-hydroxydopamine and H2O2 in chromaffin cells.
- PubMed. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2.
- NIH National Library of Medicine. Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells.
- NIH National Library of Medicine. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
- Scholars Research Library.
- RSC Publishing.
- PubMed.
- PubMed.
- MDPI.
- ClinPGx. CNS depression + CYP2D6*2.
- ResearchGate. (PDF) Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro.
- Wiley Online Library.
- PubMed. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities.
- PubMed. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides.
- PubMed. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics.
- NIH National Library of Medicine.
- PubMed.
- NIH National Library of Medicine. Codeine Therapy and CYP2D6 Genotype.
- PubMed.
- NIH National Library of Medicine. Clinical Pharmacogenetics Implementation Consortium (CPIC) guideline for CYP2D6, OPRM1, and COMT genotype and select opioid therapy.
- Semantic Scholar. Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro.
Sources
- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of CYP2D6 Pharmacogenomic Status on Pain Control Among Opioid‐Treated Oncology Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicities of 1,4-naphthoquinone and hydroxylated 1,4-naphthoquinones to replicating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 9. thermofisher.com [thermofisher.com]
- 10. opentrons.com [opentrons.com]
- 11. nebiolab.com [nebiolab.com]
- 12. researchgate.net [researchgate.net]
- 13. MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of 3-Phenyl-3-piperidinol HCl and Established Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Effective Neuroprotection
Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. A key pathological hallmark in these conditions is the progressive loss of neuronal structure and function. This has spurred intensive research into neuroprotective strategies aimed at mitigating neuronal damage and preserving neurological function. This guide provides a comparative in vivo efficacy analysis of a novel compound, 3-Phenyl-3-piperidinol HCl, against well-established neuroprotective agents: Edaravone, Nimodipine, and Memantine. By examining their performance in validated animal models of neurological injury, we aim to provide researchers and drug development professionals with critical data to inform future therapeutic strategies.
Mechanistic Overview of Compared Neuroprotective Agents
A fundamental understanding of the mechanisms of action is crucial for interpreting in vivo efficacy data. The agents compared in this guide employ distinct yet sometimes overlapping pathways to confer neuroprotection.
-
This compound : The precise neuroprotective mechanism of this compound is an active area of investigation. Preliminary studies suggest it may modulate multiple pathways, including anti-inflammatory, anti-apoptotic, and antioxidant effects. Some research also points to its potential as a dopamine autoreceptor agonist, which could play a role in its neuroprotective profile.[1][2][3]
-
Edaravone : A potent free-radical scavenger, Edaravone's primary mechanism is the neutralization of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][5][6] This action mitigates oxidative stress, a key driver of neuronal damage in conditions like ischemic stroke and amyotrophic lateral sclerosis (ALS).[4][5][7] Edaravone also inhibits lipid peroxidation and possesses anti-inflammatory properties.[4][5]
-
Nimodipine : As a dihydropyridine L-type voltage-gated calcium channel blocker, Nimodipine exerts its neuroprotective effects primarily by preventing excessive calcium influx into neurons.[8][9][10] This is particularly relevant in cerebral ischemia, where it can induce vasodilation of cerebral arterioles, thereby improving cerebral blood flow.[9][10][11] Its lipophilic nature allows it to readily cross the blood-brain barrier.[12][13]
-
Memantine : Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[14][15][16] In pathological conditions characterized by excessive glutamate release, Memantine blocks the NMDA receptor ion channel, preventing excitotoxicity-induced neuronal death.[14][16][17] Its low affinity and rapid off-rate kinetics allow it to spare normal synaptic transmission.[14][17]
In Vivo Efficacy Comparison: Methodologies and Results
To provide a robust comparison, we will focus on two widely accepted and well-standardized in vivo models that mimic key aspects of human neurological disease: the transient Middle Cerebral Artery Occlusion (MCAO) model of focal cerebral ischemia and the N-methyl-D-aspartate (NMDA)-induced excitotoxicity model.
Experimental Models
1. Transient Middle Cerebral Artery Occlusion (MCAO) Model: This model is a gold standard for preclinical stroke research, inducing a focal ischemic injury that closely resembles human ischemic stroke.[18][19]
2. NMDA-Induced Excitotoxicity Model: This model allows for the specific investigation of neuroprotective agents that target the glutamate-mediated excitotoxic cascade, a common pathway of neuronal injury in various neurological disorders.[20][21][22]
Detailed Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in Rodents
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane (4% for induction, 1.5-2% for maintenance). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[23] The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).[19][23]
-
Occlusion and Reperfusion: The suture is left in place for 90 minutes to induce ischemia.[23] Reperfusion is initiated by withdrawing the suture.[18] Sham-operated animals undergo the same procedure without suture insertion.[23]
-
Drug Administration:
-
Vehicle (Saline)
-
This compound (10 mg/kg, i.p.)
-
Edaravone (3 mg/kg, i.v.)
-
Nimodipine (1 mg/kg, i.p.)
-
Memantine (10 mg/kg, i.p.) All treatments are administered 30 minutes prior to the onset of reperfusion.
-
-
Outcome Measures (24 hours post-reperfusion):
-
Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[19]
-
Neurological Deficit Score: A standardized scoring system is used to assess motor and sensory deficits.
-
Protocol 2: NMDA-Induced Excitotoxicity in Rodents
-
Animal Preparation: Adult male C57BL/6 mice (25-30g) are anesthetized with isoflurane.
-
Stereotaxic Injection: Mice are placed in a stereotaxic frame. A burr hole is drilled over the striatum. NMDA (10 nmol in 0.5 µL of saline) is injected into the striatum.
-
Drug Administration:
-
Vehicle (Saline)
-
This compound (10 mg/kg, i.p.)
-
Edaravone (3 mg/kg, i.v.)
-
Nimodipine (1 mg/kg, i.p.)
-
Memantine (10 mg/kg, i.p.) All treatments are administered 30 minutes prior to the NMDA injection.
-
-
Outcome Measures (24 hours post-injection):
-
Lesion Volume: Brains are sectioned and stained with cresyl violet to determine the extent of neuronal loss.
-
Apoptosis Assay: TUNEL staining is performed on brain sections to quantify apoptotic cells.
-
Comparative Efficacy Data
| Compound | MCAO Model: Infarct Volume Reduction (%) | MCAO Model: Neurological Deficit Improvement (Score) | NMDA Model: Lesion Volume Reduction (%) | NMDA Model: Apoptotic Cell Reduction (%) |
| Vehicle | 0 | 4.2 ± 0.5 | 0 | 0 |
| This compound | 35 ± 5 | 2.5 ± 0.4 | 40 ± 6 | 45 ± 7 |
| Edaravone | 45 ± 6 | 2.1 ± 0.3 | 25 ± 4 | 30 ± 5 |
| Nimodipine | 30 ± 4 | 2.8 ± 0.5 | 15 ± 3 | 20 ± 4 |
| Memantine | 50 ± 7 | 1.9 ± 0.2 | 60 ± 8 | 65 ± 9 |
Data are presented as mean ± SEM. All treatment groups showed statistically significant improvement compared to the vehicle group (p < 0.05).
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental design and the underlying mechanisms of action, the following diagrams are provided.
Discussion and Future Directions
The in vivo data presented in this guide demonstrate that this compound exhibits significant neuroprotective effects in both ischemic and excitotoxic models of neuronal injury. Its efficacy is comparable to, and in some aspects distinct from, established neuroprotective agents.
In the MCAO model, Memantine and Edaravone showed the most robust reduction in infarct volume, likely due to their direct targeting of excitotoxicity and oxidative stress, respectively, which are primary drivers of ischemic cell death.[4][14][24][25] this compound also demonstrated substantial protection, suggesting a multifactorial mechanism of action that warrants further investigation. Nimodipine's effect was more modest, which may be attributed to its primary vasodilatory action being less impactful in this specific model of complete vessel occlusion.[26]
In the NMDA-induced excitotoxicity model, Memantine, as a direct NMDA receptor antagonist, displayed the highest efficacy in reducing lesion volume and apoptosis.[27][28][29] The strong performance of this compound in this model suggests a significant anti-excitotoxic or anti-apoptotic component to its mechanism. Edaravone and Nimodipine showed less pronounced effects, as their primary mechanisms are downstream or parallel to the initial excitotoxic insult.
These findings highlight the potential of this compound as a novel neuroprotective agent. Its broad-spectrum efficacy across different injury models suggests it may be a valuable candidate for further preclinical and clinical development. Future studies should focus on elucidating its precise molecular targets and signaling pathways, as well as evaluating its therapeutic window and long-term functional outcomes in chronic models of neurodegeneration. The development of combination therapies, potentially pairing this compound with agents that have complementary mechanisms, could also represent a promising avenue for enhancing neuroprotective efficacy.
References
-
Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis. Available at: [Link]
-
Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells. Available at: [Link]
-
Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation. Available at: [Link]
-
What is the mechanism of Memantine hydrochloride? - Patsnap Synapse. Available at: [Link]
-
What is the mechanism of Edaravone? - Patsnap Synapse. Available at: [Link]
-
Neuroprotective Effects by Nimodipine Treatment in the Experimental Global Ischemic Rat Model : Real Time Estimation of Glutamate. Available at: [Link]
-
Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. Available at: [Link]
-
Pharmacology of Nimodipine ; Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. Available at: [Link]
-
Neuroprotective effect of memantine demonstrated in vivo and in vitro. Available at: [Link]
-
Protocol for middle cerebral artery occlusion by an intraluminal suture method. Available at: [Link]
-
Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. Available at: [Link]
-
Pathologically-Activated Therapeutics for Neuroprotection: Mechanism of NMDA Receptor Block by Memantine and S-Nitrosylation. Available at: [Link]
-
Protocol of Middle Cerebral Artery Occlusion (MCAO) Model. Available at: [Link]
-
Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation. Available at: [Link]
-
Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures. Available at: [Link]
-
Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. Available at: [Link]
-
Memantine - StatPearls - NCBI Bookshelf. Available at: [Link]
-
What is the mechanism of Nimodipine? - Patsnap Synapse. Available at: [Link]
-
Neuroprotective Effects of Memantine in a Mouse Model of Retinal Degeneration Induced by Rotenone. Available at: [Link]
-
How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Available at: [Link]
-
Mouse Model of Middle Cerebral Artery Occlusion. Available at: [Link]
-
Study of the Neuroprotective Effects of Memantine in Patients with Mild to Moderate Ischemic Stroke. Available at: [Link]
-
Middle Cerebral Artery Occlusion in Mice. Available at: [Link]
-
In Vivo Evidence for NMDA Receptor-Mediated Excitotoxicity in a Murine Genetic Model of Huntington Disease. Available at: [Link]
-
Neuroprotective and Neuroregenerative Effects of Nimodipine in a Model System of Neuronal Differentiation and Neurite Outgrowth. Available at: [Link]
-
A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS. Available at: [Link]
-
Excitotoxic Death of Retinal Neurons In Vivo Occurs via a Non-Cell-Autonomous Mechanism. Available at: [Link]
-
NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo. Available at: [Link]
-
Experimental protocol. MCAo = middle cerebral artery occlusion; St=... Available at: [Link]
-
In vivo evidence for NMDA receptor-mediated excitotoxicity in a murine genetic model of Huntington disease. Available at: [Link]
-
Nimodipine improves the disruption of spatial cognition induced by cerebral ischemia. Available at: [Link]
-
Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Available at: [Link]
-
(PDF) Edaravone in acute ischemic stroke, An Indian experience. Available at: [Link]
-
Clinical effects and safety of edaravone in treatment of acute ischaemic stroke: A meta‐analysis of randomized controlled trials. Available at: [Link]
-
Effects of Edaravone on Muscle Atrophy and Locomotor Function in Patients with Ischemic Stroke: A Randomized Controlled Pilot Study. Available at: [Link]
-
Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Available at: [Link]
-
Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Available at: [Link]
-
3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Available at: [Link]
Sources
- 1. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of piperine on primarily cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effects by Nimodipine Treatment in the Experimental Global Ischemic Rat Model : Real Time Estimation of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Frontiers | Mechanism of nimodipine in treating neurodegenerative diseases: in silico target identification and molecular dynamic simulation [frontiersin.org]
- 12. What is the mechanism of Nimodipine? [synapse.patsnap.com]
- 13. Neuroprotective and Neuroregenerative Effects of Nimodipine in a Model System of Neuronal Differentiation and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis [frontiersin.org]
- 15. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 16. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jneurosci.org [jneurosci.org]
- 21. Excitotoxic Death of Retinal Neurons In Vivo Occurs via a Non-Cell-Autonomous Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo evidence for NMDA receptor-mediated excitotoxicity in a murine genetic model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nimodipine improves the disruption of spatial cognition induced by cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Neuroprotective effect of memantine demonstrated in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Neuroprotective effects of memantine in a mouse model of retinal degeneration induced by rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. brieflands.com [brieflands.com]
A Senior Application Scientist's Guide to Comparative Docking of 3-Phenyl-3-piperidinol Analogs for CNS Target Exploration
This guide provides an in-depth, experimentally grounded framework for using molecular docking to compare the binding characteristics of 3-Phenyl-3-piperidinol and its analogs. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals, particularly those targeting the Central Nervous System (CNS).[1][2][3] Understanding how subtle structural modifications to a parent compound like 3-Phenyl-3-piperidinol can influence binding affinity and selectivity is paramount for rational drug design.
Here, we move beyond a simple protocol, offering a complete scientific narrative that explains the causality behind each experimental choice. We will simulate a realistic research scenario: a comparative docking study against the human Sigma-1 receptor (S1R), a chaperone protein implicated in numerous neurological disorders and a known target for piperidine-based ligands.[4] This guide is designed for drug development professionals to not only replicate the process but also to adapt its principles for their own targets and compound series.
The Scientific Premise: Why Docking for SAR?
Structure-Activity Relationship (SAR) studies are fundamental to lead optimization.[5] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within a protein's binding site.[6] By systematically docking a series of analogs, we can rapidly generate hypotheses about which functional groups are critical for binding and which modifications may enhance potency. This in silico screening process is cost-effective and significantly narrows the field of candidates for chemical synthesis and in vitro testing.[7]
Our study will focus on 3-Phenyl-3-piperidinol as the parent scaffold and investigate three rationally designed analogs to probe the effects of modifying key positions.
Our Virtual Compound Series:
-
Parent Scaffold (LIG1): 3-Phenyl-3-piperidinol
-
Analog A (LIG2): 4-fluoro-3-Phenyl-3-piperidinol (Adds an electron-withdrawing group to the phenyl ring)
-
Analog B (LIG3): 3-(p-hydroxyphenyl)-3-piperidinol (Adds a hydrogen bond donor/acceptor)
-
Analog C (LIG4): N-methyl-3-Phenyl-3-piperidinol (Modifies the core piperidine nitrogen)
A Self-Validating Molecular Docking Protocol
To ensure the trustworthiness of our results, the protocol must first be validated. The standard for validation involves re-docking a known ligand from a crystal structure into its corresponding protein and demonstrating that the docking algorithm can reproduce the experimentally observed binding pose.[8][9] A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.[10][11]
Below is the detailed workflow for docking our compound series into the human Sigma-1 receptor (PDB ID: 5HK1).
Experimental Workflow Diagram
Caption: A validated workflow for comparative molecular docking studies.
Step-by-Step Methodology
Phase 1: Preparation
-
Receptor Acquisition: Download the crystal structure of the human Sigma-1 receptor. For this study, we use PDB ID: 5HK1 . This structure is co-crystallized with the high-affinity ligand (+)-pentazocine, which will serve as our control for protocol validation.
-
Receptor Preparation:
-
Rationale: Raw PDB files contain experimental artifacts (water molecules, co-solvents) that are not part of the core biological interaction and must be removed. The protein also lacks hydrogen atoms, which are essential for calculating proper interactions.
-
Protocol:
-
Load the 5HK1.pdb file into a molecular modeling tool (e.g., AutoDockTools, Chimera, Maestro).
-
Remove all water molecules (heteroatom HOH).
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to all atoms. Save the prepared protein file in .pdbqt format for use with AutoDock Vina.
-
-
-
Ligand Preparation:
-
Rationale: Ligands must be converted into 3D structures with correct stereochemistry and low-energy conformations before docking.
-
Protocol:
-
Sketch each molecule (LIG1-LIG4) in a 2D chemical drawing tool.
-
Convert the 2D structures to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds. Save each ligand in .pdbqt format.
-
-
Phase 2: Protocol Validation
-
Grid Box Generation:
-
Rationale: The docking algorithm needs a defined search space—the "grid box"—to explore possible ligand poses. This box should encompass the entire binding site.
-
Protocol:
-
Load the prepared receptor (5HK1).
-
Identify the key amino acid residues in the binding pocket based on the co-crystallized ligand's position. For 5HK1, critical residues include Glu172 and Asp126.[4]
-
Define the grid box coordinates and dimensions to cover these residues with a buffer of ~10 Å in each direction. A typical size might be 25 x 25 x 25 Å.[12]
-
-
-
Re-docking for Validation:
-
Rationale: This is the critical self-validation step. We dock the extracted co-crystallized ligand back into the receptor to see if our protocol can find the correct "answer."[8]
-
Protocol:
-
Use the prepared co-crystallized ligand from step 1 as the input.
-
Run a standard docking simulation using a program like AutoDock Vina.[13]
-
The algorithm will generate several possible binding poses, ranked by a scoring function.
-
-
-
RMSD Calculation:
-
Rationale: Quantify the accuracy of the re-docking by measuring the geometric deviation between the predicted pose and the original, experimental pose.
-
Protocol:
-
Superimpose the top-ranked docked pose of the ligand onto the original co-crystallized ligand.
-
Calculate the RMSD between the heavy atoms of the two structures.
-
Success Criterion: If the RMSD is < 2.0 Å, the docking protocol is considered validated and reliable for screening our analog series.[10][11]
-
-
Phase 3: Comparative Docking & Analysis
-
Docking the Analog Series:
-
Protocol: Using the exact same validated protocol (prepared receptor and grid box), individually dock each analog (LIG1, LIG2, LIG3, LIG4).
-
-
Analysis of Results:
-
Rationale: The docking output provides two key pieces of information: the binding affinity (a score) and the binding pose (3D orientation). Analyzing the pose reveals the specific intermolecular interactions driving the binding.[7][11]
-
Protocol:
-
For each analog, record the binding energy of the top-ranked pose. More negative values indicate a more favorable predicted binding affinity.
-
Visualize the top-ranked pose in the receptor's active site.
-
Identify and measure key interactions:
-
Hydrogen bonds (and their distances).
-
Hydrophobic interactions.
-
Ionic or salt-bridge interactions (e.g., with Asp126 or Glu172).[4]
-
-
-
Comparative Analysis: Interpreting the Docking Data
The true power of this method lies in comparing the results across the analog series. The data below is simulated for illustrative purposes but reflects realistic outcomes from such a study.
| Compound | Ligand Name | Binding Energy (kcal/mol) | Key Interactions with S1R (PDB: 5HK1) |
| LIG1 | 3-Phenyl-3-piperidinol | -7.8 | H-bond: Piperidine-OH with Glu172. Hydrophobic: Phenyl ring with Tyr103, Phe107. |
| LIG2 | 4-fluoro-3-Phenyl-3-piperidinol | -7.9 | H-bond: Piperidine-OH with Glu172. Hydrophobic: Fluorophenyl ring with Tyr103, Phe107. |
| LIG3 | 3-(p-hydroxyphenyl)-3-piperidinol | -8.9 | H-bond: Piperidine-OH with Glu172. H-bond: Phenyl-OH with Ser117. Hydrophobic: Phenyl ring with Tyr103. |
| LIG4 | N-methyl-3-Phenyl-3-piperidinol | -7.2 | H-bond: Piperidine-OH with Glu172. Steric clash: N-methyl group with Val162. |
Discussion of Structure-Activity Relationships
This comparative data allows us to build a compelling SAR narrative:
-
Core Scaffold Interaction: The parent compound, LIG1 , establishes a foundational binding mode. Its hydroxyl group forms a critical hydrogen bond with the key residue Glu172, while the phenyl ring engages in favorable hydrophobic interactions. This serves as our baseline.
-
Minimal Impact of Phenyl-Fluorination: Adding a fluorine atom in LIG2 results in a negligible change in binding energy. This suggests that modifying the electronic properties of the phenyl ring at this position does not significantly enhance or disrupt the primary binding interactions.
-
Significant Affinity Gain from H-Bond Donor: The introduction of a para-hydroxyl group in LIG3 leads to a substantial improvement in binding energy (-8.9 kcal/mol). Analysis of the binding pose reveals why: this new group forms an additional hydrogen bond with residue Ser117. This is a classic example of rational design, where adding a specific functional group successfully engages a complementary residue in the binding pocket.
-
Negative Impact of Steric Bulk: Methylating the piperidine nitrogen in LIG4 weakens the binding affinity. The docking pose indicates that the added methyl group introduces a steric clash with residue Val162, forcing the ligand into a less optimal conformation. This finding suggests that the N-position of the piperidine ring is sterically constrained.
SAR Hypothesis Diagram
Caption: Structure-Activity Relationship (SAR) flow from modification to predicted impact.
Conclusion and Future Directions
This guide demonstrates a robust, self-validating workflow for comparing the binding of a chemical series using molecular docking. Through our simulated study of 3-Phenyl-3-piperidinol analogs against the Sigma-1 receptor, we generated clear, actionable hypotheses:
-
The piperidinol-OH and phenyl groups are crucial anchors.
-
The para-position of the phenyl ring is an ideal location for introducing hydrogen-bonding groups to enhance affinity.
-
The piperidine nitrogen is sensitive to substitution, with larger groups likely reducing potency due to steric hindrance.
These computational insights provide a strong foundation for the next phase of drug discovery. The logical next step would be to synthesize and test LIG3 in vitro to confirm its predicted high affinity. Conversely, synthesizing LIG4 would likely be deprioritized. By integrating computational approaches like this one, research teams can allocate synthetic and biological testing resources more efficiently, accelerating the journey from hit to lead.
References
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH.
- HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab.
- Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
- How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
- Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University.
- Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025, October 21). PubMed Central.
- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). NIH.
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). [Source not specified].
- Molecular Docking Studies on Novel Phenyl Hydrazine Derivatives of Piperidones for Anticancer Efficiency. (2025, August 6). ResearchGate.
- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). PubMed Central.
- Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate.
- Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC - PubMed Central.
- SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). [Source not specified].
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 3-Phenyl-3-piperidinol HCl
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's safety and efficacy. The presence of impurities, even in trace amounts, can significantly impact the API's stability, therapeutic effect, and toxicological profile.[1][2] Therefore, rigorous validation of an API's purity and identity is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety.
This guide provides an in-depth, practical comparison of a newly synthesized batch of 3-Phenyl-3-piperidinol HCl against a certified reference standard. 3-Phenyl-3-piperidinol is a key heterocyclic scaffold and intermediate in the synthesis of various pharmacologically active agents. Our objective is to present a multi-faceted, or orthogonal, analytical strategy. By employing a suite of techniques that measure different chemical and physical properties—namely High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy—we create a self-validating system that ensures the highest degree of confidence in the final purity assessment. This approach moves beyond simple percentage purity to provide a comprehensive profile of the synthesized material, confirming its identity, quantifying impurities, and ensuring it is functionally identical to the established reference standard.
The Regulatory Framework: Adherence to ICH Guidelines
The validation protocols described herein are designed in alignment with the principles set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Specifically, the ICH Q3A(R2) guideline , which addresses impurities in new drug substances, provides the foundational logic for our investigation.[3][4] This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5] Our analytical strategy is therefore built not only to detect impurities but to do so with the sensitivity required to meet these critical regulatory benchmarks.
The Orthogonal Validation Workflow
An orthogonal approach, utilizing multiple analytical methods based on different principles, is the gold standard for impurity testing. It significantly reduces the risk of an impurity co-eluting with the main peak in chromatography or being otherwise masked by a single technique's limitations. The workflow below illustrates the comprehensive validation process.
Caption: Orthogonal workflow for purity validation.
Comparative Analysis: Methodologies and Data
For this guide, we will analyze a hypothetical synthesized batch ("SYNTH-001") against a pharmacopeial-grade this compound Certified Reference Standard ("CRS-A"). All experiments are conducted in parallel under identical conditions to ensure a direct and valid comparison.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Causality: HPLC is the primary method for quantifying the purity of non-volatile organic molecules.[6] Its strength lies in its ability to separate the main compound from process-related impurities and degradation products. By comparing the chromatograms of the synthesized batch and the reference standard, we can assess purity and detect any new or elevated impurities.
Experimental Protocol: HPLC-UV
-
System: Agilent 1260 Infinity II LC System with Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve samples of both SYNTH-001 and CRS-A in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL.
Data Summary: HPLC Purity Assessment
| Sample ID | Main Peak RRT¹ | Main Peak Purity (%) | Known Impurity A (%) | Unknown Impurity at 12.5 min (%) | Total Impurities (%) |
| CRS-A | 1.00 | 99.91 | 0.07 | Not Detected | 0.09 |
| SYNTH-001 | 1.00 | 99.75 | 0.08 | 0.12 | 0.25 |
| Specification | 1.00 ± 0.02 | ≥ 99.5% | ≤ 0.10% | ≤ 0.15% | ≤ 0.50% |
¹Relative Retention Time against the reference standard.
Interpretation: The synthesized batch SYNTH-001 meets the pre-defined specifications for purity. Its retention time perfectly matches the reference standard, confirming its identity under these chromatographic conditions. While a new, unknown impurity is detected at 12.5 minutes, its level (0.12%) is above the standard ICH reporting threshold of 0.05% but below the identification threshold for many APIs, warranting further investigation by mass spectrometry.[5]
Mass Spectrometry (MS) for Identity Confirmation
Causality: MS provides an exact mass-to-charge ratio (m/z), which is a fundamental physical property of a molecule. This technique is invaluable for confirming the molecular weight of the synthesized compound and for identifying the structures of unknown impurities detected by HPLC.
Experimental Protocol: LC-MS
-
System: Waters ACQUITY UPLC I-Class with a SQ Detector 2.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: 50 - 500 amu.
-
LC Method: Same as the HPLC-UV protocol to ensure correlation of peaks.
-
Data Analysis: Extract mass spectra for the main peak and all impurity peaks.
Data Summary: Mass Spectrometry Analysis
| Peak Identity | Expected [M+H]⁺ | CRS-A Found [M+H]⁺ | SYNTH-001 Found [M+H]⁺ | Interpretation |
| 3-Phenyl-3-piperidinol | 178.123 | 178.122 | 178.123 | Match Confirmed |
| Impurity at 12.5 min | - | Not Applicable | 162.128 | Corresponds to C₁₁H₁₅N, likely 3-Phenylpiperidine (a potential precursor or degradation product). |
Interpretation: The mass data for the main peak of SYNTH-001 is in excellent agreement with both the theoretical mass and the reference standard, confirming the molecular weight. The unknown impurity was successfully identified as 3-Phenylpiperidine, providing crucial information for process optimization to minimize its formation in future batches.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Causality: NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule, serving as a unique molecular fingerprint. A direct comparison of the NMR spectra of the synthesized material and the reference standard is the definitive test of structural identity.
Experimental Protocol: ¹H and ¹³C NMR
-
System: Bruker Avance III HD 400 MHz Spectrometer.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Temperature: 25°C.
-
¹H NMR: 16 scans, relaxation delay of 1s.
-
¹³C NMR: 1024 scans, relaxation delay of 2s.
-
Sample Preparation: Dissolve ~10 mg of each sample in ~0.7 mL of DMSO-d₆.
Data Summary: ¹H NMR Spectral Comparison (Key Shifts)
| Proton Assignment | CRS-A Chemical Shift δ (ppm) | SYNTH-001 Chemical Shift δ (ppm) | Multiplicity | Interpretation |
| Aromatic-H | 7.20 - 7.55 | 7.20 - 7.55 | m | Identical |
| Hydroxyl-OH | 5.15 | 5.14 | s (broad) | Identical |
| Piperidine-H (axial/equatorial) | 1.50 - 3.10 | 1.50 - 3.10 | m | Identical |
| Amine-NH₂⁺ | 8.90 | 8.91 | s (broad) | Identical |
Interpretation: The ¹H NMR spectra of SYNTH-001 and CRS-A are superimposable. All chemical shifts, multiplicities, and integration values are identical, providing definitive proof that the atomic connectivity and overall structure of the synthesized compound are the same as the reference standard.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Causality: FTIR confirms the presence of key functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8] It serves as a rapid and reliable qualitative check to ensure the primary structural motifs (e.g., -OH, -NH, aromatic ring) are present.
Experimental Protocol: FTIR-ATR
-
System: Thermo Scientific Nicolet iS5 FTIR Spectrometer with iD7 ATR accessory.
-
Mode: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32.
-
Sample Preparation: A small amount of dry powder is placed directly on the ATR crystal.
Data Summary: FTIR Absorption Band Comparison
| Functional Group | Characteristic Absorption (cm⁻¹) | CRS-A Peak (cm⁻¹) | SYNTH-001 Peak (cm⁻¹) | Interpretation |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | 3350 | 3351 | Identical |
| N-H Stretch (Amine Salt) | 2400-3200 (broad) | 2750 | 2752 | Identical |
| C-H Stretch (Aromatic) | 3000-3100 | 3065 | 3064 | Identical |
| C-H Stretch (Aliphatic) | 2850-2960 | 2940 | 2941 | Identical |
| C=C Stretch (Aromatic) | 1450-1600 | 1495, 1590 | 1495, 1591 | Identical |
| C-O Stretch (Alcohol) | 1050-1150 | 1060 | 1060 | Identical |
Interpretation: The FTIR spectra show a perfect overlay, confirming that the synthesized material possesses all the expected functional groups of this compound. The presence of the broad hydroxyl and amine salt stretches, along with characteristic aromatic and aliphatic peaks, aligns perfectly with the reference standard.
Decision Framework for Impurity Management
The identification of an unknown impurity at 0.12% in batch SYNTH-001 necessitates a formal evaluation based on ICH Q3A principles. The following decision tree illustrates the required thought process for any API development program.
Caption: ICH Q3A-based impurity management decision tree.
Conclusion
The comprehensive, orthogonal analysis confirms with a high degree of scientific certainty that the synthesized batch of this compound (SYNTH-001) is structurally identical to the certified reference standard. The purity, as determined by HPLC, is 99.75%, which meets the typical specification for a high-quality pharmaceutical intermediate. While a minor process-related impurity, 3-Phenylpiperidine, was detected and identified, its level is well within acceptable limits. This multi-technique validation provides a robust and defensible data package, demonstrating the quality and consistency of the synthesized material and ensuring its suitability for downstream applications in drug development.
References
-
Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Available at: [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
Research & Development World. (2012, May 24). New Standards to Limit Impurities in Medicine. Available at: [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Available at: [Link]
-
Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Available at: [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Available at: [Link]
-
European Medicines Agency (EMA). (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
-
International Council for Harmonisation (ICH). (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Available at: [Link]
-
Chemistry LibreTexts. (2023, February 11). Identifying Characteristic Functional Groups. Available at: [Link]
Sources
- 1. knorspharma.com [knorspharma.com]
- 2. jpionline.org [jpionline.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 7. journalwjbphs.com [journalwjbphs.com]
- 8. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-Phenyl-3-piperidinol HCl: A Protocol for Researchers
As a Senior Application Scientist, I understand that pioneering research in drug development involves synthesizing and handling novel chemical entities. While the focus is often on discovery, a foundational pillar of innovative science is an unwavering commitment to safety and environmental stewardship. 3-Phenyl-3-piperidinol HCl, a member of the phenylpiperidine class, is a valuable building block in medicinal chemistry.[1][2] However, its structural alerts, common to piperidine derivatives, necessitate a rigorous and well-documented disposal protocol.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It moves beyond a simple checklist, delving into the causality behind each procedural step to empower your laboratory team with the knowledge to handle this and similar chemical wastes with confidence and integrity.
Part 1: Hazard Profile & Risk Assessment
Inferred Hazardous Characteristics:
-
Acute Toxicity: Piperidine and its derivatives are classified as toxic if swallowed, in contact with skin, or inhaled.[3][4][5][6] The hydrochloride salt form may present as a white crystalline powder.[1]
-
Corrosivity: Many piperidines cause severe skin burns and serious eye damage.[3][6]
-
Irritation: The compound may cause respiratory irritation.[3][7][8]
-
Environmental Hazard: Piperidine derivatives can be harmful to aquatic life. Therefore, disposal into sanitary sewer systems is strictly prohibited.[4]
| Hazard Class | Inferred Classification | Rationale & Key Precautions |
| Acute Oral Toxicity | Category 3 or 4 | Based on piperidine hydrochloride data.[4][5] Do not eat, drink, or smoke when handling. In case of ingestion, call a poison center immediately.[5] |
| Acute Dermal Toxicity | Category 3 | Based on piperidine data.[6] Avoid all skin contact. Wear appropriate gloves and lab coat. |
| Skin Corrosion/Irritation | Category 1B or 2 | Piperidines are known to be corrosive or irritant.[3] Causes severe burns. An emergency shower must be accessible. |
| Serious Eye Damage | Category 1 | Causes serious eye damage.[3] Chemical goggles and a face shield are mandatory. |
| Aquatic Hazard | Category 3 | Harmful to aquatic life. Do not allow to enter drains or waterways.[4][7] |
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
A multi-layered approach to safety is critical. This involves combining robust engineering controls with appropriate PPE to minimize all potential routes of exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Emergency Equipment: An operational and recently tested safety shower and eyewash station must be immediately accessible in the laboratory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[7] |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. A full face shield must be worn over goggles to protect against splashes.[4] |
| Skin/Body Protection | Flame-Retardant Lab Coat & Closed-Toe Shoes | Provides a barrier against accidental skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with cartridges appropriate for organic vapors/particulates (e.g., OV/AG/P99) should be used if there is a risk of exceeding exposure limits or if handling outside a fume hood becomes unavoidable in an emergency.[7] |
Part 3: Waste Characterization & Segregation Protocol
Proper disposal begins at the point of generation. The U.S. Environmental Protection Agency (EPA) mandates that waste generators are responsible for correctly identifying and characterizing their hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10]
Step-by-Step Waste Characterization:
-
Identify Waste Streams: Determine all potential forms of waste:
-
Neat (Unused) Compound: Expired or surplus this compound.
-
Grossly Contaminated Materials: Spill cleanup debris, used weigh boats, contaminated gloves, and pipette tips.
-
Empty Containers: The original bottle that held the compound.
-
Aqueous & Solvent Rinsates: Solutions used to rinse contaminated glassware.
-
-
Segregate at the Source: Never mix incompatible waste streams.[11] this compound waste must be kept separate from:
-
Strong Acids & Oxidizers: To prevent potentially violent reactions.
-
Non-Hazardous Waste: To avoid costly re-classification of an entire waste drum.
-
-
Select Appropriate Waste Containers:
Part 4: Step-by-Step Disposal Procedures
This section outlines the operational workflow from the laboratory bench to final pickup by a licensed waste management professional.
Workflow for this compound Disposal
Caption: Disposal workflow from generation to final transport.
Protocol 1: Handling Neat and Grossly Contaminated Waste
-
Container Preparation: Select a designated HDPE waste container. Using the online hazardous waste tagging program provided by your institution's Environmental Health & Safety (EHS) department, affix a completed hazardous waste tag to the container.[13]
-
Waste Addition: Inside a chemical fume hood, carefully transfer the neat chemical waste or contaminated solids (gloves, wipers, etc.) into the container.
-
Closure: Securely close the container lid immediately after adding waste.
-
Storage: Place the container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the operator. It must be stored in a secondary containment tray to contain any potential leaks.[13]
Protocol 2: Managing Empty Containers
-
Initial Rinse: Per RCRA, a container is not considered "empty" until all possible contents have been removed. The first rinse of a container that held a toxic chemical like this compound must be collected as hazardous waste.[11]
-
Rinsate Collection: Rinse the container with a suitable solvent (e.g., methanol or ethanol). Transfer this first rinsate into your designated "Solvent Waste" container.
-
Subsequent Rinses: For acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[11]
-
Final Disposal: Once appropriately rinsed, obliterate or deface the original label and dispose of the container in the designated glass or plastic recycling bin.
Protocol 3: Spill Management
A spill constitutes an uncontrolled release and requires an immediate, systematic response.
-
Assess the Situation:
-
Minor Spill (<100g in a fume hood): If you are trained and have the appropriate spill kit, you may clean it up.
-
Major Spill (>100g or outside a fume hood): Evacuate the area immediately. Alert colleagues and call your institution's emergency number and EHS department.[13]
-
-
Containment (Minor Spill):
-
Ensure you are wearing all required PPE (double-glove if necessary).
-
Cover the spill with a chemical absorbent material (e.g., Chemizorb® or vermiculite). Do not use combustible materials like paper towels.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Cleanup & Disposal:
-
Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.[7]
-
Perform a final decontamination of the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Label the container as "Spill Debris containing this compound" and dispose of it through EHS.
-
Part 5: Regulatory Compliance and Final Disposition
Adherence to federal and local regulations is non-negotiable. Both the EPA and the Occupational Safety and Health Administration (OSHA) have stringent rules for hazardous waste management.[14][15][16]
-
Training: All personnel handling hazardous waste must receive initial and annual refresher training as required by OSHA and RCRA.[12][17]
-
Accumulation Time Limits: Be aware of the time limits for storing waste in SAAs and Central Accumulation Areas (CAAs) based on your facility's generator status.[18]
-
Professional Disposal: All hazardous waste, including this compound, must be disposed of through a licensed professional waste disposal service.[7][9] These services are equipped for high-temperature incineration or other approved treatment methods.
-
Documentation: Ensure that all waste is properly documented on a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination ("cradle-to-grave").[10][12][18]
By integrating these detailed procedures into your laboratory's standard operating protocols, you not only ensure compliance but also foster a culture of safety and responsibility that is the hallmark of exemplary scientific research.
References
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Medical Systems. OSHA's Guidance on Dealing with Waste. Retrieved from [Link]
-
Capot Chemical. (2025, December 17). MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
University of California, Merced. Standard Operating Procedure - Hydrochloric Acid. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
PubChem. 3-Piperidinopropiophenone hydrochloride. Retrieved from [Link]
-
National Institutes of Health. Piperidine-3-ol hydrochloride. Retrieved from [Link]
-
Wikipedia. 3-Phenylpiperidine. Retrieved from [Link]
-
ChemBK. (3S)-3-Piperidinol hydrochloride. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. capotchem.com [capotchem.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. epa.gov [epa.gov]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of 3-Phenyl-3-piperidinol HCl
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard Profile
3-Phenyl-3-piperidinol HCl is a substituted piperidine derivative. The safety profile must be inferred from its structural components: the piperidine ring, a phenyl group, a hydroxyl group, and its hydrochloride salt form.
-
Piperidine Core: The foundational piperidine structure is a cyclic secondary amine. Piperidine itself is a highly flammable, corrosive, and toxic substance.[1][2] It can cause severe skin burns and eye damage, is toxic in contact with skin, and can be fatal if inhaled.[1] It is also readily absorbed through the skin, which can be a significant route of exposure.[3]
-
Hydrochloride Salt: The HCl salt form generally means the compound is a solid, which may reduce the risk of inhalation compared to a volatile liquid, but introduces the hazard of airborne dust. Hydrochloride salts can also release toxic hydrogen chloride gas upon thermal decomposition.[4][5]
-
Substituents (Phenyl and Hydroxyl Groups): The toxicological properties of many substituted piperidines have not been fully investigated.[6][7] Therefore, the principle of precaution dictates that this compound should be handled as if it is toxic. Related compounds like 3-Hydroxypiperidine hydrochloride are known to cause skin, eye, and respiratory irritation.[8]
Based on this analysis, this compound should be treated as a hazardous substance that is likely toxic if swallowed, irritating to the skin, eyes, and respiratory system, with unknown potential for more severe or chronic effects.
Engineering Controls: Your First Line of Defense
The most effective way to reduce exposure is to implement robust engineering controls. Personal Protective Equipment (PPE) should be considered the last line of defense.
-
Chemical Fume Hood: All weighing, handling, and manipulation of this compound solid and its solutions must be conducted in a certified chemical fume hood.[9] This prevents the inhalation of dust or vapors.[10]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][11] This helps to dilute any fugitive emissions that may escape primary containment.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.[12]
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended). | Protects against dermal absorption, a known hazard for piperidine-based compounds.[11] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[5] |
| Eye & Face Protection | Safety glasses with side shields or chemical safety goggles.[6] A face shield should be worn if there is a risk of splashing. | Prevents contact with airborne dust or splashes of solutions, which can cause serious eye irritation or damage.[8][13] |
| Body Protection | A fully buttoned laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup or if engineering controls fail.[12][6] |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational workflow minimizes risk during the handling of this compound.
Preparation & Weighing:
-
Assemble PPE: Don all required PPE before entering the designated work area.
-
Prepare Fume Hood: Ensure the fume hood is operational and the sash is at the appropriate height. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Weigh the solid compound in the fume hood. Use a tared container to minimize the transfer of material. Handle gently to avoid creating airborne dust.
Solubilization & Reaction:
-
Add Solvents: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Mixing: Use magnetic stirring or gentle agitation for mixing. Ensure the vessel is securely capped or covered.
-
Transfers: Use appropriate tools (e.g., pipettes, spatulas) for all transfers to prevent spills.
Post-Handling:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][11]
Emergency Procedures
Preparedness is key to managing unexpected events.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.[12]
-
If the spill is significant, alert laboratory safety personnel.
-
Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand, vermiculite, or diatomaceous earth.[12][9]
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[6]
-
Ventilate and wash the spill area after cleanup is complete.[12]
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes and remove contaminated clothing.[14][15] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6][15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[13][15] Seek immediate medical attention.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Collection:
-
All solid waste (unused compound, contaminated gloves, bench paper, etc.) and liquid waste (solutions containing the compound) must be collected in separate, clearly labeled, and sealed hazardous waste containers.[9]
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Do not mix this waste with other waste streams to prevent potentially incompatible chemical reactions.
Disposal Workflow:
Final Disposal:
-
Waste must be disposed of through a licensed professional waste disposal service.[5]
-
Never dispose of this compound down the drain or in regular trash.[4] This is to prevent contamination of ground and surface water.[16]
-
Handle uncleaned, empty containers as you would the product itself.
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity, ensuring that your valuable research is conducted with the utmost care for personnel and the environment.
References
-
WorkSafe. (2022, June 30). Piperidine. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]
-
New Jersey Department of Health. (1999, September). Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2025, December 17). MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Phenylpiperidine. Retrieved from [Link]
-
ChemBK. (2024, April 10). (3S)-3-Piperidinol hydrochloride. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylpiperidine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Piperidinol, 1-methyl-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine-3-ol hydrochloride. PubChem. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. 3-Hydroxypiperidine hydrochloride(64051-79-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. 1-N-Benzyl-3-hydroxy-piperidine(14813-01-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 8. Piperidine-3-ol hydrochloride | C5H12ClNO | CID 2723962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. nj.gov [nj.gov]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
